molecular formula C13H20N2O8 B1251615 Shinorine

Shinorine

Cat. No.: B1251615
M. Wt: 332.31 g/mol
InChI Key: HXQQNYSFSLBXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Shinorine is a mycosporine-like amino acid (MAA) naturally found in cyanobacteria and algae, where it serves as a primary sunscreen, absorbing harmful UV-A and UV-B radiation with a peak absorption between 310 and 360 nm . Its high molar extinction coefficient and ability to dissipate absorbed energy as heat without generating free radicals make it a molecule of high interest for developing environmentally friendly and photostable sunscreens . Beyond its well-established photoprotective role, Shinorine exhibits a diverse range of bioactivities valuable for biomedical and cosmetic research. It demonstrates significant anti-inflammatory effects by reducing levels of COX-2 mRNA and shows anti-aging potential by modulating proteins like PCOLCE and elastin in human keratinocyte studies . Recent research highlights its potent protective effect against blue-light-induced damage in human retinal pigment epithelium (RPE) cells, suppressing apoptosis and regulating key pathways involved in inflammation and carbonyl stress . Furthermore, studies indicate anti-adipogenic properties and wound-healing capabilities in cellular models . Advances in microbial biosynthesis have enabled the efficient production of Shinorine in engineered yeast strains, ensuring a reliable and sustainable supply for research purposes . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2O8

Molecular Weight

332.31 g/mol

IUPAC Name

2-[[3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C13H20N2O8/c1-23-11-7(14-4-10(18)19)2-13(22,6-17)3-8(11)15-9(5-16)12(20)21/h9,15-17,22H,2-6H2,1H3,(H,18,19)(H,20,21)

InChI Key

HXQQNYSFSLBXQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(CC(CC1=NCC(=O)O)(CO)O)NC(CO)C(=O)O

Synonyms

shinorine

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mycosporine-Like Amino Acid Shinorine

Author: BenchChem Technical Support Team. Date: December 2025

Shinorine is a prominent member of the mycosporine-like amino acid (MAA) family, a group of small, water-soluble molecules produced by a wide range of organisms, including cyanobacteria, fungi, and marine algae.[1] These compounds are notable for their potent ultraviolet (UV) absorbing properties, functioning as natural sunscreens to protect organisms from the damaging effects of solar radiation.[1][2] Due to its strong UV-A absorption and antioxidant capabilities, shinorine has garnered significant interest for applications in cosmetics, pharmaceuticals, and materials science.[2][3][4] This guide provides an in-depth overview of its chemical structure, physicochemical properties, biosynthesis, and biological activities, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

Shinorine is characterized by a cyclohexenimine chromophore conjugated to two amino acid moieties. Its formal chemical name is N-[3-[(Carboxymethyl)amino]-5-hydroxy-5-(hydroxymethyl)-2-methoxy-2-cyclohexen-1-ylidene]-L-serine.[5] The central ring structure with its conjugated double bonds is responsible for its characteristic UV absorption.[6][7] The attached amino acid groups, glycine (B1666218) and serine, contribute to its stability and water solubility.

Table 1: Physicochemical Properties of Shinorine

PropertyValueReference
Molecular Formula C₁₃H₂₀N₂O₈[3][5][8][9]
Molecular Weight 332.31 g/mol [3][5][8][9]
Exact Mass 332.1220 Da[5]
UV Absorption Maximum (λmax) 333 - 334 nm[6][7][10]
Molar Extinction Coefficient (ε) 28,100 - 50,000 M⁻¹cm⁻¹[7]
Boiling Point (Predicted) 626.9 °C[8]
Elemental Analysis C: 46.99%, H: 6.07%, N: 8.43%, O: 38.52%[5]
SMILES Code OC--INVALID-LINK--=O)/N=C1C(OC)=C(NCC(O)=O)CC(CO)(O)C\1[5]

Biosynthesis of Shinorine

The biosynthesis of shinorine is a well-characterized enzymatic pathway originating from the pentose (B10789219) phosphate (B84403) pathway intermediate, sedoheptulose-7-phosphate (S7P).[1][4][11] The process is governed by a conserved gene cluster, often denoted as the mys cluster, which encodes four key enzymes responsible for constructing the molecule in a stepwise fashion.[1][2][12]

The synthesis begins with the conversion of S7P into 4-deoxygadusol (4-DG), the core cyclohexenone structure of all mycosporines, a reaction catalyzed by DDG synthase and an O-methyltransferase.[4][7] Subsequently, an ATP-grasp ligase attaches a glycine residue to the 4-DG core, forming the intermediate mycosporine-glycine (MG).[4][12] In the final and diversifying step, a nonribosomal peptide synthetase (NRPS)-like enzyme or a D-Ala-D-Ala ligase catalyzes the condensation of L-serine with mycosporine-glycine to yield the final product, shinorine.[1][7][12]

Shinorine_Biosynthesis S7P Sedoheptulose-7-Phosphate E1 DDG Synthase (MysA / Ava_3858) S7P->E1 DDG 2-Demethyl-4-deoxygadusol E2 O-Methyltransferase (MysB / Ava_3857) DDG->E2 DG4 4-Deoxygadusol (4-DG) E3 ATP-Grasp Ligase (MysC / Ava_3856) DG4->E3 MG Mycosporine-Glycine (MG) E4 NRPS-like Enzyme (MysE / Ava_3855) MG->E4 Shinorine Shinorine Serine L-Serine Serine->E4 Glycine Glycine Glycine->E3 E1->DDG E2->DG4 E3->MG E4->Shinorine

Fig 1. Biosynthetic pathway of Shinorine from Sedoheptulose-7-Phosphate.

Experimental Protocols

This protocol outlines the expression of the shinorine biosynthetic gene cluster from a cyanobacterium, such as Anabaena variabilis, in Escherichia coli for heterologous production, a method demonstrated to be effective for generating MAAs.[1][4]

  • Vector Construction and Transformation:

    • The complete shinorine gene cluster (ava_3855 to ava_3858) is amplified via PCR from the genomic DNA of A. variabilis.[4]

    • The amplified 6.5-kb gene cluster is cloned into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).

    • The resulting plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).

  • Culture and Induction:

    • A single colony of the transformed E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.

    • The starter culture is used to inoculate a larger volume of production medium. Cells are grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Protein expression is induced by adding a final concentration of 0.1-0.5 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG).[1]

    • The culture is then incubated at a lower temperature (e.g., 16-20°C) for 18-24 hours to enhance soluble protein expression.

  • Extraction and Purification:

    • Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0) and lysed by sonication or high-pressure homogenization.

    • The cell lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

    • The supernatant, containing water-soluble shinorine, is collected. Purification can be achieved using chromatographic methods. Given shinorine's polar nature, techniques like reversed-phase chromatography or ion-exchange chromatography are suitable. Fractions are analyzed by HPLC at 334 nm to identify those containing shinorine.[1]

This protocol measures the ability of shinorine to act as an antioxidant by scavenging the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10]

  • Preparation of Reagents:

    • Prepare a stock solution of shinorine in a suitable solvent (e.g., methanol (B129727) or water).

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.

    • Ascorbic acid is used as a positive control and prepared similarly to the shinorine stock solution.[10]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of shinorine (e.g., ranging from 10 µM to 500 µM).

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • The reaction mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with shinorine.

    • The IC₅₀ value (the concentration of shinorine required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration. For comparison, the IC₅₀ for shinorine has been reported as 399.0 ± 1.1 µM.[10]

Biological Activity and Signaling Pathways

Beyond its function as a physical sunscreen, shinorine exhibits significant biological activities, including antioxidant and anti-inflammatory effects.[2][3] A key mechanism underlying its cytoprotective properties is the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[3][10]

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.[2] Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. Shinorine has been identified as a direct antagonist of the Keap1-Nrf2 interaction.[3][5][10] By binding to Keap1, shinorine promotes the release and stabilization of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of numerous protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2]

Nrf2_Pathway Shinorine-Mediated Activation of the Nrf2-Keap1-ARE Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shinorine Shinorine Keap1_Nrf2 Keap1-Nrf2 Complex Shinorine->Keap1_Nrf2 antagonizes binding Keap1 Keap1 Keap1_Nrf2->Keap1 dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Fig 2. Shinorine activates the Nrf2 antioxidant response pathway.

Furthermore, shinorine has demonstrated immunomodulatory effects by influencing inflammatory signaling cascades, such as the nuclear factor kappa B (NF-κB) pathway.[2][13] These multifaceted biological activities make shinorine a compelling candidate for development as a therapeutic agent for conditions related to oxidative stress and inflammation, as well as a high-performance, biocompatible sunscreen ingredient.

References

Shinorine biosynthesis pathway in cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Shinorine Biosynthesis Pathway in Cyanobacteria

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosporine-like amino acids (MAAs) are a class of small, water-soluble, UV-absorbing molecules produced by a wide range of organisms, particularly those exposed to high levels of solar radiation. Among these, shinorine is one of the most common and potent MAAs found in cyanobacteria, functioning as a natural sunscreen to protect against DNA damage.[1] Its remarkable photoprotective properties have made it a compound of significant interest for cosmetic and pharmaceutical applications.[2][3] The biosynthesis of shinorine proceeds via a conserved four-step enzymatic pathway, beginning with an intermediate from the pentose (B10789219) phosphate (B84403) pathway. The genes encoding these enzymes are typically organized in a compact biosynthetic gene cluster (mys). This guide provides a detailed technical overview of the shinorine biosynthesis pathway, its genetic organization, quantitative production data, and key experimental protocols for its study and heterologous production.

The Core Biosynthetic Pathway

The biosynthesis of shinorine in cyanobacteria is a four-enzyme process that converts a sugar phosphate intermediate into the final MAA product. The pathway originates from sedoheptulose-7-phosphate (SH-7P), an intermediate of the pentose phosphate pathway.[2][4] The elucidation of this pathway was largely achieved through genetic and biochemical studies, including the heterologous expression of the biosynthetic gene cluster in hosts like Escherichia coli.[1][2][5]

The four core steps are as follows:

  • Synthesis of Demethyl-4-deoxygadusol (DDG): The pathway begins with the conversion of sedoheptulose-7-phosphate to demethyl-4-deoxygadusol (DDG). This cyclization reaction is catalyzed by a demethyl-4-deoxygadusol synthase (DDGS), also known as a 2-epi-5-epi-valiolone (B1265091) synthase (EVS).[4] This enzyme is encoded by the mysA gene.[4]

  • Formation of 4-deoxygadusol (4-DG): The DDG intermediate is then methylated to form the core chromophore structure common to most MAAs, 4-deoxygadusol (4-DG).[2][5] This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (O-MT), the product of the mysB gene.[4][6]

  • Glycine (B1666218) Addition to form Mycosporine-Glycine (MG): An ATP-grasp ligase, encoded by the mysC gene, catalyzes the addition of a glycine residue to the 4-DG core.[4] This reaction forms the critical intermediate mycosporine-glycine (MG), which is the precursor for a wide variety of disubstituted MAAs.[1][3]

  • Serine Addition to form Shinorine: The final step involves the attachment of an L-serine residue to mycosporine-glycine. This step is catalyzed by one of two distinct enzymes, depending on the cyanobacterial species, which defines the primary variation in the shinorine biosynthetic pathway.[4][6]

    • NRPS-mediated: In organisms like Anabaena variabilis, a single-module nonribosomal peptide synthetase (NRPS), encoded by mysE, catalyzes the ATP-dependent ligation of serine to MG.[1][7]

    • Ligase-mediated: In other cyanobacteria, such as Nostoc punctiforme, a D-Ala-D-Ala ligase homolog, encoded by mysD, performs this final condensation step.[3][4][6][8]

Shinorine_Biosynthesis_Pathway Shinorine Biosynthesis Pathway cluster_final_step Alternative Final Step S7P Sedoheptulose-7-Phosphate (from Pentose Phosphate Pathway) MysA MysA (DDG Synthase) S7P->MysA DDG Demethyl-4-deoxygadusol (DDG) MysB MysB (O-Methyltransferase) DDG->MysB DG4 4-deoxygadusol (4-DG) MysC MysC (ATP-Grasp Ligase) DG4->MysC MG Mycosporine-Glycine (MG) MysE MysE (NRPS) MG->MysE MysD MysD (D-Ala-D-Ala Ligase) MG->MysD Shinorine Shinorine MysA->DDG MysB->DG4 MysC->MG MysE->Shinorine e.g., Anabaena variabilis MysD->Shinorine e.g., Nostoc punctiforme

Caption: The core enzymatic pathway for Shinorine biosynthesis in cyanobacteria.

Genetic Organization of the mys Biosynthetic Gene Cluster (BGC)

In most shinorine-producing cyanobacteria, the four biosynthetic genes (mysA, mysB, mysC, and mysD/E) are co-located in a contiguous block, forming a biosynthetic gene cluster (BGC).[6] This organization facilitates the coordinated regulation and expression of the pathway. The primary architectural difference between BGCs lies in the fourth gene, which defines two major cluster types.

  • "Anabaena-type" Cluster: Found in species like Anabaena variabilis ATCC 29413, this cluster contains the genes ava_3858 (mysA), ava_3857 (mysB), ava_3856 (mysC), and ava_3855 (mysE), which encodes a nonribosomal peptide synthetase (NRPS) for the final step.[6][9]

  • "Nostoc-type" Cluster: Found in species like Nostoc punctiforme ATCC 29133, this cluster contains homologous genes for the first three steps (NpR5600/mysA, NpR5599/mysB, NpR5598/mysC) but utilizes a different gene, NpF5597 (mysD), which encodes a D-Ala-D-Ala ligase-like enzyme, for the final serine addition.[3][6][8] This enzyme is often more promiscuous, capable of attaching other amino acids like threonine, leading to byproducts such as porphyra-334.[7][10]

Gene_Clusters Shinorine Biosynthetic Gene Cluster Architectures cluster_anabaena Anabaena-type (e.g., A. variabilis) cluster_nostoc Nostoc-type (e.g., N. punctiforme) ava3858 mysA ava3857 mysB ava3856 mysC ava3855 mysE (NRPS) npR5600 mysA npR5599 mysB npR5598 mysC npF5597 mysD (Ligase)

Caption: Comparison of "Anabaena-type" and "Nostoc-type" mys gene clusters.

Quantitative Analysis of Shinorine Production

The yield of shinorine and other MAAs varies significantly depending on the organism, culture conditions, and whether the production is native or through a heterologous host. Metabolic engineering efforts aim to improve these yields for commercial viability.

Organism/HostMAA ProducedYieldNotesReference(s)
Anabaena variabilis PCC 7937Shinorine2948.73 nmol/g dry wtCultured in BG11 medium after 72h UV radiation.[11]
Dolichospermum sp. UHCC 0684Porphyra-3347.4 mg/g dry wtNative producer isolated from the Gulf of Finland.[2]
Engineered Synechocystis sp. PCC6803Shinorine2.37 mg/g dry wtHeterologous expression of Fischerella BGC.[9]
Engineered Corynebacterium glutamicumShinorine19 mg/LHeterologous expression of Actinosynnema mirum BGC.[9]
Engineered Saccharomyces cerevisiaeShinorine31.0 mg/LEngineered xylose-fermenting strain.[12]
Aphanizomenon flos-aquaeShinorine0.307–0.385 µg/mgNative bloom-forming cyanobacterium.[13]
Chlorogloeopsis fritschii PCC 6912Shinorine5.6 mg/LInitial concentration in homogenized feed for purification.[14][15]
Engineered E. coliShinorine145 µg/LHeterologous expression of Anabaena BGC.[4]

Key Experimental Methodologies

The study of shinorine biosynthesis involves a combination of molecular biology, microbiology, and analytical chemistry. The overall workflow typically involves identifying the BGC, expressing it in a suitable host, and then extracting and quantifying the product.

Experimental_Workflow General Experimental Workflow for Shinorine Production start 1. BGC Identification (Genome Mining) clone 2. Cloning & Vector Construction (Amplify mys cluster, insert into expression vector) start->clone transform 3. Heterologous Host Transformation (e.g., E. coli, Synechocystis) clone->transform express 4. Gene Expression & Culture (Induce with IPTG, grow culture) transform->express harvest 5. Biomass Harvesting (Centrifugation) express->harvest extract 6. MAA Extraction (Methanol, Sonication) harvest->extract analyze 7. Analysis & Quantification (HPLC, LC-MS, NMR) extract->analyze

Caption: A typical workflow for heterologous production and analysis of Shinorine.
Protocol: Heterologous Production of Shinorine in E. coli

This protocol outlines the general steps for expressing a cyanobacterial mys gene cluster in E. coli, a common host for pathway elucidation.[2][5][16]

  • Gene Cluster Amplification: Amplify the entire ~6.5 kb mys gene cluster from the genomic DNA of a shinorine-producing cyanobacterium (e.g., Anabaena variabilis) using high-fidelity DNA polymerase.

  • Vector Ligation: Clone the amplified BGC into a suitable E. coli expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).

  • Transformation: Transform the resulting plasmid into a competent E. coli expression strain, such as BL21(DE3).

  • Culture Growth: Grow the transformed E. coli in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.

  • Induction: Induce gene expression by adding a final concentration of 0.1-0.5 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Incubation: Incubate the culture at a lower temperature (e.g., 16-20°C) for 18-24 hours with shaking to ensure proper protein folding and metabolite production.[16]

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for extraction.

Protocol: Extraction of Shinorine from Biomass

This method is applicable for extracting MAAs from both native cyanobacteria and heterologous hosts.[17][18]

  • Cell Lysis: Resuspend the harvested cell pellet in 100% methanol (B129727). Disrupt the cells using sonication on ice.[18] Perform several cycles (e.g., 30 seconds on, 30 seconds off) to ensure complete lysis.[18]

  • Initial Extraction: Allow the suspension to settle at room temperature for 15-30 minutes to facilitate extraction of metabolites into the solvent.

  • Clarification: Centrifuge the suspension at high speed (e.g., 15,000 x g) for 10 minutes to pellet cell debris.[18]

  • Supernatant Collection: Carefully transfer the methanol supernatant, which contains the MAAs, to a new tube.

  • Evaporation: Evaporate the methanol to dryness using a centrifugal vacuum evaporator or a rotary evaporator.

  • Re-dissolution: Re-dissolve the dried extract in ultrapure water or the initial mobile phase used for HPLC analysis.[5] Centrifuge again to remove any insoluble compounds before analysis.

Protocol: Quantification of Shinorine via HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying shinorine.

  • Chromatographic System: Use a reverse-phase HPLC system equipped with a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm) is commonly used.[5] Maintain the column at a constant temperature (e.g., 25-35°C).

  • Mobile Phase: A binary solvent system is typically employed.[5]

    • Solvent A: Ultrapure water with 0.1% formic acid or 0.1% acetic acid.[5]

    • Solvent B: Methanol or acetonitrile.

  • Gradient Elution: Program a linear gradient to separate the compounds. A typical gradient might start at 1-5% Solvent B, ramp to 50-80% B over 15-20 minutes, and hold for 5 minutes before re-equilibrating.[5]

  • Detection: Monitor the elution at the characteristic absorbance maximum for shinorine, which is approximately 334 nm.[12]

  • Quantification: Calculate the concentration of shinorine by comparing the peak area from the sample to a standard curve generated from purified shinorine standards of known concentrations. The retention time for shinorine is typically around 4 minutes under standard conditions.[12]

Conclusion and Future Outlook

The shinorine biosynthesis pathway in cyanobacteria is a well-characterized and elegant four-step enzymatic process encoded by a compact mys gene cluster. The discovery of two distinct enzyme families (NRPS and D-Ala-D-Ala ligases) catalyzing the final step highlights the evolutionary plasticity of this pathway. With a robust understanding of its genetic and biochemical basis, significant opportunities now exist for the industrial-scale production of shinorine. Future work will likely focus on optimizing heterologous expression systems, engineering enzymes for altered substrate specificities to create novel MAAs, and scaling up production in photosynthetic chassis like Synechocystis to create a sustainable and cost-effective source of this potent natural sunscreen for pharmaceutical and cosmetic applications.

References

Natural Sources of Shinorine in Marine Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shinorine is a mycosporine-like amino acid (MAA) found predominantly in marine organisms, particularly in red algae (Rhodophyta) and cyanobacteria.[1][2][3][4] These water-soluble compounds are of significant scientific and commercial interest due to their potent ultraviolet (UV) absorbing properties, acting as a natural sunscreen for the organisms that produce them.[1][2][3][4] Beyond their photoprotective role, shinorine and other MAAs exhibit antioxidant and anti-inflammatory activities, making them attractive candidates for development in the cosmetic, and pharmaceutical industries.[5][6][7] This technical guide provides an in-depth overview of the natural sources of shinorine in marine algae, including quantitative data, detailed experimental protocols for its extraction and analysis, and an illustration of its biosynthetic pathway.

Shinorine Distribution and Quantification in Marine Algae

Red algae are the most prolific producers of shinorine and other MAAs.[5][8] The concentration of these compounds can vary significantly between species and is influenced by environmental factors such as UV radiation exposure and nitrogen availability.[8][9] Several species from the orders Bangiales, Gigartinales, and Ceramiales are known to accumulate high levels of shinorine.[5]

Below is a summary of shinorine content in various marine red algae, compiled from multiple studies. It is important to note that concentrations are often reported as total MAAs, with shinorine being a major component.

Algal SpeciesShinorine Content (mg/g Dry Weight)Total MAA Content (mg/g Dry Weight)Key Findings & References
Porphyra umbilicalisMajor component along with Porphyra-334High concentrationA commercially utilized source for MAA-based sunscreens.[6][7][10]
Mastocarpus stellatusPresent, increases with UVB exposureUp to 6-fold higher than in Chondrus crispusShinorine is a predominant MAA in this species.[4][11][12]
Chondrus crispusPresent, lower than in M. stellatusLower concentrationContains a mix of MAAs including palythine (B1256371) and asterina-330.[11][12]
Palmaria palmataPresentVariableAlso contains porphyra-334.[9][11]
Ceramium sp.89.30% of total MAAsNot specifiedShinorine is the most abundant MAA.[13]
Gelidium sp.PresentNot specifiedContains shinorine, porphyra-334, and palythine.[13]
Pyropia columbinaPresent with Porphyra-3345.2 to 10.6Porphyra-334 is the predominant MAA.[14]
Bangia fusco-purpureaPresentNot specifiedMAAs extracted with aqueous methanol (B129727) or ethanol (B145695).[15]

Experimental Protocols

The extraction and quantification of shinorine from marine algae typically involve a series of steps from sample preparation to analytical determination. The following is a generalized protocol based on common methodologies.[1][2][3][10][15]

Sample Preparation
  • Collection and Cleaning: Algal samples are collected from their natural habitat or cultivation system. They are then thoroughly cleaned with seawater to remove any epiphytes, sand, and other debris.

  • Drying: The cleaned samples are typically freeze-dried (lyophilized) or oven-dried at a low temperature (e.g., 40-60°C) to a constant weight. Drying is crucial for accurate quantification based on dry weight.

  • Grinding: The dried algal material is ground into a fine powder using a mortar and pestle or a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Shinorine

Shinorine and other MAAs are polar compounds, making them soluble in polar solvents.

  • Solvent Systems: Common extraction solvents include:

    • Aqueous methanol (20-80%)[10][15]

    • Aqueous ethanol (25%)[15]

    • Distilled water[10][15]

  • Extraction Procedure:

    • A known weight of the dried algal powder is suspended in the chosen extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • The mixture is then subjected to an extraction method, which can include:

      • Sonication: Using an ultrasonic bath for a defined period (e.g., 15-30 minutes) to disrupt cell walls.[2]

      • Maceration: Stirring or shaking the mixture at a controlled temperature (e.g., room temperature or 45°C) for a set duration (e.g., 2-24 hours).[15]

    • After extraction, the mixture is centrifuged to pellet the solid algal debris.

    • The supernatant, containing the extracted MAAs, is carefully collected.

    • The extraction process may be repeated on the pellet to ensure complete recovery of the target compounds. The supernatants are then pooled.

Purification and Concentration (Optional)

For some applications, the crude extract may be further purified or concentrated.

  • Solvent Evaporation: The solvent from the extract can be removed using a rotary evaporator under reduced pressure.

  • Solid-Phase Extraction (SPE): SPE cartridges can be used to remove interfering substances and enrich the MAA fraction.

  • Semi-preparative HPLC: For obtaining highly pure shinorine, semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed.[8][14]

Quantification and Identification
  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common analytical technique for the separation and quantification of shinorine and other MAAs.[8][10][16]

    • Column: A C8 or C18 reversed-phase column is typically used.[10]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[16]

    • Detection: A photodiode array (PDA) or UV detector is used to monitor the absorbance at the characteristic wavelength of shinorine (around 334 nm).[17]

    • Quantification: The concentration of shinorine is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from a pure shinorine standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification, LC-MS is used to confirm the molecular weight of the compound in the HPLC peak corresponding to shinorine.[16]

The following diagram illustrates a general workflow for the extraction and analysis of shinorine from marine algae.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_purification Optional Purification algae Marine Algae Collection cleaning Cleaning algae->cleaning drying Drying (Freeze-drying or Oven-drying) cleaning->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction with Polar Solvent (e.g., aqueous Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant (Crude Extract) centrifugation->supernatant hplc HPLC-PDA Analysis (Quantification at 334 nm) supernatant->hplc concentration Solvent Evaporation supernatant->concentration lcms LC-MS Analysis (Identification) hplc->lcms Confirmation spe Solid-Phase Extraction (SPE) concentration->spe prep_hplc Semi-preparative HPLC spe->prep_hplc

General workflow for Shinorine extraction and analysis.

Biosynthesis of Shinorine

The biosynthetic pathway for shinorine has been elucidated in cyanobacteria and is believed to be conserved in marine algae.[8][18][19] The pathway begins with an intermediate from the pentose (B10789219) phosphate (B84403) pathway, sedoheptulose-7-phosphate, and involves a series of enzymatic reactions to construct the characteristic cyclohexenimine core and attach the amino acid side chains.[18][19]

The key enzymes involved in this pathway are encoded by a gene cluster, often referred to as the mys cluster.[20][21]

  • MysA (DDGS - Dimethyl 4-degadusol synthase): Catalyzes the initial step, converting sedoheptulose-7-phosphate to 4-deoxygadusol (4-DG).

  • MysB (O-MT - O-methyltransferase): Involved in the formation of the 4-DG core.

  • MysC (ATP-grasp ligase): Attaches a glycine (B1666218) molecule to the 4-DG core to form mycosporine-glycine.[18]

  • MysE (NRPS-like enzyme): A non-ribosomal peptide synthetase-like enzyme that adds a serine molecule to mycosporine-glycine to produce shinorine.[18]

The following diagram illustrates the biosynthetic pathway of shinorine.

G cluster_pathway Shinorine Biosynthesis Pathway S7P Sedoheptulose-7-Phosphate DG4 4-Deoxygadusol (4-DG) S7P->DG4 MysA, MysB MG Mycosporine-Glycine DG4->MG MysC + Glycine Shinorine Shinorine MG->Shinorine MysE + Serine

Simplified biosynthetic pathway of Shinorine.

Conclusion

Marine red algae are a rich and diverse natural source of shinorine, a compound with significant potential in the development of photoprotective and therapeutic agents. The concentration of shinorine can be substantial in certain species, particularly those from the orders Bangiales and Gigartinales. The well-established protocols for extraction and analysis, coupled with a growing understanding of its biosynthetic pathway, pave the way for further research and commercialization of this valuable natural product. Future work may focus on optimizing cultivation conditions to enhance shinorine yields and exploring the full spectrum of its bioactivities for various applications in human health.

References

Shinorine: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shinorine is a mycosporine-like amino acid (MAA) with significant potential in the pharmaceutical and cosmetic industries due to its potent UV-absorbing and antioxidant properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of shinorine. It includes detailed experimental protocols for its extraction from natural sources and heterologous production, purification methodologies, and analytical techniques for its characterization. Furthermore, this guide delves into the antioxidant capacity of shinorine and its interaction with the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

Mycosporine-like amino acids (MAAs) are a class of small, water-soluble molecules produced by a wide range of organisms, particularly those exposed to high levels of solar radiation, such as marine algae and cyanobacteria.[1] Shinorine, a prominent member of this family, exhibits a strong absorption maximum in the UV-A/B region of the electromagnetic spectrum, making it an effective natural sunscreen.[2][3] Beyond its photoprotective role, shinorine has demonstrated significant antioxidant activity, contributing to the mitigation of oxidative stress.[4][5] Recent research has also highlighted its role as a direct antagonist of the Keap1-Nrf2 protein-protein interaction, suggesting its potential as an activator of endogenous antioxidant defense mechanisms.[4][6][7] This guide provides a detailed technical overview for researchers and professionals interested in the study and application of shinorine.

Biosynthesis of Shinorine

The biosynthesis of shinorine originates from the pentose (B10789219) phosphate (B84403) pathway intermediate, sedoheptulose-7-phosphate. The process is catalyzed by a series of enzymes encoded by a conserved gene cluster. The core pathway involves the formation of 4-deoxygadusol (4-DG), followed by the addition of a glycine (B1666218) residue to form mycosporine-glycine. The final step is the attachment of a serine residue to mycosporine-glycine, yielding shinorine.[8] In some organisms, this final condensation is catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme, while in others, a D-Ala-D-Ala ligase-like protein performs this function.[8]

Shinorine_Biosynthesis S7P Sedoheptulose-7-Phosphate DDG_Synthase DDG Synthase S7P->DDG_Synthase DDG 2-demethyl-4-deoxygadusol (DDG) DDG_Synthase->DDG OMT O-methyltransferase (O-MT) DDG->OMT four_DG 4-deoxygadusol (4-DG) OMT->four_DG CN_Ligase C-N Ligase four_DG->CN_Ligase MG Mycosporine-glycine CN_Ligase->MG NRPS_D_Ala NRPS-like enzyme or D-Ala-D-Ala ligase-like protein MG->NRPS_D_Ala Shinorine Shinorine NRPS_D_Ala->Shinorine Glycine Glycine Glycine->CN_Ligase Serine Serine Serine->NRPS_D_Ala Shinorine_Purification_Workflow Start Crude Extract (from Algae or E. coli) FCPC Fast Centrifugal Partition Chromatography (FCPC) Start->FCPC SPE Solid Phase Extraction (SPE) (C18) FCPC->SPE HPLC Preparative HPLC (Reverse Phase C18) SPE->HPLC Desalt Desalting (Size-Exclusion Chromatography) HPLC->Desalt End Pure Shinorine Desalt->End Keap1_Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation Shinorine Shinorine Shinorine->Keap1 Inhibits Binding ROS Oxidative Stress (ROS) ROS->Keap1 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes ARE->Genes Activates Transcription

References

Shinorine: A Natural UV-Absorbing Compound for Scientific and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Shinorine, a mycosporine-like amino acid (MAA), is a naturally occurring ultraviolet (UV)-absorbing compound found in a diverse range of organisms, primarily marine cyanobacteria, algae, and corals. Its remarkable photostability and potent UV-screening capabilities have positioned it as a compound of significant interest for applications in dermatology, cosmetics, and pharmacology. This technical guide provides a comprehensive overview of shinorine, including its biochemical properties, biosynthetic pathway, and detailed experimental protocols for its study and application.

Core Properties and Quantitative Data

Shinorine exhibits strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum, a key characteristic for its function as a natural sunscreen.[1][2] The compound's photophysical and antioxidant properties have been quantified in numerous studies, providing a solid foundation for its evaluation as a photoprotective agent.

PropertyValueOrganism/Method
UV Absorption Maximum (λmax) 334 nmAnabaena variabilis[3][4], Nostoc species[4]
332 nmPyropia columbina[5]
329-331 nmPalmaria palmata[6]
Molar Extinction Coefficient (ε) ~40,000 M⁻¹ cm⁻¹General[2][7]
44,668 M⁻¹ cm⁻¹Calculated using Beer's Law[8]
Molecular Weight <400 DaGeneral[2][9]
Quantum Yield of Photodecomposition 3.4 x 10⁻⁴[2]
Antioxidant Activity (ORAC Assay) 17 ± 7% relative to Trolox[10]
Antioxidant Activity (DPPH Assay) IC₅₀: 399.0 ± 1.1 µM[10]

Biosynthesis of Shinorine

The biosynthesis of shinorine has been elucidated in several cyanobacteria, notably Anabaena variabilis and Nostoc punctiforme.[3][11][12] The process originates from the pentose (B10789219) phosphate (B84403) pathway and involves a conserved gene cluster encoding four key enzymes.[3][11][13]

The biosynthetic pathway begins with the conversion of sedoheptulose-7-phosphate to 4-deoxygadusol (4-DG), the core cyclohexenone chromophore of mycosporine-like amino acids. This initial step is catalyzed by two enzymes: a 2-demethyl-4-deoxygadusol synthase (DDG synthase) and an O-methyltransferase.[11][14] Subsequently, an ATP-grasp ligase facilitates the addition of a glycine (B1666218) residue to the 4-DG core, forming mycosporine-glycine.[3][14] The final step involves the attachment of a serine residue to mycosporine-glycine, yielding shinorine.[3][11] This last reaction can be catalyzed by either a non-ribosomal peptide synthetase (NRPS)-like enzyme, as seen in Anabaena variabilis, or a D-Ala-D-Ala ligase in organisms like Nostoc punctiforme.[11][14]

Shinorine_Biosynthesis cluster_enzymes Enzymatic Conversions cluster_inputs Substrates S7P Sedoheptulose-7-Phosphate E1 DDG Synthase & O-Methyltransferase (mysA & mysB) S7P->E1 DG 4-Deoxygadusol E2 ATP-Grasp Ligase (mysC) DG->E2 MG Mycosporine-Glycine E3 NRPS-like Enzyme or D-Ala-D-Ala Ligase (mysE or mysD) MG->E3 Shinorine Shinorine E1->DG E2->MG E3->Shinorine Glycine Glycine Glycine->E2 Serine Serine Serine->E3

A simplified diagram of the shinorine biosynthesis pathway.

Experimental Protocols

Extraction of Shinorine from Biological Samples

This protocol outlines a general method for the extraction of shinorine from cyanobacterial or algal biomass.

Materials:

  • Lyophilized biomass

  • Methanol (B129727) or ethanol

  • Centrifuge

  • Rotary evaporator

  • 0.2 µm syringe filters

Procedure:

  • Homogenize the lyophilized biomass.

  • Suspend the biomass in a suitable solvent (e.g., 20% aqueous methanol) at a ratio of 1:10 (w/v).

  • Incubate the suspension at 45°C for 2-3 hours with occasional vortexing.

  • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cell debris.

  • Carefully collect the supernatant.

  • Concentrate the supernatant using a rotary evaporator at a temperature not exceeding 40°C.

  • Resuspend the dried extract in distilled water or the initial mobile phase for HPLC analysis.

  • Filter the final extract through a 0.2 µm syringe filter prior to HPLC injection.

Purification of Shinorine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for the purification of shinorine using reverse-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

Mobile Phase:

  • A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., methanol or acetonitrile).

  • A typical gradient might be: 5% B for 5 min, then a linear gradient to 95% B over 20 min, hold for 5 min, and then return to initial conditions.

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes.

  • Inject the filtered shinorine extract onto the column.

  • Run the HPLC gradient as described above.

  • Monitor the elution profile at 334 nm.

  • Collect the fractions corresponding to the shinorine peak.

  • Pool the collected fractions and evaporate the solvent under reduced pressure.

  • The purity of the isolated shinorine can be confirmed by analytical HPLC and characterized by mass spectrometry and NMR.[4][9][15]

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Biomass Biological Sample (e.g., Algae, Cyanobacteria) Extraction Solvent Extraction (e.g., Methanol/Water) Biomass->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Extract Centrifugation->Supernatant HPLC HPLC Purification (Reverse-Phase C18) Supernatant->HPLC Fraction Fraction Collection HPLC->Fraction Evaporation Solvent Evaporation Fraction->Evaporation Purified Purified Shinorine Evaporation->Purified Purity Purity Assessment (Analytical HPLC) Purified->Purity UVVis UV-Vis Spectroscopy (λmax determination) MS Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (Structural Elucidation) Purity->UVVis Purity->MS Purity->NMR

A general workflow for the extraction, purification, and analysis of shinorine.

Mechanism of Action as a UV-Absorbing Compound

Shinorine's efficacy as a photoprotectant lies in its molecular structure, which allows for the efficient absorption of UV radiation and the subsequent dissipation of this energy as heat, with a very low quantum yield of photodecomposition.[2][16] The cyclohexenimine core conjugated to amino acid residues forms a resonant system that is responsible for its strong absorption in the UV-A and UV-B regions.[3] Upon absorbing a photon of UV light, the shinorine molecule is promoted to an excited electronic state. It then rapidly returns to the ground state through non-radiative decay pathways, primarily vibrational relaxation, releasing the energy as heat into the surrounding environment.[16] This rapid and efficient energy dissipation mechanism prevents the formation of harmful reactive oxygen species (ROS), thereby protecting cellular components from photodamage.

UV_Absorption_Mechanism GroundState Shinorine (Ground State) ExcitedState Shinorine (Excited State) GroundState->ExcitedState UV Photon Absorption ExcitedState->GroundState Non-radiative Decay Heat Heat Dissipation ExcitedState->Heat

Mechanism of UV energy dissipation by shinorine.

Applications and Future Perspectives

The potent UV-absorbing and antioxidant properties of shinorine, coupled with its natural origin, make it a highly attractive compound for various applications.

  • Cosmeceuticals and Sunscreens: Shinorine is already utilized in commercial sunscreen formulations as a natural and effective UV filter.[17] Its photostability and broad-spectrum absorption offer a promising alternative to synthetic UV filters, some of which have been associated with environmental and health concerns.

  • Dermatology and Anti-aging: Beyond photoprotection, shinorine has demonstrated anti-inflammatory and antioxidant activities, suggesting its potential in preventing and treating skin aging and other UV-induced skin disorders.[18][19] Studies have shown that shinorine can inhibit the expression of genes associated with inflammation, such as COX-2.[19]

  • Ophthalmology: The presence of MAAs in the ocular tissues of some marine organisms suggests a role in protecting against UV-induced damage to the eyes. This opens avenues for exploring shinorine's potential in ophthalmic preparations.

The heterologous production of shinorine in microbial hosts like Escherichia coli and Saccharomyces cerevisiae is an active area of research.[12][17][20] These biotechnological approaches aim to provide a sustainable and scalable source of shinorine, overcoming the limitations of extraction from natural sources. Further research into optimizing production yields and exploring the full therapeutic potential of shinorine will undoubtedly pave the way for its broader application in human health and wellness.

References

A Technical Guide to the Antioxidant Mechanisms of Shinorine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Shinorine is a mycosporine-like amino acid (MAA) predominantly found in marine organisms such as cyanobacteria and red algae.[1] While primarily recognized for its potent UV-screening capabilities, Shinorine also possesses significant antioxidant properties that operate through a dual mechanism.[1][2] It functions as a direct chemical quencher of free radicals and as an indirect modulator of endogenous antioxidant defense systems by activating the Keap1-Nrf2 signaling pathway.[1][3] This technical guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways and workflows.

Core Antioxidant Mechanisms

Shinorine's antioxidant strategy is twofold: direct radical scavenging and indirect cellular defense activation. This combination allows it to offer immediate protection against existing reactive oxygen species (ROS) while also bolstering the cell's intrinsic capacity to handle future oxidative stress.[1][4]

Direct Radical Scavenging Activity

Shinorine can directly neutralize free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[1] Its efficacy varies depending on the type of radical and the assay used. While its performance in scavenging synthetic radicals like DPPH is modest compared to standards like ascorbic acid, it shows substantial capacity against peroxyl radicals, which are more biologically relevant.[1]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: In this assay, Shinorine demonstrates relatively low activity, suggesting it is not a potent electron donor in the tested methanolic medium.[1][5]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the capacity to quench peroxyl radicals via a hydrogen atom transfer mechanism.[1] Shinorine exhibits significant antioxidant activity in the ORAC assay, indicating its potential to protect against lipid peroxidation.[1][2]

Indirect Antioxidant Mechanism: Keap1-Nrf2 Pathway Activation

A more profound antioxidant effect of Shinorine is its ability to modulate the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[1][6]

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which targets it for degradation.[3] In the presence of oxidative stress or activators like Shinorine, this inhibition is released.[1] Shinorine acts as a direct antagonist, binding to the Kelch-repeat domain of Keap1 and competitively inhibiting its interaction with Nrf2.[1][6] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like glutamate-cysteine ligase (GCL) and heme oxygenase-1 (HMOX-1).[1][3]

Interestingly, studies show that this activation by Shinorine is significantly enhanced in cells already under UV-induced oxidative stress, suggesting it acts as a responsive, rather than a constitutive, activator.[1]

Quantitative Data Summary

The antioxidant capacity of Shinorine has been quantified using various in vitro assays. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Antioxidant Activity of Shinorine

Assay Compound IC₅₀ Value (µM) Relative Antioxidant Capacity (vs. Trolox) Source
DPPH Radical Scavenging Shinorine 399.0 ± 1.1 Not applicable [1][7]
Porphyra-334 (B1236830) 185.2 ± 3.2 Not applicable [1][7]
Ascorbic Acid 24.5 ± 1.1 Not applicable [1][7]
ORAC (Peroxyl Radical Quenching) Shinorine Not determined 17 ± 7% [1][7]
Porphyra-334 Not determined 51 ± 7% [1][7]
Ascorbic Acid Not determined 130 ± 12% [1][7]

| | Trolox (Standard) | Not determined | 100% |[1][7] |

Table 2: Keap1-Nrf2 Binding Antagonism

Assay Compound IC₅₀ Value (µM) Notes Source
Fluorescence Polarization Shinorine ~100 Measures direct, competitive binding to the Keap1 Kelch-repeat domain. [1][3][7]

| | Porphyra-334 | ~100 | Shows moderate inhibitory activity, similar to Shinorine. |[1][3][7] |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the molecular pathways and experimental procedures discussed.

DPPH_Workflow start Start prep_sample Prepare Shinorine & Control Solutions start->prep_sample mix Mix Sample with DPPH Solution (in Methanol) prep_sample->mix incubate Incubate 30 min in the Dark at RT mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Scavenging Activity and Determine IC₅₀ Value measure->calculate end End calculate->end ORAC_Workflow start Start prep_reagents Prepare Shinorine, Trolox (Standard), and Fluorescein Solution start->prep_reagents mix Mix Sample/Standard with Fluorescein in 96-well plate prep_reagents->mix initiate Add AAPH (Peroxyl Radical Generator) mix->initiate measure Monitor Fluorescence Decay Kinetically Over Time initiate->measure calculate Calculate Area Under Curve (AUC) and Express as Trolox Equivalents measure->calculate end End calculate->end

References

The Ecological Significance of Shinorine in Marine Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shinorine, a mycosporine-like amino acid (MAA), is a pivotal secondary metabolite in marine ecosystems, offering potent photoprotection against harmful ultraviolet (UV) radiation. This technical guide provides an in-depth exploration of the ecological significance of shinorine, detailing its biosynthesis, distribution, and multifaceted functions as a UV-screening compound and a powerful antioxidant. The guide summarizes quantitative data on shinorine concentrations in various marine organisms, presents detailed experimental protocols for its study, and visualizes key biological pathways and experimental workflows using Graphviz. This comprehensive resource is intended for researchers, scientists, and drug development professionals interested in the biology, chemistry, and potential applications of this remarkable natural product.

Introduction

Marine organisms inhabiting the upper layers of the aquatic environment are constantly exposed to high levels of solar radiation, including damaging ultraviolet (UV) wavelengths (280-400 nm)[1]. To counteract the detrimental effects of UV radiation, such as DNA damage and oxidative stress, many of these organisms have evolved mechanisms to synthesize or accumulate photoprotective compounds[1]. Among the most important of these are the mycosporine-like amino acids (MAAs), a diverse group of water-soluble, low molecular weight compounds characterized by a cyclohexenone or cyclohexenimine chromophore conjugated with an amino acid or its derivative[2].

Shinorine, with its absorption maximum at approximately 334 nm, is one of the most widespread and abundant MAAs found in marine ecosystems[2][3]. It is synthesized by a wide range of organisms, including cyanobacteria, microalgae, and macroalgae, and is subsequently transferred through the food web to various marine invertebrates and fish[3][4]. Beyond its primary role as a natural sunscreen, shinorine exhibits significant antioxidant properties, further contributing to the resilience of marine life in high-light environments[5]. This guide delves into the critical ecological roles of shinorine, providing a technical overview of its biochemistry, physiological functions, and the methodologies used for its investigation.

Biosynthesis of Shinorine

The biosynthesis of shinorine originates from the pentose (B10789219) phosphate (B84403) pathway, with sedoheptulose-7-phosphate serving as a key precursor. The pathway involves a series of enzymatic reactions catalyzed by a conserved set of genes often found in a gene cluster.

Key Enzymatic Steps:

  • 4-Deoxygadusol (4-DG) Synthesis: The initial steps involve the conversion of sedoheptulose-7-phosphate to 4-deoxygadusol (4-DG), the core cyclohexenone chromophore of MAAs. This is catalyzed by the enzymes 2-epi-5-epi-valiolone (B1265091) synthase (EEVS) and an O-methyltransferase.

  • Mycosporine-glycine (MG) Formation: An ATP-grasp ligase then catalyzes the addition of a glycine (B1666218) residue to the 4-DG core, forming mycosporine-glycine.

  • Shinorine Synthesis: Finally, a non-ribosomal peptide synthetase (NRPS)-like enzyme or a D-Ala-D-Ala ligase-like enzyme facilitates the attachment of a serine residue to mycosporine-glycine, yielding shinorine[6].

Shinorine_Biosynthesis S7P Sedoheptulose-7-Phosphate DDG Demethyl-4-deoxygadusol S7P->DDG EEVS Four_DG 4-Deoxygadusol (4-DG) DDG->Four_DG O-Methyltransferase MG Mycosporine-glycine Four_DG->MG ATP-Grasp Ligase (+ Glycine) Shinorine Shinorine MG->Shinorine NRPS-like enzyme (+ Serine)

Figure 1: Biosynthetic pathway of Shinorine.

Ecological Functions of Shinorine

Shinorine's primary ecological significance lies in its potent UV-screening and antioxidant capabilities, which confer protection to a wide array of marine organisms.

UV Photoprotection

With a strong molar extinction coefficient and an absorption maximum in the UV-A range (around 334 nm), shinorine effectively absorbs incoming solar radiation, dissipating the energy as heat without the formation of harmful reactive oxygen species (ROS)[7]. This photoprotective mechanism is crucial for organisms in the photic zone, mitigating UV-induced damage to cellular components like DNA, proteins, and lipids. The concentration of shinorine in organisms is often correlated with the level of UV exposure in their environment.

Antioxidant Activity

In addition to its role as a physical sunscreen, shinorine possesses significant antioxidant properties. It can directly scavenge free radicals and quench singlet oxygen, thereby reducing oxidative stress within the cell[5]. This antioxidant function is a critical secondary defense mechanism against the damaging effects of UV radiation, which can lead to the overproduction of ROS.

Signaling Pathways Modulated by Shinorine

Recent research has unveiled the ability of shinorine to modulate key cellular signaling pathways involved in stress response and inflammation, highlighting its potential for broader physiological roles beyond photoprotection.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its binding to Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

Shinorine has been shown to act as a competitive inhibitor of the Keap1-Nrf2 interaction[5]. By binding to Keap1, shinorine promotes the release and nuclear translocation of Nrf2, thereby upregulating the expression of downstream antioxidant enzymes. This mechanism provides an indirect but potent antioxidant effect, bolstering the cell's endogenous defense system.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shinorine Shinorine Keap1 Keap1 Shinorine->Keap1 Binds to Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1 Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Figure 2: Shinorine's modulation of the Keap1-Nrf2 pathway.
NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central signaling cascade that regulates inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including oxidative stress, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Studies have indicated that shinorine can modulate the NF-κB pathway, exhibiting anti-inflammatory effects. It has been observed to reduce the levels of phosphorylated NF-κB (p-NF-κB), suggesting an inhibitory effect on the activation of this pathway[1][8]. While the precise molecular target of shinorine within this cascade is still under investigation, its ability to suppress NF-κB activation contributes to its overall protective effects against cellular stress.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., Oxidative Stress) IKK IKK Complex Stimuli->IKK Activates IkBa_p65_p50 IκBα-p65-p50 Complex IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Releases p65-p50 p65_p50 p65-p50 IkBa_p65_p50->p65_p50 Ubiquitination & Degradation Ubiquitination & Degradation p_IkBa->Ubiquitination & Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Shinorine Shinorine Shinorine->IKK Inhibits (presumed) Inflammatory_Genes Inflammatory Gene Transcription p65_p50_nuc->Inflammatory_Genes Activates HPLC_Workflow Start Algal Sample Extraction Extraction with Aqueous Methanol Start->Extraction Crude_Extract Crude MAA Extract Extraction->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Purified_Fraction Purified Shinorine Fraction Purification->Purified_Fraction Analysis HPLC-MS Analysis Purified_Fraction->Analysis Quantification Quantification Analysis->Quantification End Shinorine Concentration Quantification->End

References

Shinorine: A Key Player in Osmotic Regulation - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shinorine is a mycosporine-like amino acid (MAA), a class of small, water-soluble molecules known for their potent UV-absorbing properties. Beyond their well-established role as natural sunscreens, emerging evidence highlights the critical function of MAAs, including shinorine, in cellular osmotic regulation. Organisms inhabiting environments with fluctuating salinity, such as marine algae and cyanobacteria, accumulate these compounds to maintain osmotic balance and protect cellular integrity against the detrimental effects of osmotic stress. This technical guide provides an in-depth exploration of the role of shinorine in osmotic regulation, detailing the underlying molecular mechanisms, experimental quantification, and the signaling pathways that govern its biosynthesis in response to osmotic cues.

The Role of Shinorine as a Compatible Osmolyte

Under hyperosmotic conditions, cells lose water, leading to increased intracellular solute concentration and potential damage to cellular components. To counteract this, many organisms synthesize and accumulate compatible osmolytes. These are small organic molecules that do not interfere with cellular metabolism even at high concentrations. Shinorine, along with other MAAs, functions as a compatible osmolyte.[1][2][3][4] Its accumulation within the cytoplasm increases the intracellular osmotic potential, thereby reducing the water potential gradient between the cell and its hyperosmotic environment. This helps to retain water within the cell, maintaining turgor pressure and protecting cellular machinery. Conversely, under hypoosmotic stress, the intracellular concentration of these osmolytes can be rapidly reduced to prevent excessive water influx and cell lysis.

Quantitative Analysis of MAA Accumulation and Gene Expression Under Osmotic Stress

The biosynthesis of MAAs, including shinorine, is significantly upregulated in response to osmotic stress. This has been demonstrated through quantitative analysis of both MAA concentration and the expression of their biosynthetic genes. The following tables summarize key quantitative data from studies on the effects of salinity on MAA production.

Table 1: Osmotic Stress-Induced Accumulation of Mycosporine-Like Amino Acids

OrganismStress ConditionMAA AnalyzedInitial Concentration (μmol/g dry weight)Final Concentration (μmol/g dry weight)Fold IncreaseReference
Aphanothece halophyticaSalt upshock (0.5 M to 2.5 M NaCl) for 48hMycosporine-2-glycine0.35 ± 0.0231.97 ± 2.5~91
Anabaena variabilis PCC 7937400 mM NaCl for 72hShinorineNot specifiedSignificantly increasedNot specified[5]
Corallina officinalisMid-intertidal zone (higher osmotic stress) vs. Low-intertidal zoneShinorine0.17 mg/g DW0.18 mg/g DW~1.06[6]
Pyropia plicataSalinity stress experimentShinorine~3 mg/g DWNo significant change~1[7]

Table 2: Upregulation of MAA Biosynthetic Gene Expression Under Salt Stress in Aphanothece halophytica

GeneFunctionFold Increase in Expression (after 6h of salt upshock)Reference
Ap-DDG3-dehydroquinate synthase (DHQS) homolog~8
Ap-OMTO-methyltransferase~4
Ap-CNligaseATP-grasp ligase~3.5
Ap-AAligaseD-Ala-D-Ala ligase~3

Biosynthetic Pathway of Shinorine

The biosynthesis of shinorine starts from a precursor derived from the pentose (B10789219) phosphate (B84403) pathway, sedoheptulose-7-phosphate. A conserved cluster of four genes, often referred to as the mys gene cluster, encodes the enzymes responsible for its synthesis.

Shinorine_Biosynthesis cluster_pentose_phosphate Pentose Phosphate Pathway S7P Sedoheptulose-7-Phosphate DDG 2-epi-5-epi-valiolone S7P->DDG mysA (DHQS) four_DG 4-Deoxygadusol DDG->four_DG mysB (O-MT) MG Mycosporine-Glycine four_DG->MG mysC (ATP-grasp) + Glycine Shinorine Shinorine MG->Shinorine mysD (D-Ala-D-Ala ligase) + Serine

Caption: The biosynthetic pathway of shinorine from sedoheptulose-7-phosphate.

Signaling Pathway for Osmotic Regulation of Shinorine Biosynthesis

In cyanobacteria, the perception of environmental stimuli such as osmotic stress is often mediated by two-component systems, which typically consist of a sensor histidine kinase and a response regulator. The histidine kinase Hik33 has been identified as a key sensor for osmotic and other stresses.[1][2][8][9][10] While the complete signaling cascade leading to the activation of the mys gene cluster is still under investigation, a plausible pathway involves the perception of osmotic stress by Hik33, leading to its autophosphorylation. The phosphate group is then transferred to a response regulator, which in turn acts as a transcription factor to activate the expression of the mys genes. The osmotic stress response regulator OrrA has also been implicated in the increased production of MAAs.

Osmotic_Stress_Signaling cluster_environment Extracellular cluster_cell Cellular Response Osmotic_Stress Osmotic Stress Hik33 Hik33 (Sensor Kinase) Osmotic_Stress->Hik33 Senses change in membrane fluidity Membrane Cell Membrane Hik33->Hik33 RR Response Regulator (e.g., OrrA) Hik33->RR Phosphotransfer mys_cluster mys Gene Cluster (mysA, mysB, mysC, mysD) RR->mys_cluster Binds to promoter and activates transcription Shinorine_synthesis Shinorine Biosynthesis mys_cluster->Shinorine_synthesis Gene expression Osmotic_Balance Osmotic Balance Shinorine_synthesis->Osmotic_Balance

Caption: A proposed signaling pathway for the osmotic regulation of shinorine biosynthesis.

Experimental Protocols

Extraction of Shinorine for HPLC Analysis

This protocol provides a general guideline for the extraction of shinorine from algal or cyanobacterial biomass. Optimization may be required depending on the specific organism.

Materials:

  • Lyophilized or fresh biomass

  • Methanol (B129727) (HPLC grade)

  • Distilled water

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath or homogenizer

  • Rotary evaporator or vacuum concentrator

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Weigh a known amount of lyophilized biomass (e.g., 100 mg). For fresh biomass, pat dry to remove excess water before weighing.

  • Extraction:

    • Add 5 mL of 25-50% aqueous methanol to the biomass in a centrifuge tube.[11]

    • Vortex thoroughly to ensure complete suspension.

    • Sonciate the sample in an ultrasonic bath for 15-30 minutes, or homogenize using a suitable homogenizer. This step is crucial for cell lysis and efficient extraction.

    • Centrifuge the mixture at 4000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet at least two more times to ensure complete extraction of MAAs. Pool the supernatants.

  • Solvent Evaporation: Evaporate the pooled supernatant to dryness using a rotary evaporator or a vacuum concentrator at a temperature not exceeding 40°C to prevent degradation of shinorine.

  • Reconstitution and Filtration:

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the HPLC mobile phase or distilled water.[12]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for HPLC analysis.

Quantification of Shinorine by HPLC-UV

Instrumentation and Columns:

  • An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • A reversed-phase C8 or C18 column is commonly used. A C8 column may provide better separation for polar MAAs like shinorine.[12]

Mobile Phase and Gradient:

  • A common mobile phase consists of two solvents:

    • Solvent A: 0.1% acetic acid or formic acid in water.

    • Solvent B: Methanol or acetonitrile.

  • An isocratic or gradient elution can be used. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B (linear gradient)

    • 20-25 min: 50% to 5% B (linear gradient)

    • 25-30 min: 5% B (re-equilibration)

  • The flow rate is typically set to 0.5-1.0 mL/min.

Detection and Quantification:

  • Shinorine has a characteristic absorption maximum at approximately 334 nm. Set the detector to this wavelength for quantification.[13][14][15]

  • Quantification is achieved by comparing the peak area of shinorine in the sample to a calibration curve generated using a purified shinorine standard of known concentrations.

  • If a pure standard is not available, quantification can be estimated using the molar extinction coefficient of shinorine (ε = 44,668 M⁻¹ cm⁻¹ at 334 nm).

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol outlines the general steps for analyzing the expression of shinorine biosynthetic genes (mys cluster) in response to osmotic stress.

Materials:

  • RNA extraction kit suitable for the organism of interest.

  • DNase I.

  • Reverse transcription kit.

  • qPCR master mix (e.g., SYBR Green-based).

  • Primers specific for the mys genes and a reference (housekeeping) gene.

Procedure:

  • Experimental Setup: Expose the organism to the desired osmotic stress conditions (e.g., different salinities) for a specific duration. Include a control group with no stress.

  • RNA Extraction: Extract total RNA from the control and stressed samples using a suitable RNA extraction kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the cDNA template, specific primers for the target (mys) and reference genes, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the fold change in gene expression in the stressed samples relative to the control using the 2-ΔΔCt method.

Conclusion

Shinorine plays a dual role in marine and freshwater organisms, providing protection against both UV radiation and osmotic stress. Its function as a compatible osmolyte is crucial for survival in environments with fluctuating salinity. The biosynthesis of shinorine is tightly regulated at the genetic level, with osmotic stress acting as a significant inducer of the mys gene cluster. The signaling pathways that mediate this response are beginning to be understood, with histidine kinases like Hik33 emerging as key sensors of osmotic changes. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the fascinating biology of shinorine and its potential applications in various fields, from developing novel osmoprotectants to engineering stress-tolerant microorganisms. Further research is warranted to fully elucidate the intricate regulatory networks governing shinorine biosynthesis and to explore its full biotechnological potential.

References

Enzymatic Synthesis of the Shinorine Core Structure: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biosynthetic pathway, enzymatic mechanisms, and quantitative data for the production of the potent UV-screening compound, shinorine.

Mycosporine-like amino acids (MAAs) are a class of natural products renowned for their exceptional photoprotective properties, absorbing ultraviolet (UV) radiation and dissipating the energy as heat. Among these, shinorine, a mycosporine-glycine-serine conjugate, is a prominent and highly effective UV-screening molecule with significant potential for applications in cosmetics, pharmaceuticals, and materials science. This technical guide provides a comprehensive overview of the enzymatic synthesis of the shinorine core structure, tailored for researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway

The enzymatic synthesis of shinorine originates from a key intermediate of the pentose (B10789219) phosphate (B84403) pathway, sedoheptulose-7-phosphate. A conserved four-enzyme pathway orchestrates the assembly of the shinorine core. The initial steps involve the formation of the 4-deoxygadusol (4-DG) core, followed by the sequential addition of glycine (B1666218) and serine residues.

The biosynthesis is initiated by the enzyme 2-epi-5-epi-valiolone synthase (MysA) , which catalyzes the cyclization of sedoheptulose-7-phosphate to 2-epi-5-epi-valiolone.[1] Subsequently, O-methyltransferase (MysB) methylates this intermediate to produce the characteristic 4-deoxygadusol (4-DG) chromophore.[2][3] The third step is facilitated by an ATP-grasp ligase (MysC) , which attaches a glycine molecule to the 4-DG core, forming mycosporine-glycine (MG).[2][4]

The final step in shinorine biosynthesis exhibits a fascinating enzymatic divergence, with two distinct enzyme families capable of catalyzing the addition of a serine residue to mycosporine-glycine. In some organisms, a D-Ala-D-Ala ligase homolog (MysD) performs this function.[2][5] This enzyme displays a degree of substrate promiscuity and can sometimes incorporate other amino acids, leading to the formation of different MAAs.[6] In contrast, other organisms utilize a nonribosomal peptide synthetase (NRPS)-like enzyme (MysE) for this final condensation step.[2][6] MysE is generally more specific for serine, resulting in a more exclusive production of shinorine.[6]

Quantitative Data on Shinorine Production

The heterologous expression of the shinorine biosynthetic gene cluster in various microbial hosts has demonstrated the feasibility of its biotechnological production. The yields of shinorine vary depending on the host organism, the origin of the biosynthetic genes, and the cultivation conditions.

Host OrganismBiosynthetic Genes OriginShinorine TiterReference
Yarrowia lipolyticaAnabaena variabilis (mysA,B,C,E)234.4 mg/L[6]
Saccharomyces cerevisiaeNostoc punctiforme (mysA,B,C,D) & Lyngbya sp. (mysD)1.53 g/L[7]
Streptomyces avermitilisActinosynnema mirum154 mg/L[8]
Yarrowia lipolyticaNostoc punctiforme & Anabaena variabilis207.4 mg/L[9]

Experimental Protocols

Detailed experimental protocols are crucial for the in vitro characterization of the shinorine biosynthetic enzymes and for the optimization of its production.

Protocol 1: In Vitro Assay for MysD Activity

This protocol describes the in vitro characterization of the D-Ala-D-Ala ligase homolog (MysD) from Nostoc linckia NIES-25.[2]

1. Enzyme Purification:

  • The mysD gene is cloned into an expression vector (e.g., pET-28a(+)) with a His6-tag.

  • The recombinant protein is overexpressed in E. coli BL21(DE3) cells.

  • Cells are harvested, lysed by sonication, and the His6-tagged MysD is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

2. Substrate Preparation:

  • Mycosporine-glycine (MG) is the primary substrate and can be produced and purified from a genetically engineered E. coli strain expressing the mysA, mysB, and mysC genes.

  • L-serine and other amino acids to be tested are prepared as stock solutions in the reaction buffer.

3. Enzymatic Reaction:

  • The standard reaction mixture (50 µL) contains:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 10 mM MgCl2

    • 1 mM ATP

    • 50 µM Mycosporine-glycine (MG)

    • 1 mM L-serine (or other amino acid)

    • 0.5 µM purified MysD enzyme

  • The reaction is initiated by the addition of the enzyme.

  • The mixture is incubated at room temperature for a specified time (e.g., 2 hours).

4. Reaction Termination and Analysis:

  • The reaction is terminated by adding an equal volume of methanol.

  • The mixture is centrifuged to pellet the precipitated protein.

  • The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to detect and quantify the shinorine product. A C18 reverse-phase column is typically used with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid. The product is monitored by its characteristic UV absorbance at approximately 334 nm.

Visualizing the Enzymatic Pathway

The following diagrams, generated using the DOT language, illustrate the core enzymatic pathway for shinorine synthesis and the alternative final steps.

Shinorine_Biosynthesis S7P Sedoheptulose-7-Phosphate EEV 2-epi-5-epi-valiolone S7P->EEV MysA DG 4-Deoxygadusol (4-DG) EEV->DG MysB MG Mycosporine-Glycine (MG) DG->MG MysC (+ Glycine) Shinorine Shinorine MG->Shinorine MysD or MysE (+ Serine)

Fig. 1. The core enzymatic pathway for the synthesis of Shinorine.

Alternative_Final_Steps cluster_mysd Nostoc-type Pathway cluster_myse Anabaena-type Pathway MG_D Mycosporine-Glycine Shinorine_D Shinorine MG_D->Shinorine_D MysD (D-Ala-D-Ala ligase) + Serine MG_E Mycosporine-Glycine Shinorine_E Shinorine MG_E->Shinorine_E MysE (NRPS-like enzyme) + Serine

Fig. 2. Alternative final enzymatic steps in Shinorine biosynthesis.

References

The Genetic Basis of Shinorine Production in Microorganisms: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Shinorine is a mycosporine-like amino acid (MAA), a class of small, UV-absorbing molecules produced by a wide range of microorganisms, particularly those exposed to high levels of solar radiation. With its strong absorption in the UV-A and UV-B regions, shinorine functions as a natural sunscreen, protecting organisms from the damaging effects of ultraviolet radiation. This photoprotective property, coupled with its antioxidant capabilities, has garnered significant interest in its application in the cosmetic and pharmaceutical industries as a natural and effective ingredient in sunscreens and anti-aging products. This technical guide provides an in-depth overview of the genetic basis of shinorine production in microorganisms, detailing the biosynthetic pathway, the genes and enzymes involved, quantitative production data, and key experimental protocols.

The Core Genetic Framework of Shinorine Biosynthesis

The biosynthesis of shinorine is orchestrated by a conserved gene cluster, typically comprising four core genes. While the specific gene nomenclature may vary between organisms, they are commonly referred to as mysA, mysB, mysC, and mysD or mysE. These genes encode the enzymatic machinery required to convert a primary metabolic intermediate into the final shinorine molecule.

The Shinorine Biosynthetic Pathway

The production of shinorine originates from the pentose (B10789219) phosphate (B84403) pathway intermediate, sedoheptulose-7-phosphate. The biosynthetic process can be summarized in four key enzymatic steps:

  • Synthesis of 2-demethyl-4-deoxygadusol (DDG): The initial step is the cyclization of sedoheptulose-7-phosphate to form DDG. This reaction is catalyzed by a 2-demethyl-4-deoxygadusol synthase (DDGS), encoded by the mysA gene.[1][2]

  • Formation of 4-deoxygadusol (4-DG): The DDG molecule is then methylated to produce the core mycosporine (B1203499) chromophore, 4-deoxygadusol (4-DG). This methylation is carried out by an O-methyltransferase (O-MT), the product of the mysB gene.[1][2]

  • Glycine (B1666218) conjugation to form mycosporine-glycine (MG): An ATP-grasp ligase, encoded by the mysC gene, catalyzes the attachment of a glycine molecule to the 4-DG core, resulting in the formation of mycosporine-glycine (MG).[1][3]

  • Serine addition to yield Shinorine: The final step involves the addition of a serine residue to mycosporine-glycine. This reaction is catalyzed by one of two types of enzymes:

    • A D-Ala-D-Ala ligase , encoded by the mysD gene, found in organisms like Nostoc punctiforme.[3][4] This enzyme exhibits some substrate promiscuity, which can lead to the production of other MAAs as byproducts.[3]

    • A nonribosomal peptide synthetase (NRPS) , encoded by the mysE gene, found in cyanobacteria such as Anabaena variabilis.[3][4] The NRPS enzyme generally shows higher substrate specificity for serine, leading to a more exclusive production of shinorine.[3]

Shinorine_Biosynthesis_Pathway S7P Sedoheptulose-7-Phosphate DDG 2-demethyl-4-deoxygadusol (DDG) S7P->DDG mysA (DDGS) four_DG 4-deoxygadusol (4-DG) DDG->four_DG mysB (O-MT) MG Mycosporine-glycine (MG) four_DG->MG mysC (ATP-grasp ligase) + Glycine Shinorine Shinorine MG->Shinorine mysD (D-Ala-D-Ala ligase) or mysE (NRPS) + Serine

Quantitative Data on Shinorine Production

The heterologous expression of the shinorine gene cluster in various microbial hosts has been a primary strategy for its biotechnological production. The following tables summarize key quantitative data related to shinorine production in different engineered microorganisms.

Table 1: Shinorine Production Titers in Engineered Microorganisms

Host OrganismGenetic ModificationCulture ConditionsShinorine TiterReference(s)
Saccharomyces cerevisiaeExpression of mysD from Lyngbya sp.Fed-batch fermentation in a 5-L bioreactor1.53 g/L[5]
Saccharomyces cerevisiaeExpression of mysD from Nostoc linckiaFed-batch fermentation in a 5-L bioreactor1.21 g/L (as porphyra-334)[5]
Saccharomyces cerevisiaeEngineered strain (DXdT-M)Fed-batch fermentation751 mg/L[6]
Saccharomyces cerevisiaeDeletion of HXK2, expression of Ava3858Optimized medium with glucose and xylose68.4 mg/L[7]
Saccharomyces cerevisiaeEngineered strain JHYS17-4Optimized medium with xylose and glucose31.0 mg/L[8]
Yarrowia lipolyticaExpression of Av.mysE and Av.mysABCYPD medium with 20 g/L glucose234.4 mg/L[3]
Synechocystis sp. PCC6803Expression of shinorine gene cluster from Fischerella sp. PCC9339 with multiple promotersPhototrophic cultivation2.37 ± 0.21 mg/g dry biomass[1]
Streptomyces avermitilis SUKA22Heterologous expression of mys cluster from Actinosynnema mirumLiquid culture154 mg/L[4]
Escherichia coliHeterologous expression of shinorine gene cluster from Anabaena variabilisIPTG induction at 15°CNot quantified, but production confirmed[9]

Table 2: Substrate Specificity of MysD Enzymes from Different Cyanobacteria

Enzyme SourcePrimary Amino Acid SubstrateMajor MAA ProductReference(s)
Lyngbya sp.SerineShinorine[5]
Nostoc linckiaThreoninePorphyra-334[5]
Euhalothece sp.GlycineMycosporine-2-glycine (M2G)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of shinorine biosynthesis.

1. Heterologous Expression of the Shinorine Gene Cluster in Escherichia coli

This protocol describes a general workflow for cloning and expressing the shinorine gene cluster in E. coli.

Heterologous_Expression_Workflow cluster_0 Gene Cluster Amplification cluster_1 Vector Construction cluster_2 Transformation and Expression cluster_3 Analysis Genomic_DNA Isolate Genomic DNA from Shinorine-producing Microorganism PCR PCR Amplify Shinorine Gene Cluster (mysA, B, C, D/E) Genomic_DNA->PCR Ligation Ligate Amplified Gene Cluster into Digested Vector PCR->Ligation Vector_Prep Digest Expression Vector (e.g., pET series) with Restriction Enzymes Vector_Prep->Ligation Transformation Transform Recombinant Plasmid into E. coli Expression Host (e.g., BL21(DE3)) Ligation->Transformation Culture Culture Transformed E. coli and Induce Gene Expression (e.g., with IPTG) Transformation->Culture Extraction Extract Metabolites from E. coli Culture Culture->Extraction Analysis Analyze for Shinorine Production (HPLC, LC-MS) Extraction->Analysis

  • Materials:

    • Genomic DNA from a shinorine-producing microorganism (e.g., Anabaena variabilis).

    • High-fidelity DNA polymerase and PCR reagents.

    • Expression vector (e.g., pET-28a(+)).

    • Restriction enzymes and T4 DNA ligase.

    • Chemically competent E. coli expression host (e.g., BL21(DE3)).

    • LB medium and appropriate antibiotics.

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Procedure:

    • Gene Cluster Amplification:

      • Design primers to amplify the entire shinorine gene cluster (mysA-D/E) from the genomic DNA. Include restriction sites in the primers compatible with the chosen expression vector.

      • Perform PCR using a high-fidelity DNA polymerase to amplify the gene cluster.

      • Verify the PCR product size by agarose (B213101) gel electrophoresis.

    • Vector Construction:

      • Digest both the amplified gene cluster and the expression vector with the selected restriction enzymes.

      • Purify the digested DNA fragments.

      • Ligate the shinorine gene cluster into the linearized expression vector using T4 DNA ligase.

    • Transformation:

      • Transform the ligation mixture into competent E. coli cells.

      • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

    • Expression:

      • Inoculate a single colony into LB medium with the selective antibiotic and grow overnight at 37°C.

      • Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

      • Induce gene expression by adding IPTG to a final concentration of 0.1-1 mM.

      • Continue to culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

    • Extraction and Analysis:

      • Harvest the cells by centrifugation.

      • Extract the intracellular metabolites using a suitable solvent (e.g., 50% methanol).

      • Analyze the extract for shinorine production using HPLC or LC-MS.

2. HPLC Analysis of Shinorine

This protocol outlines a typical method for the separation and quantification of shinorine from microbial extracts.

  • Instrumentation and Columns:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A common mobile phase is an isocratic or gradient elution with a mixture of aqueous acetic acid (e.g., 0.1% v/v) and methanol.[10]

  • Procedure:

    • Sample Preparation:

      • Centrifuge the microbial extract to pellet any debris.

      • Filter the supernatant through a 0.22 µm syringe filter.

    • HPLC Analysis:

      • Set the column temperature (e.g., 25-30°C).

      • Equilibrate the column with the mobile phase.

      • Inject the filtered sample.

      • Monitor the elution profile at the wavelength of maximum absorbance for shinorine (approximately 334 nm).[9]

    • Quantification:

      • Generate a standard curve using a purified shinorine standard of known concentrations.

      • Calculate the concentration of shinorine in the sample by comparing its peak area to the standard curve.

Regulation of Shinorine Biosynthesis

The production of shinorine is often induced by environmental stressors, most notably ultraviolet (UV) radiation, particularly UV-B.[8] While the complete signaling cascade is still under investigation, it is understood that specific photoreceptors perceive the UV-B signal, initiating a downstream pathway that leads to the upregulation of the mys gene cluster.

UVB_Signaling_Pathway UVB UV-B Radiation Photoreceptor UV-B Photoreceptor (e.g., UVR8-like proteins) UVB->Photoreceptor Activation Signaling_Cascade Signal Transduction Cascade (involving protein kinases and transcription factors) Photoreceptor->Signaling_Cascade Initiation mys_promoter Promoter Region of mys Gene Cluster Signaling_Cascade->mys_promoter Transcriptional Activation mys_genes mysA, mysB, mysC, mysD/E Shinorine_synthesis Shinorine Biosynthesis mys_genes->Shinorine_synthesis Enzyme Production

Conclusion

The genetic basis of shinorine production in microorganisms is a well-defined system centered around a conserved four-gene cluster. The elucidation of this pathway has paved the way for the heterologous production of shinorine in various microbial hosts, offering a promising and sustainable alternative to its extraction from natural sources. Further research into the regulatory mechanisms governing the expression of the shinorine gene cluster and the optimization of fermentation processes will be crucial for advancing the industrial-scale production of this valuable natural sunscreen. This technical guide provides a solid foundation for researchers and drug development professionals to understand and engineer the biosynthesis of shinorine for cosmetic and pharmaceutical applications.

References

The Shinorine Response: A Technical Guide to UV-Induced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Shinorine, a mycosporine-like amino acid (MAA), is a potent natural ultraviolet (UV) sunscreen synthesized by a variety of organisms, particularly cyanobacteria, in response to UV radiation. Its remarkable photoprotective properties have garnered significant interest for applications in cosmetics, pharmaceuticals, and materials science. This technical guide provides an in-depth overview of the induction of shinorine synthesis by UV radiation, focusing on the underlying molecular mechanisms, experimental protocols for its study, and quantitative data from key research findings.

The Photoprotective Role and Induction of Shinorine

Mycosporine-like amino acids are small, water-soluble compounds that absorb strongly in the UV-A and UV-B regions of the electromagnetic spectrum.[1][2][3] Their primary role is to shield organisms from the damaging effects of UV radiation, which can include DNA damage and the generation of reactive oxygen species (ROS).[4][5] The synthesis of shinorine is a dynamic process, directly triggered and upregulated by exposure to UV radiation, particularly in the UV-B range (280-315 nm).[6][7][8] Studies on various cyanobacteria, such as Anabaena, Nostoc, and Scytonema, have consistently demonstrated a significant increase in shinorine concentration following exposure to UV-B light.[6][9][10] While UV-A (315-400 nm) and photosynthetically active radiation (PAR) can have some effect, UV-B is the most potent inducer.[7][11]

Biosynthesis of Shinorine: A Four-Step Enzymatic Cascade

The biosynthesis of shinorine from a precursor derived from the pentose (B10789219) phosphate (B84403) pathway is a well-characterized four-step enzymatic process.[5][12][13] The genes encoding the enzymes for this pathway are typically organized in a conserved gene cluster.

The key enzymes and their roles are:

  • Dehydroquinate Synthase (DHQS) homolog (mysA): Catalyzes the initial step, converting a sugar phosphate intermediate.

  • O-methyltransferase (O-MT) (mysB): Involved in the modification of the core cycl Mytilus edulis enone-like ring structure, forming 4-deoxygadusol (4-DG).

  • ATP-grasp ligase (mysC): Catalyzes the addition of a glycine (B1666218) molecule to the 4-DG core, forming mycosporine-glycine.

  • Non-ribosomal peptide synthetase (NRPS)-like enzyme (mysD) or a D-Ala-D-Ala ligase homolog (mysE): Catalyzes the final step, the attachment of a serine molecule to mycosporine-glycine to produce shinorine.[12][13][14]

Shinorine_Biosynthesis cluster_pathway Shinorine Biosynthetic Pathway S7P Sedoheptulose-7-Phosphate Intermediate1 Intermediate S7P->Intermediate1 mysA (DHQS) Four_DG 4-Deoxygadusol (4-DG) Intermediate1->Four_DG mysB (O-MT) MG Mycosporine-Glycine Four_DG->MG mysC (ATP-grasp ligase) + Glycine Shinorine Shinorine MG->Shinorine mysD/mysE (NRPS-like/D-Ala-D-Ala ligase) + Serine

Figure 1: Shinorine biosynthetic pathway.

Quantitative Data on UV-Induced Shinorine Synthesis

The induction of shinorine by UV radiation has been quantified in several cyanobacterial species. The following tables summarize key findings from the literature, showcasing the significant increase in shinorine concentration upon UV exposure.

Table 1: Shinorine Induction in Anabaena and Nostoc species under Solar Radiation

OrganismTreatmentDuration (h)Shinorine Concentration (nmol g⁻¹ DW)Reference
Anabaena sp.PAR72Initial (not specified)[9]
PAR + UV721270.8 ± 50.42[9]
Nostoc sp. ISC26PAR72Initial (not specified)[9]
PAR + UV722208.09 ± 73.04[9]
Anabaena variabilis PCC 7937PAR72Significant increase from initial[15]
PAR + UV-A72Higher than PAR alone[15]
PAR + UV-A + UV-B72Most pronounced induction[15]

Table 2: Shinorine and Porphyra-334 Induction in Nodularia species by Simulated Solar Radiation

OrganismTreatmentDuration (h)MAA InductionReference
Nodularia balticaPAR only (395 nm cut-off)72Little induction[7]
PAR + UV-A (320 nm cut-off)72Little induction[7]
PAR + UV-A + UV-B (295 nm cut-off)72Pronounced induction[7]
Nodularia harveyanaPAR only (395 nm cut-off)72Little induction[7]
PAR + UV-A (320 nm cut-off)72Little induction[7]
PAR + UV-A + UV-B (295 nm cut-off)72Pronounced induction[7]
Nodularia spumigenaPAR only (395 nm cut-off)72Little induction[7]
PAR + UV-A (320 nm cut-off)72Little induction[7]
PAR + UV-A + UV-B (295 nm cut-off)72Pronounced induction[7]

Experimental Protocols

This section provides a synthesized, detailed methodology for studying the UV induction of shinorine, based on common practices reported in the literature.

Culture and Experimental Setup
  • Organism Culturing: Cultivate cyanobacteria (e.g., Anabaena sp., Nostoc commune) in an appropriate liquid medium (e.g., BG11) under controlled conditions of temperature (e.g., 20 ± 2 °C) and PAR (e.g., 12 ± 2 W m⁻²).[16]

  • UV Radiation Source: Utilize a solar simulator or UV lamps to provide controlled doses of UV-A and UV-B radiation. The spectral irradiance should be measured using a calibrated spectroradiometer.

  • Experimental Conditions: Expose cultures to different light regimes:

    • Control (PAR only): Cover culture flasks with a filter that blocks UV radiation (e.g., a 395 nm cut-off filter).

    • PAR + UV-A: Use a filter that allows PAR and UV-A to pass through (e.g., a 320 nm cut-off filter).

    • PAR + UV-A + UV-B: Use a material that is transparent to the full spectrum of interest (e.g., quartz flasks or a 295 nm cut-off filter).[7]

  • Irradiation Period: Expose the cultures for a defined period, typically ranging from 24 to 72 hours, with samples collected at various time points.[9]

Experimental_Workflow cluster_workflow Experimental Workflow for UV Induction of Shinorine Culture Cyanobacterial Culture Exposure Exposure to UV Radiation (with cut-off filters) Culture->Exposure Sampling Time-course Sampling Exposure->Sampling Extraction MAA Extraction Sampling->Extraction Analysis HPLC Analysis Extraction->Analysis Quantification Quantification of Shinorine Analysis->Quantification

Figure 2: General experimental workflow.
Extraction of Mycosporine-Like Amino Acids

  • Cell Harvesting: Collect cell pellets from culture samples by centrifugation.

  • Extraction Solvent: Resuspend the cell pellet in a suitable solvent, most commonly 100% methanol (B129727) or an aqueous methanol solution (e.g., 25% methanol in water).[17]

  • Extraction Procedure: Incubate the cell suspension in the solvent, often overnight at 4°C or for a shorter duration at a slightly elevated temperature (e.g., 45°C for 2 hours).[17][18] Sonication can also be used to aid in cell lysis and extraction.

  • Clarification: Centrifuge the extract to pellet cell debris and collect the supernatant containing the MAAs.

Quantification and Characterization of Shinorine
  • Spectrophotometric Analysis: Perform an initial scan of the supernatant using a UV-Vis spectrophotometer. A characteristic absorbance peak for shinorine is observed at approximately 334 nm.[6][16]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for the separation, identification, and quantification of shinorine.

    • Column: A C18 reverse-phase column is typically used.[16]

    • Mobile Phase: A common mobile phase is a slightly acidic aqueous solution, such as 0.1% or 0.2% acetic acid in water.[16][19]

    • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at 334 nm and to obtain the full UV spectrum of the eluting peaks.[20]

    • Identification: Shinorine is identified by its characteristic retention time and its UV absorbance spectrum, which can be compared to a purified standard.[16]

    • Quantification: The concentration of shinorine is determined by integrating the peak area from the chromatogram and comparing it to a calibration curve generated with a known concentration of a shinorine standard.

Signaling Pathway for UV-Induced Shinorine Synthesis

While the biosynthetic pathway for shinorine is well-established, the upstream signaling cascade that links UV perception to the activation of the mys gene cluster is an active area of research. It is hypothesized that UV radiation, particularly UV-B, is sensed by photoreceptors, which then initiate a signal transduction chain. This cascade likely involves second messengers and transcription factors that ultimately lead to the upregulation of the mys genes. In some organisms, there is evidence for the involvement of the Keap1-Nrf2-ARE pathway in the response to UV-induced oxidative stress, which may play a role in regulating MAA synthesis.[4][21]

Signaling_Pathway cluster_signaling Proposed Signaling Pathway for Shinorine Induction UVB UV-B Radiation Photoreceptor Photoreceptor(s) UVB->Photoreceptor Signaling_Cascade Signaling Cascade (Second Messengers, Kinases) Photoreceptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors mys_genes mys Gene Cluster (mysA, mysB, mysC, mysD/E) Transcription_Factors->mys_genes Upregulation Shinorine_Biosynthesis Shinorine Biosynthesis mys_genes->Shinorine_Biosynthesis

Figure 3: A proposed signaling pathway.

Conclusion and Future Directions

The induction of shinorine synthesis by UV radiation is a fascinating and important photoprotective mechanism in many organisms. The detailed understanding of its biosynthesis and the ability to quantify its production provide a solid foundation for further research and development. Future work should focus on elucidating the complete signaling pathway from UV perception to gene activation, which could open up new avenues for manipulating and optimizing shinorine production. Furthermore, exploring the synergistic effects of other environmental stressors, such as salinity and nutrient availability, on shinorine synthesis will be crucial for developing robust and efficient biotechnological production systems for this promising natural sunscreen.[11][15]

References

Methodological & Application

Application Notes and Protocols for Shinorine Extraction from Red Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shinorine is a mycosporine-like amino acid (MAA) found in various marine organisms, particularly red algae. It is of significant interest to the pharmaceutical and cosmetic industries due to its potent UV-absorbing properties, offering protection against harmful solar radiation. This document provides detailed application notes and standardized protocols for the extraction and purification of shinorine from red algae, intended for research, process development, and small-scale production applications.

Application Notes

Mycosporine-like amino acids, including shinorine, are water-soluble compounds.[1] The choice of extraction solvent and purification methodology significantly impacts the final yield and purity of the isolated shinorine. Common solvents for MAA extraction include aqueous solutions of methanol (B129727) or ethanol (B145695), with concentrations ranging from 20% to 80%, as well as distilled water.[2][3] The selection of the optimal solvent often depends on the specific species of red algae being processed.[4]

Recent advancements in chromatography, such as fast centrifugal partition chromatography (FCPC) and high-performance countercurrent chromatography (HPCCC), have enabled more efficient and scalable purification of shinorine compared to traditional methods like semi-preparative HPLC.[5][6] These techniques can significantly reduce purification time and improve recovery rates.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on shinorine extraction from different red algae species.

Table 1: Shinorine Yield from Various Red Algae Species and Extraction Methods

Red Algae SpeciesExtraction MethodShinorine YieldPurityReference
Porphyra sp. (Nori)FCPC followed by SPE15.7 mg from 4 g crude extract (0.39%)High (confirmed by TLC, HPLC-MS, NMR)[5]
Gracilaria gracilisFCPC followed by SPE5.7 mg from 2 g crude extract (0.285%)High[5]
Pyropia columbinaHPCCC14.8 mg (enriched fraction)>80%[6][7]
Devaleraea inkyuleei25% Ethanol Extraction0.6 µmol/g dry weightNot specified[8]
Porphyra linearisWater extraction at 45°CDetectedNot specified[9]

Table 2: Comparison of Extraction Solvents and Conditions for MAA Extraction

Red Algae SpeciesSolventSolid-Liquid RatioExtraction TimeTemperatureKey FindingsReference
Bangia fusco-purpurea, Gelidium amansii, Gracilaria confervoides, Gracilaria sp.25% Methanol or 25% Ethanol1:20 g/mL2 hours (3 times)40°CThese conditions were found to be suitable for MAA extraction from the four species.[1]
Devaleraea inkyuleei25% Ethanol1:40 (w/v)24 hours4°C1.3-fold increase in MAA yield compared to a 1:20 ratio.[8]
Four Rhodophyta SpeciesDistilled Water vs. 20% MethanolNot specifiedNot specifiedNot specifiedDistilled water is a suitable solvent for quantifying total MAAs. 20% methanol followed by re-dissolution in pure methanol is best for characterization.[10]

Experimental Protocols

Protocol 1: General Aqueous Solvent Extraction of Shinorine

This protocol describes a general method for extracting shinorine using aqueous polar solvents, which can be adapted for various red algae species.

Materials:

  • Dried and ground red algae biomass

  • Extraction solvent (e.g., 25% aqueous methanol, 25% aqueous ethanol, or distilled water)[1]

  • Blender or homogenizer

  • Water bath or incubator

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Weigh the dried and ground algal biomass.

  • Add the extraction solvent at a solid-to-liquid ratio of 1:20 to 1:40 (g/mL).[1][8]

  • Homogenize the mixture using a blender or homogenizer.

  • Incubate the mixture at a controlled temperature (e.g., 40°C or 4°C) with constant agitation for a specified duration (e.g., 2 to 24 hours).[1][8]

  • Separate the extract from the solid biomass by centrifugation.

  • Collect the supernatant. For exhaustive extraction, the biomass can be re-extracted multiple times (e.g., three times).[1]

  • Combine the supernatants and concentrate the extract using a rotary evaporator to remove the organic solvent.

  • The concentrated aqueous extract can be frozen and lyophilized to obtain a crude extract powder.

Protocol 2: Purification of Shinorine using Fast Centrifugal Partition Chromatography (FCPC)

This protocol is based on a novel and efficient method for isolating shinorine from crude extracts.[5]

Materials:

  • Crude shinorine extract (from Protocol 1)

  • FCPC system

  • Aqueous two-phase system (ATPS) solvents: water, ethanol (96% v/v), ammonium (B1175870) sulfate (B86663), methanol

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Methanol (for desalting and SPE elution)

  • Centrifuge

  • Sonication bath

  • HPLC system for analysis

Procedure:

  • Preparation of the ATPS: Prepare the aqueous two-phase system with the following composition: 51.4 w% water, 28.0 w% ethanol (96 v%), 18.2 w% ammonium sulfate, and 2.4 w% methanol.[5][11]

  • FCPC Separation:

    • Dissolve the crude extract in the lower phase of the ATPS.

    • Perform FCPC in ascending mode (upper phase as the mobile phase).

    • Collect fractions and monitor for the presence of shinorine using HPLC analysis at 330 nm.[11]

    • Pool the fractions containing shinorine.

  • Desalting:

    • Evaporate the pooled fractions to dryness.

    • Extract the residue with cold, water-free methanol (e.g., five times with 10 mL) by sonication for 15 minutes each time to precipitate the ammonium sulfate.[5]

    • Centrifuge to pellet the salt and combine the methanol supernatants.

    • Evaporate the methanol to obtain a salt-reduced, shinorine-enriched fraction.

  • SPE Purification:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Dissolve the shinorine-enriched fraction in an appropriate solvent and load it onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the purified shinorine using an appropriate solvent.

    • Lyophilize the purified fraction to obtain pure shinorine.

Protocol 3: Purification of Shinorine using High-Performance Countercurrent Chromatography (HPCCC)

This protocol describes a scalable method for isolating shinorine from red algae extracts.[6]

Materials:

  • Crude aqueous extract of red algae (e.g., from Pyropia columbina)

  • HPCCC instrument

  • Biphasic solvent system: ethanol, acetonitrile, saturated ammonium sulfate solution, and water (1:1:0.5:1; v:v:v:v)[6][7]

  • Methanol

  • Sephadex G-10 column for desalting

  • HPLC, MS, and NMR for analysis

Procedure:

  • Preparation of Aqueous Extract:

    • Homogenize lyophilized and ground algae in water (e.g., 30 g in 1 L).[6]

    • Incubate at 45°C with constant agitation for 2 hours.

    • Filter and centrifuge the extract. The biomass can be re-extracted multiple times.

    • Concentrate the combined extracts using a rotary evaporator and then lyophilize.

  • HPCCC Separation:

    • Prepare the biphasic solvent system and equilibrate the HPCCC column.

    • Dissolve the lyophilized extract in the lower phase of the solvent system.

    • Inject the sample into the HPCCC system.

    • Perform the separation and collect fractions. Monitor the elution of shinorine at 330 nm.

  • Desalting and Final Purification:

    • Pool the fractions containing shinorine.

    • Desalt the enriched fractions by precipitation with methanol followed by permeation on a Sephadex G-10 column.[6][7]

    • Lyophilize the desalted fractions to obtain purified shinorine.

    • Confirm the identity and purity of the isolated shinorine using HPLC, MS, and NMR.[6]

Visualizations

Shinorine_Extraction_Workflow cluster_extraction Step 1: Extraction algae Dried Red Algae Biomass homogenization Homogenization algae->homogenization solvent Aqueous Solvent (e.g., 25% Ethanol) solvent->homogenization incubation Incubation (e.g., 40°C, 2h) homogenization->incubation centrifugation1 Centrifugation incubation->centrifugation1 supernatant Supernatant (Crude Extract) centrifugation1->supernatant biomass_waste Biomass Waste centrifugation1->biomass_waste concentration Concentration (Rotary Evaporation) supernatant->concentration lyophilization Lyophilization concentration->lyophilization crude_extract Crude Shinorine Extract lyophilization->crude_extract

Caption: General workflow for the extraction of crude Shinorine from red algae.

Shinorine_Purification_Workflow cluster_fcpc Method A: FCPC Purification cluster_hpccc Method B: HPCCC Purification crude_extract Crude Shinorine Extract fcpc Fast Centrifugal Partition Chromatography (FCPC) crude_extract->fcpc Option 1 hpccc High-Performance Countercurrent Chromatography (HPCCC) crude_extract->hpccc Option 2 desalting Desalting with Methanol fcpc->desalting spe Solid Phase Extraction (SPE) desalting->spe pure_shinorine1 Pure Shinorine spe->pure_shinorine1 desalting_g10 Desalting (Sephadex G-10) hpccc->desalting_g10 pure_shinorine2 Pure Shinorine desalting_g10->pure_shinorine2

Caption: Purification workflows for Shinorine using FCPC and HPCCC methods.

References

Purifying Shinorine: A Detailed Guide to Column Chromatography Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Shinorine, a mycosporine-like amino acid (MAA), is a potent natural ultraviolet (UV) radiation-absorbing compound found in various marine organisms, particularly red algae and cyanobacteria. Its exceptional photoprotective properties have garnered significant interest for applications in sunscreens, cosmetics, and potential pharmaceuticals. This document provides detailed application notes and protocols for the purification of shinorine using column chromatography, a fundamental technique for isolating this high-value compound.

Application Notes

The successful purification of shinorine is contingent on a multi-step approach, beginning with efficient extraction from the biomass, followed by one or more chromatographic steps to achieve high purity. The choice of chromatographic media and mobile phases is critical and depends on the chemical properties of shinorine and the composition of the crude extract.

Shinorine is a polar, water-soluble molecule with a molecular weight of 332.306 Da.[1] This polarity dictates the use of aqueous mobile phases and polar or reversed-phase stationary phases for effective separation. Common techniques employed include reversed-phase chromatography, ion-exchange chromatography, and gel filtration. For laboratory-scale purification, low-pressure liquid chromatography is often sufficient, while high-performance liquid chromatography (HPLC) is the method of choice for analytical and semi-preparative scale separations due to its higher resolution.[2][3][4]

Experimental Protocols

The following protocols are synthesized from established methodologies for the extraction and purification of shinorine.

Protocol 1: Extraction of Shinorine from Red Macroalgae

This protocol outlines the initial extraction of shinorine from dried red macroalgae biomass.

Materials:

  • Dried red macroalgae (e.g., Porphyra sp., Bangia fusco-purpurea)

  • Extraction Solvent: 25% Methanol or 25% Ethanol in distilled water[3]

  • Blender or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Homogenization: Grind the lyophilized or dried macroalgae into a fine powder.

  • Extraction: Suspend the powdered biomass in the extraction solvent at a solid-to-liquid ratio of 1:20 (g/mL).[3]

  • Incubation: Incubate the mixture at 40°C for 2 hours with constant agitation.[3]

  • Centrifugation: Centrifuge the mixture to pellet the solid biomass.

  • Supernatant Collection: Carefully decant and collect the supernatant containing the extracted MAAs.

  • Re-extraction: Repeat the extraction process on the biomass pellet two more times to maximize the yield.[3]

  • Concentration: Pool the supernatants and concentrate them using a rotary evaporator to remove the organic solvent.

  • Lyophilization: For long-term storage, the concentrated aqueous extract can be frozen and lyophilized to obtain a dry powder.

Protocol 2: Purification of Shinorine using Low-Pressure Column Chromatography

This protocol describes a three-step chromatographic process for purifying shinorine from the crude extract.[2][5]

Step 1: Reversed-Phase Chromatography with Acetic Acid

  • Column: Reversed-phase C18 column.

  • Mobile Phase: 1% acetic acid in water.[2]

  • Procedure:

    • Equilibrate the column with at least one column volume of the mobile phase.

    • Dissolve the crude extract in the mobile phase and adjust the final acetic acid concentration to 1%.

    • Load the sample onto the column.

    • Elute with the mobile phase at a flow rate of 3.0 mL/min.

    • Collect fractions and monitor the absorbance at 330 nm. Shinorine typically elutes in the earlier fractions.

    • Pool the shinorine-containing fractions and lyophilize.

Step 2: Reversed-Phase Chromatography with Ammonium (B1175870) Acetate

  • Column: Reversed-phase C18 column.

  • Mobile Phase: 0.1 M ammonium acetate.[2]

  • Procedure:

    • Dissolve the lyophilized sample from Step 1 in the mobile phase.

    • Equilibrate the column with the mobile phase.

    • Load the sample and elute with the mobile phase.

    • Collect fractions, monitoring absorbance at 330 nm.

    • Pool the fractions containing the purified shinorine and lyophilize to remove the buffer salts.

Step 3: Gel Filtration Chromatography

  • Column: Sephadex G-10 or similar gel filtration media.[6]

  • Mobile Phase: Distilled water.[2]

  • Procedure:

    • Dissolve the lyophilized sample from Step 2 in a minimal volume of distilled water.

    • Load the sample onto the equilibrated gel filtration column.

    • Elute with distilled water at a flow rate of 2.0 mL/min.[2]

    • Collect fractions, monitoring absorbance at 330 nm. The MAAs will elute as a single peak.

    • Pool the purified fractions and lyophilize to obtain pure shinorine.

Protocol 3: Analytical HPLC for Purity Assessment

This protocol is for analyzing the purity of the obtained shinorine fractions.

Materials:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C8 or C18 column (e.g., 5 µm, 150 mm x 4.6 mm)[1][7]

  • Mobile Phase A: 0.2% formic acid in water[3]

  • Mobile Phase B: 0.2% formic acid in methanol[3]

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified shinorine in the mobile phase A and filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column Temperature: 35°C[1]

    • Flow Rate: 1.0 mL/min[3]

    • Injection Volume: 10-50 µL[1][3]

    • Detection Wavelength: 330 nm[1][3]

    • Gradient Elution: A linear gradient from 0% to 70% Mobile Phase B over 20 minutes is a good starting point.[3]

  • Analysis: Inject the sample and analyze the resulting chromatogram. Pure shinorine will appear as a single, sharp peak with a characteristic UV absorption maximum around 334 nm.

Data Presentation

The following table summarizes quantitative data on shinorine purification from various studies.

Purification MethodSource OrganismSample LoadingYield/ConcentrationPurityRecovery RateReference
High-Performance Countercurrent Chromatography (HPCCC) & Sephadex G-10Pyropia columbina1 g of dry extract per cycle14.8 mg92%50.1%[6]
Fast Centrifugal Partition Chromatography (FCPC) & Solid Phase Extraction (SPE)Porphyra sp. (Nori)4 g crude extract15.7 mgHighly pure (confirmed by TLC, HPLC-MS, NMR)Not specified[8]
Membrane Filtration (Nanofiltration)Chlorogloeopsis fritschiiInitial feed: 5.6 ± 0.7 mg/LFinal retentate: 18.71 ± 0.29 mg/L (3.3x purification)Not specified~65% (35% process losses)[1]

Visualizations

The following diagrams illustrate the experimental workflow for the purification of shinorine.

experimental_workflow cluster_extraction Extraction cluster_purification Column Chromatography Purification cluster_analysis Purity Analysis Biomass Dried Macroalgae Biomass Homogenization Homogenization Biomass->Homogenization Extraction Solvent Extraction (25% Methanol/Ethanol) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Concentration Concentration (Rotary Evaporation) Supernatant->Concentration Crude_Extract Crude Shinorine Extract Concentration->Crude_Extract RP_HPLC1 Reversed-Phase C18 (1% Acetic Acid) Crude_Extract->RP_HPLC1 Lyophilization1 Lyophilization RP_HPLC1->Lyophilization1 RP_HPLC2 Reversed-Phase C18 (0.1M Ammonium Acetate) Lyophilization1->RP_HPLC2 Lyophilization2 Lyophilization RP_HPLC2->Lyophilization2 Gel_Filtration Gel Filtration (Sephadex G-10) Lyophilization2->Gel_Filtration Pure_Shinorine Pure Shinorine Gel_Filtration->Pure_Shinorine HPLC_Analysis Analytical HPLC Pure_Shinorine->HPLC_Analysis Purity_Data Purity Confirmation HPLC_Analysis->Purity_Data

Caption: Workflow for Shinorine Extraction and Purification.

logical_relationship start Crude Extract (Mixture of MAAs and impurities) step1 Step 1: Reversed-Phase Chromatography (Polar compounds elute first) start->step1 Removes non-polar impurities step2 Step 2: Ion-Exchange or further RP Chromatography (Separation based on charge/polarity) step1->step2 Separates Shinorine from other polar MAAs step3 Step 3: Gel Filtration (Desalting and final polishing) step2->step3 Removes salts and small impurities end Purified Shinorine step3->end

Caption: Logical Steps in Chromatographic Purification.

References

Application Note: Quantification of Shinorine using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shinorine is a mycosporine-like amino acid (MAA) with significant potential as a natural and effective UV-photoprotective agent.[1][2][3] Found in various marine organisms, particularly red algae and cyanobacteria, its ability to absorb UV-A and UV-B radiation makes it a compound of interest for the cosmetic and pharmaceutical industries.[1][3] Accurate and precise quantification of Shinorine in biological extracts and finished products is crucial for quality control, formulation development, and efficacy studies. This application note provides a detailed protocol for the quantification of Shinorine using a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The described method is based on a compilation of validated procedures from peer-reviewed literature.

Principle

This method utilizes reverse-phase HPLC to separate Shinorine from other components in a sample matrix. The separation is typically achieved on a C8 or C18 stationary phase with a polar mobile phase. Quantification is performed by detecting the characteristic UV absorbance of Shinorine, which has a maximum absorption wavelength (λmax) around 332-334 nm, and comparing the peak area to that of a known concentration of a Shinorine standard.[4][5]

Experimental Protocols

Sample Preparation (Extraction from Algal Biomass)

The extraction of Shinorine from its natural sources is a critical first step for accurate quantification. Several methods have been reported, with the choice of solvent impacting extraction efficiency.

3.1.1. Materials and Reagents

  • Dried algal biomass (e.g., Porphyra sp., Gracilaria sp.)

  • Methanol (B129727) (HPLC grade)

  • Ethanol (HPLC grade)

  • Distilled or deionized water

  • Centrifuge

  • Vortex mixer

  • Sonicator

  • Rotary evaporator or centrifugal vacuum evaporator

  • Syringe filters (0.22 µm or 0.45 µm)

3.1.2. Extraction Procedure

Two common extraction solvents are 25% aqueous methanol and distilled water.[1][6]

Method A: 25% Aqueous Methanol Extraction [6]

  • Weigh approximately 100 mg of dried algal powder into a centrifuge tube.

  • Add 2 mL of 25% aqueous methanol (v/v).

  • Vortex the mixture for 1 minute.

  • Sonicate the sample for 15 minutes at 40°C.

  • Centrifuge the mixture at 5000 x g for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet two more times.

  • Pool the supernatants and evaporate to dryness using a rotary or centrifugal vacuum evaporator.

  • Re-dissolve the dried extract in a known volume (e.g., 1 mL) of the HPLC mobile phase or 100% methanol for better qualitative analysis.[1]

  • Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.

Method B: Distilled Water Extraction [1]

  • Follow steps 1-3 from Method A, using distilled water instead of 25% aqueous methanol.

  • Incubate the mixture at 45°C for 2 hours.

  • Centrifuge the mixture at 5000 x g for 10 minutes.

  • Collect the supernatant.

  • For direct analysis, filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. Alternatively, for improved qualitative analysis, the extract can be dried and re-dissolved in methanol.[1]

HPLC-UV Analysis

3.2.1. Instrumentation and Columns

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reverse-phase C8 or C18 column (e.g., 5 µm, 250 x 4.6 mm). A C8 column may offer improved separation for MAAs.[1]

3.2.2. Chromatographic Conditions

The following conditions are a general guideline and may require optimization based on the specific column and HPLC system used.

  • Mobile Phase: Isocratic elution with 0.1% acetic acid in 2.5% aqueous methanol. Alternatively, a gradient elution can be used for more complex samples.

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 35°C

  • Detection Wavelength: 334 nm

3.2.3. Standard Preparation and Calibration

  • Prepare a stock solution of Shinorine standard in the mobile phase at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 0.01 µg/mL to 50 µg/mL.

  • Inject each standard in triplicate and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of Shinorine. The curve should have a correlation coefficient (R²) of ≥ 0.999.

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the quantitative data for a validated HPLC-UV method for Shinorine quantification, compiled from various studies.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

ParameterValueReference
Linearity (R²)≥ 0.9998[7]
Limit of Detection (LOD)0.01 µg/mL[7]
Limit of Quantification (LOQ)≤ 0.04 µg/mL[7]

Table 2: Accuracy and Precision

ParameterValueReference
Accuracy (Recovery)97.41% to 103.38%[7]
Intra-day Precision (%RSD)< 2%[8]
Inter-day Precision (%RSD)< 2%[8]

Table 3: Extraction and Column Recovery

ParameterValueReference
Extraction Recovery (Shinorine)> 99%[8]
Column Recovery (Shinorine)99% (±1%)[8]

Visualizations

The following diagrams illustrate the experimental workflow for Shinorine quantification.

G cluster_extraction Sample Preparation (Extraction) cluster_hplc HPLC-UV Analysis cluster_quantification Data Analysis biomass Dried Algal Biomass add_solvent Add Extraction Solvent (e.g., 25% Methanol) biomass->add_solvent sonicate Vortex & Sonicate add_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry redissolve Re-dissolve in Mobile Phase dry->redissolve filter_sample Filter (0.22 µm) redissolve->filter_sample hplc_vial HPLC Vial filter_sample->hplc_vial inject Inject into HPLC hplc_vial->inject separation Chromatographic Separation (C8/C18 Column) inject->separation detection UV Detection at 334 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Integrate Shinorine Peak chromatogram->peak_integration quantify Quantify Shinorine Concentration peak_integration->quantify calibration_curve Prepare Calibration Curve (Shinorine Standard) calibration_curve->quantify

Caption: Experimental workflow for Shinorine quantification.

G start Start prep_standards Prepare Shinorine Calibration Standards start->prep_standards prep_sample Prepare Sample Extract start->prep_sample run_hplc Run HPLC-UV Analysis prep_standards->run_hplc prep_sample->run_hplc data_analysis Analyze Data run_hplc->data_analysis results Report Shinorine Concentration data_analysis->results

Caption: Logical relationship of the main steps in the protocol.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of Shinorine. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for a wide range of applications in research, quality control, and product development. Proper sample preparation and adherence to the outlined chromatographic conditions are essential for obtaining accurate and reproducible results.

References

Application Note: Quantitative Analysis of Shinorine and its Derivatives by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of shinorine and its derivatives, a class of mycosporine-like amino acids (MAAs), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). MAAs are potent UV-absorbing compounds with significant interest in the pharmaceutical and cosmetic industries for their photoprotective properties. The presented protocol provides detailed procedures for sample extraction from biological matrices, chromatographic separation using both reversed-phase and hydrophilic interaction liquid chromatography (HILIC), and quantification by electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode. This method is suitable for researchers, scientists, and drug development professionals involved in the analysis of natural products and the development of UV-protective agents.

Introduction

Mycosporine-like amino acids (MAAs) are a group of low molecular weight, water-soluble compounds produced by various organisms, including cyanobacteria, algae, and fungi, as a defense mechanism against ultraviolet (UV) radiation.[1][2][3] Shinorine, a prominent member of this family, exhibits a strong absorption maximum in the UV-A region.[4] The structural diversity of MAAs arises from the substitution of a cyclohexenone or cyclohexenimine core with different amino acids or their derivatives.[5] Accurate and sensitive quantification of shinorine and its derivatives is crucial for understanding their biosynthesis, physiological roles, and for the quality control of MAA-based products. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1][6] This application note presents a validated LC-MS/MS method for the reliable determination of shinorine and related compounds.

Experimental Protocols

Sample Preparation (Extraction from Algal/Cyanobacterial Biomass)

This protocol provides a general procedure for the extraction of MAAs from dried biomass.

  • Materials:

    • Lyophilized and homogenized algal or cyanobacterial biomass.

    • Extraction solvent: 20% aqueous methanol (B129727) (v/v) or Milli-Q water with 0.1% formic acid.[7]

    • Centrifuge tubes (1.5 mL or 15 mL).

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.22 µm, regenerated cellulose (B213188) or PVDF).

    • HPLC vials.

  • Procedure:

    • Weigh approximately 10-20 mg of dried biomass into a centrifuge tube.

    • Add 1 mL of extraction solvent.

    • Vortex vigorously for 5 minutes to ensure thorough mixing and cell disruption.

    • Incubate the mixture at 45°C for 2 hours with occasional vortexing.

    • Centrifuge the extract at 10,000 x g for 10 minutes at room temperature.

    • Carefully collect the supernatant.

    • For exhaustive extraction, repeat steps 2-5 on the remaining pellet and combine the supernatants.

    • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for LC-MS/MS analysis. For some applications, a dilution step with the initial mobile phase may be necessary.

Liquid Chromatography

Two alternative chromatographic methods are presented. The choice of method may depend on the specific derivatives being analyzed and the sample matrix.

Method A: Reversed-Phase HPLC

  • Column: C18 column (e.g., 150 mm × 4.6 mm, 3 µm).[8]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Column: HILIC column (e.g., 150 mm × 4.6 mm, 2.7 µm).[3]

  • Mobile Phase A: Acetonitrile/water (9:1) with 5 mM ammonium (B1175870) acetate.[3]

  • Mobile Phase B: Acetonitrile/water (1:1) with 5 mM ammonium acetate.[3]

  • Gradient:

    • 0-1 min: 60% A

    • 1-15 min: 60-0% A

    • 15-20 min: 0% A

    • 20-20.1 min: 0-60% A

    • 20.1-30 min: 60% A

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.[3]

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS analysis of shinorine and its common derivatives.

Table 1: MRM Transitions and Retention Times for Shinorine and its Derivatives.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min) - RPRetention Time (min) - HILIC
Shinorine333.1303.115~4.5~8.2
137.125
Porphyra-334347.1303.115~5.1~7.5
149.125
Palythine245.1186.120~3.8~9.1
137.130
Asterina-330303.1244.120~4.2~8.5
137.130
Mycosporine-glycine246.1187.120~3.5~9.8
137.130

Retention times are approximate and may vary depending on the specific LC system and column.

Table 2: Method Validation Parameters.

ParameterShinorinePorphyra-334
Linearity (R²)>0.999>0.999
LOD (µg/mL)0.0010.002
LOQ (µg/mL)0.0030.006
Accuracy (% Recovery)95-105%93-107%
Precision (% RSD)<5%<6%

LOD and LOQ values are based on previously published data and may vary depending on the instrument and method.[1]

Mandatory Visualization

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Biomass Algal/Cyanobacterial Biomass Extraction Extraction with 20% Methanol Biomass->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration 0.22 µm Filtration Centrifugation->Filtration LC Liquid Chromatography (RP or HILIC) Filtration->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Shinorine.

Fragmentation Pathway of Shinorine

G Shinorine Shinorine [M+H]+ = 333.1 Frag1 [M+H - CH2O]+ m/z = 303.1 Shinorine->Frag1 -CH2O Frag2 Fragment m/z = 137.1 Shinorine->Frag2 Further Fragmentation

Caption: Proposed fragmentation pathway of protonated Shinorine in ESI-MS/MS.[8]

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and reliable approach for the quantification of shinorine and its derivatives in biological samples. The protocol is robust and can be adapted for various research and development applications, from fundamental biological studies to the quality control of commercial products containing these photoprotective compounds. The use of either reversed-phase or HILIC chromatography offers flexibility to overcome challenges associated with different sample matrices and the analysis of a wide range of MAA polarities.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of Shinorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the antioxidant capacity of Shinorine, a mycosporine-like amino acid (MAA) with significant photoprotective and antioxidant properties.

Shinorine demonstrates antioxidant activity through multiple mechanisms, including direct free-radical scavenging and potential activation of cellular antioxidant defense pathways.[1][2] This document outlines the most common in vitro assays used to quantify its antioxidant potential: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Data Presentation

The antioxidant capacity of Shinorine has been evaluated using various assays, with results indicating moderate to substantial activity depending on the method employed. The following table summarizes quantitative data from published studies.

Assay TypeCompoundIC50 Value (µM)Relative Antioxidant CapacityReference
DPPH Shinorine399.0 ± 1.16.14% of Ascorbic Acid[2]
Porphyra-334 (B1236830)185.2 ± 3.213.23% of Ascorbic Acid[2]
Ascorbic Acid24.5 ± 1.1100%[2]
ORAC ShinorineNot Applicable17 ± 7% of Trolox[2][3]
Porphyra-334Not Applicable51 ± 7% of Trolox[2][3]
Ascorbic AcidNot Applicable130 ± 12% of Trolox[2][3]
TroloxNot Applicable100%[2][3]

Note: The DPPH assay measures a compound's ability to act as a free radical scavenger, while the ORAC assay assesses the capacity to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[2][4]

Experimental Protocols

DPPH Radical Scavenging Activity Assay

This protocol is adapted from established methods used for mycosporine-like amino acids.[2][4][5]

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant. The antioxidant donates an electron or hydrogen atom to DPPH, causing a color change from violet to yellow, which is measured spectrophotometrically.

Reagents and Materials:

  • Shinorine (or sample extract)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or DMSO as a solvent for the sample)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 515-517 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 70 µM).

    • Prepare a stock solution of Shinorine in a suitable solvent (e.g., DMSO or methanol) at various concentrations (e.g., 50 µM to 500 µM).[2]

    • Prepare a stock solution of ascorbic acid in the same solvent as a positive control, with concentrations ranging from approximately 5 µM to 100 µM.[2]

  • Reaction Mixture:

    • In a 96-well plate, add 100 µL of the Shinorine sample or standard (ascorbic acid) to the wells.

    • Add 1.5 mL of the DPPH solution to each well.[2]

    • For the reaction blank, use 100 µL of the solvent instead of the sample.[5]

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement:

    • Measure the absorbance of the solution at 517 nm using a microplate reader.[4]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.[5]

    • Determine the IC50 value, which is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.[4]

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol is based on standard ORAC assay methodologies.[4][6][7][8]

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage induced by a peroxyl radical generator (AAPH). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[4][7]

Reagents and Materials:

  • Shinorine (or sample extract)

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - a water-soluble vitamin E analog used as a standard.[2]

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission).

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a stock solution of AAPH in phosphate buffer. This solution should be made fresh daily.[8]

    • Prepare serial dilutions of Shinorine and Trolox (standard) in phosphate buffer.

  • Reaction Mixture:

    • In a black 96-well plate, add the test compounds (Shinorine), Trolox, and the fluorescein solution.[4]

  • Initiation of Reaction:

    • Add the AAPH solution to each well to initiate the oxidation of fluorescein.[4]

  • Measurement:

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Monitor the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes).[4]

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample and the blank (fluorescein + AAPH).

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Express the antioxidant capacity of Shinorine as Trolox equivalents (TE).[4]

Mandatory Visualizations

Signaling Pathway

Shinorine and other MAAs have been shown to be prospective activators of the cytoprotective Keap1-Nrf2 pathway.[1][2] Under normal conditions, Keap1 targets Nrf2 for degradation. Shinorine can directly bind to Keap1, disrupting the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.

Shinorine_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shinorine Shinorine Keap1 Keap1 Shinorine->Keap1 binds Nrf2_cytoplasm Nrf2 Keap1->Nrf2_cytoplasm sequesters Ub Ubiquitination & Degradation Keap1->Ub Nrf2_cytoplasm->Ub leads to Nrf2_nucleus Nrf2 Nrf2_cytoplasm->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription

Caption: Shinorine's role in the Keap1-Nrf2 antioxidant pathway.

Experimental Workflows

DPPH_Assay_Workflow start Start prep_solutions Prepare DPPH, Shinorine, & Ascorbic Acid Solutions start->prep_solutions mix_reactants Mix Sample/Standard with DPPH Solution prep_solutions->mix_reactants incubate Incubate in Dark (30 mins, RT) mix_reactants->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

ORAC_Assay_Workflow start Start prep_solutions Prepare Fluorescein, AAPH, Shinorine, & Trolox Solutions start->prep_solutions mix_reactants Mix Sample/Standard with Fluorescein prep_solutions->mix_reactants initiate_reaction Add AAPH to Initiate Oxidation mix_reactants->initiate_reaction measure Kinetic Measurement of Fluorescence Decay initiate_reaction->measure calculate Calculate AUC and Trolox Equivalents measure->calculate end End calculate->end

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

References

Assessing the Photostability of Shinorine In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shinorine is a mycosporine-like amino acid (MAA) naturally synthesized by a variety of marine and freshwater organisms, including cyanobacteria and algae.[1][2][3] These organisms are often exposed to high levels of ultraviolet radiation (UVR), and Shinorine plays a crucial role in their photoprotection.[2][4] With a strong absorption maximum in the UV-A range (around 334 nm), Shinorine effectively dissipates harmful UV energy as heat without generating damaging reactive oxygen species (ROS).[1][2][5][6] This inherent photostability, coupled with its antioxidant properties, makes Shinorine a highly promising candidate for development as a natural and safe sunscreen agent in cosmetic and pharmaceutical applications.[7][8]

These application notes provide detailed protocols for the in vitro assessment of Shinorine's photostability, a critical parameter for its validation as a photoprotective agent. The following sections outline methodologies for evaluating its spectral stability under UV irradiation and for quantifying its degradation using high-performance liquid chromatography (HPLC). Additionally, protocols for assessing its antioxidant capacity are included, providing a comprehensive evaluation of its potential as a functional ingredient.

Physicochemical and Photoprotective Properties of Shinorine

Shinorine's efficacy as a photoprotectant is rooted in its molecular structure, which features a cyclohexenimine chromophore conjugated with two amino acid residues.[7] This structure is responsible for its strong UV absorption and remarkable ability to harmlessly dissipate absorbed energy.

PropertyValueReferences
Chemical Formula C13H20N2O8[9]
Molecular Weight 332.31 g/mol [10]
UV Absorption Maximum (λmax) 334 nm[1][10]
Molar Extinction Coefficient (ε) ~44,600 M⁻¹·cm⁻¹[6]

Experimental Protocols

Protocol 1: Assessment of Shinorine Photostability using UV-Vis Spectrophotometry

This protocol describes how to evaluate the photostability of Shinorine by monitoring changes in its UV absorbance spectrum following exposure to a controlled source of UV radiation.

Materials:

  • Purified Shinorine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Calibrated UV irradiation source (e.g., solar simulator or UV lamp with controlled output)

  • Stir plate and stir bars (optional, for homogenous irradiation)

Procedure:

  • Sample Preparation: Prepare a stock solution of Shinorine in PBS. The concentration should be adjusted to yield an initial absorbance of approximately 1.0 at its λmax (334 nm) in a 1 cm path length cuvette.

  • Initial Absorbance Measurement: Record the full UV-Vis absorbance spectrum (250-450 nm) of the Shinorine solution before UV exposure. This will serve as the baseline (T=0) measurement.

  • UV Irradiation: Place the quartz cuvette containing the Shinorine solution under the UV irradiation source. If using a stir plate, add a small stir bar to the cuvette to ensure even exposure. The distance from the source and the intensity of irradiation should be controlled and recorded.

  • Time-Course Measurements: At predetermined time intervals (e.g., 0, 30, 60, 90, 120, 180, 240 minutes), remove the cuvette from the irradiation source and record its UV-Vis absorbance spectrum.

  • Data Analysis:

    • Overlay the absorbance spectra from all time points to visually assess any changes in the peak shape or position (λmax).

    • Plot the absorbance at 334 nm as a function of irradiation time.

    • Calculate the percentage of Shinorine remaining at each time point relative to the initial absorbance.

    • The photodegradation rate can be determined from the slope of the natural logarithm of the absorbance versus time.

Expected Outcome:

Shinorine is known to be highly photostable.[5][8][11] Therefore, minimal changes in the absorbance spectrum and a slow degradation rate are expected over several hours of irradiation.

G cluster_prep Sample Preparation cluster_exp Experimental Workflow A Prepare Shinorine Solution in PBS B Measure Initial Absorbance (T=0) A->B Initial Sample C Expose to UV Irradiation B->C Start Exposure D Measure Absorbance at Time Intervals C->D During Exposure D->C Continue Exposure E Analyze Data: Spectral Overlay & Kinetics D->E Collect Data

Caption: Workflow for UV-Vis spectrophotometric analysis of Shinorine photostability.

Protocol 2: Quantification of Shinorine Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol provides a more sensitive and specific method to quantify the concentration of Shinorine over time during UV exposure.

Materials:

  • Purified Shinorine

  • HPLC-grade methanol (B129727) and water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and a C18 column (e.g., 5 µm, 250 x 4.6 mm)[9]

  • UV irradiation source

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a solution of Shinorine in a suitable solvent (e.g., 20% aqueous methanol) at a known concentration.

  • UV Irradiation: Expose the Shinorine solution to a controlled UV source. At specified time intervals, withdraw aliquots of the solution and transfer them to autosampler vials. Store samples in the dark and at a low temperature (e.g., 4°C) until analysis to prevent further degradation.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase for MAA analysis is a gradient of solvent A (e.g., 0.1% TFA in water) and solvent B (e.g., 0.1% TFA in methanol).

    • Gradient Program: A typical gradient might start with a low percentage of solvent B, which is then increased over time to elute the compound of interest.

    • Flow Rate: A standard flow rate is 1.0 mL/min.

    • Detection: Monitor the eluent at 334 nm.

    • Injection Volume: Typically 10-20 µL.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of a Shinorine standard.

    • Integrate the peak area corresponding to Shinorine in the chromatograms of the irradiated samples.

    • Calculate the concentration of Shinorine remaining at each time point using the standard curve.

  • Data Analysis: Plot the concentration of Shinorine as a function of irradiation time to determine the degradation kinetics.

Expected Outcome:

The HPLC analysis will provide precise quantification of the remaining Shinorine at each time point, allowing for the calculation of photodegradation quantum yields if the photon flux is known.

G cluster_prep Preparation & Exposure cluster_analysis HPLC Analysis A Prepare Shinorine Solution B Expose to UV Irradiation A->B C Collect Aliquots at Time Intervals B->C D Inject Sample into HPLC C->D E Separate on C18 Column D->E F Detect at 334 nm E->F G Quantify using Standard Curve F->G

Caption: Workflow for HPLC-based quantification of Shinorine photodegradation.

Protocol 3: Assessment of Antioxidant Activity

Shinorine's photoprotective capabilities are complemented by its antioxidant activity. The following are standard in vitro assays to quantify this property.

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Materials:

  • Purified Shinorine

  • DPPH solution in methanol

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of Shinorine and ascorbic acid in methanol in a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

The ORAC assay measures the antioxidant's capacity to quench peroxyl radicals, which are a major source of oxidative damage.

Materials:

  • Purified Shinorine

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Trolox (a water-soluble vitamin E analog) as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well black plate, add the sample (Shinorine), Trolox standards, and fluorescein solution.

  • Initiate the reaction by adding the AAPH solution.

  • Monitor the fluorescence decay every minute for approximately 60-90 minutes.

  • Calculate the area under the curve (AUC) for the fluorescence decay of each sample.

  • The ORAC value is expressed as Trolox equivalents (TE).

Quantitative Data Summary

The following tables summarize key quantitative data for Shinorine based on published literature.

Table 1: Antioxidant Activity of Shinorine

AssayIC50 Value (µM)Relative ActivityReferences
DPPH Free-Radical Quenching 399.0 ± 1.16.14% of Ascorbic Acid[12][13]
Oxygen Radical Absorbance Capacity (ORAC) -17 ± 7% of equimolar Trolox[13]

Table 2: Photodegradation of Shinorine

ConditionRate Constant (x 10³ m² kJ⁻¹)Remaining after 4h IrradiationReferences
Deep seawater 0.026~75%[11]
Deep seawater + Riboflavin 0.77-[11]

Signaling Pathway Involvement

Recent research has indicated that beyond direct photoprotection, Shinorine can modulate cellular signaling pathways related to oxidative stress response, such as the Keap1-Nrf2 pathway.[12][13] Shinorine has been shown to be a direct antagonist of Keap1-Nrf2 binding, which can lead to the upregulation of cytoprotective genes.[12]

G cluster_pathway Keap1-Nrf2 Signaling Pathway Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding & Sequestration ARE Antioxidant Response Element Nrf2->ARE Translocation to Nucleus Keap1->Nrf2 Ubiquitination & Degradation Shinorine Shinorine Shinorine->Keap1 Inhibition Genes Cytoprotective Genes ARE->Genes Activation

Caption: Shinorine's role in the Keap1-Nrf2 antioxidant response pathway.

Conclusion

The protocols and data presented here provide a comprehensive framework for the in vitro assessment of Shinorine's photostability and antioxidant properties. Its high photostability, confirmed through both spectrophotometric and chromatographic methods, along with its capacity to scavenge free radicals, underscores its significant potential as a natural photoprotective agent. For drug development professionals, these characteristics position Shinorine as a compelling lead compound for the development of novel, safe, and effective sun care products. Further investigations into its interactions with cellular pathways will continue to elucidate the full spectrum of its beneficial effects.

References

Heterologous Production of Shinorine in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shinorine is a mycosporine-like amino acid (MAA), a class of small, UV-absorbing molecules naturally produced by various marine and freshwater organisms to protect themselves from solar radiation.[1][2][3] With a strong absorption maximum in the UV-A/B region, shinorine is a promising natural alternative to synthetic sunscreen agents for use in cosmetics and pharmaceuticals.[1] However, its extraction from natural sources is often inefficient and not scalable. Heterologous production in microbial hosts like Escherichia coli (E. coli) offers a sustainable and scalable platform for shinorine production.[1][2][3]

This document provides a comprehensive overview and detailed protocols for the heterologous production of shinorine in E. coli. It covers the biosynthetic pathway, cloning strategies, expression, purification, and analytical methods.

Shinorine Biosynthetic Pathway

The biosynthesis of shinorine in cyanobacteria, such as Anabaena variabilis and Nostoc punctiforme, has been well-elucidated and functionally expressed in E. coli.[2][3][4] The pathway starts from a common intermediate of the pentose (B10789219) phosphate (B84403) pathway, sedoheptulose-7-phosphate. A four-enzyme cascade encoded by a gene cluster (often referred to as mys or ava gene cluster) is responsible for the synthesis of shinorine.[2][5]

The key enzymatic steps are:

  • Conversion of sedoheptulose-7-phosphate to 2-demethyl-4-deoxygadusol (DDG) , catalyzed by a DDG synthase.[2]

  • Methylation of DDG to 4-deoxygadusol (4-DG) by an O-methyltransferase.[2]

  • Attachment of a glycine (B1666218) residue to 4-DG to form mycosporine-glycine, catalyzed by an ATP-grasp ligase.[2][4]

  • Addition of a serine residue to mycosporine-glycine to yield shinorine, a reaction catalyzed by a non-ribosomal peptide synthetase (NRPS) or a D-Ala-D-Ala ligase-like enzyme.[2][4]

Shinorine_Biosynthesis S7P Sedoheptulose-7-Phosphate DDG 2-demethyl-4-deoxygadusol S7P->DDG DDG Synthase (mysA/ava_3858) FourDG 4-deoxygadusol DDG->FourDG O-methyltransferase (mysB/ava_3857) MG Mycosporine-Glycine FourDG->MG ATP-grasp ligase (mysC/ava_3856) Shinorine Shinorine MG->Shinorine NRPS-like enzyme or D-Ala-D-Ala ligase (ava_3855/mysD)

Caption: Biosynthetic pathway of Shinorine from Sedoheptulose-7-Phosphate.

Quantitative Data on Heterologous Shinorine Production

The heterologous production of shinorine has been achieved in various microbial hosts. While optimization in E. coli is an active area of research, the reported titers are still relatively low compared to other engineered organisms. The following table summarizes available quantitative data for shinorine production in different hosts for comparison.

Host OrganismGene Cluster SourceProduction Titer/YieldReference
Escherichia coliAnabaena variabilis ATCC 29413145 µg/L[6]
Corynebacterium glutamicumActinosynnema mirum DSM 4382719 mg/L[7]
Synechocystis sp. PCC6803Fischerella sp. PCC93392.37 mg/g DCW (0.71 mg/L)[7]
Saccharomyces cerevisiaeNostoc punctiforme31.0 mg/L (9.62 mg/g DCW)[8]

Experimental Workflow

The general workflow for heterologous production of shinorine in E. coli involves several key steps, from the initial cloning of the biosynthetic gene cluster to the final analysis of the produced shinorine.

Shinorine_Production_Workflow cluster_cloning 1. Cloning cluster_expression 2. Expression cluster_purification 3. Extraction & Purification cluster_analysis 4. Analysis PCR PCR Amplification of Shinorine Gene Cluster Ligation Ligation PCR->Ligation Vector Expression Vector (e.g., pET-28b) Vector->Ligation Transformation_Cloning Transformation into Cloning Strain (e.g., DH5α) Ligation->Transformation_Cloning Transformation_Expression Transformation into Expression Strain (e.g., BL21(DE3)) Transformation_Cloning->Transformation_Expression Culture Cell Culture Transformation_Expression->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Harvest->Lysis Extraction Methanol (B129727) Extraction Lysis->Extraction Clarification Centrifugation Extraction->Clarification HPLC HPLC Analysis Clarification->HPLC Clarification->HPLC LCMS LC-MS Analysis Clarification->LCMS

Caption: Experimental workflow for heterologous production of Shinorine in E. coli.

Experimental Protocols

Protocol 1: Cloning of the Shinorine Biosynthetic Gene Cluster

This protocol describes the cloning of the shinorine gene cluster from cyanobacterial genomic DNA into a suitable E. coli expression vector, such as pET-28b.

Materials:

  • Genomic DNA from a shinorine-producing cyanobacterium (e.g., Anabaena variabilis ATCC 29413).

  • High-fidelity DNA polymerase.

  • Primers flanking the shinorine gene cluster with appropriate restriction sites (e.g., NcoI and SalI).[9]

  • pET-28b expression vector.

  • Restriction enzymes (e.g., NcoI and SalI).

  • T4 DNA ligase.

  • Chemically competent E. coli DH5α cells.

  • LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL).

  • DNA purification kits.

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction to amplify the entire shinorine gene cluster (~6.5 kb) from the genomic DNA.

    • Use primers that incorporate unique restriction sites compatible with the multiple cloning site of the pET-28b vector.

    • Perform PCR using a high-fidelity polymerase to minimize errors.

  • Vector and Insert Preparation:

    • Purify the PCR product using a PCR purification kit.

    • Digest both the purified PCR product and the pET-28b vector with the selected restriction enzymes (e.g., NcoI and SalI) according to the manufacturer's protocol.

    • Purify the digested vector and insert using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the digested vector and insert at an appropriate molar ratio (e.g., 1:3).

    • Incubate the reaction with T4 DNA ligase as recommended by the manufacturer.

  • Transformation:

    • Transform the ligation mixture into chemically competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.

  • Screening and Verification:

    • Select several colonies and perform colony PCR to screen for positive clones.

    • Isolate plasmid DNA from positive clones and verify the insert by restriction digestion and Sanger sequencing.

Protocol 2: Heterologous Expression of Shinorine in E. coli

This protocol details the expression of the shinorine biosynthetic genes in E. coli BL21(DE3).

Materials:

  • Verified pET-28b vector containing the shinorine gene cluster.

  • Chemically competent E. coli BL21(DE3) cells.

  • LB medium with kanamycin (50 µg/mL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation:

    • Transform the pET-28b-shinorine plasmid into competent E. coli BL21(DE3) cells.

    • Plate on LB agar with kanamycin and incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony into 5-10 mL of LB medium with kanamycin.

    • Incubate overnight at 37°C with shaking.

  • Main Culture and Induction:

    • Inoculate a larger volume of LB medium with kanamycin (e.g., 500 mL) with the overnight starter culture (e.g., 1:100 dilution).

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[10]

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[10]

    • Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-24 hours to enhance protein solubility and product formation.

  • Cell Harvest:

    • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -20°C or proceed directly to extraction.

Protocol 3: Extraction and Partial Purification of Shinorine

This protocol describes a simple methanol-based extraction of shinorine from E. coli cell pellets.

Materials:

  • E. coli cell pellet containing shinorine.

  • Methanol.

  • Sonication device.

  • Centrifuge.

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in a small volume of methanol (e.g., 5-10 mL per gram of wet cell weight).

    • Lyse the cells by sonication on ice. Use short pulses to avoid overheating.

  • Extraction:

    • Continue to incubate the methanolic suspension with shaking for 1-2 hours at room temperature to ensure complete extraction.

  • Clarification:

    • Clarify the extract by centrifuging at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Sample Preparation for Analysis:

    • Carefully collect the supernatant containing shinorine.

    • The supernatant can be directly analyzed by HPLC or LC-MS. For storage, it can be dried under vacuum and reconstituted in a suitable solvent.

Protocol 4: Analytical Methods for Shinorine Detection and Quantification

This protocol outlines a general method for the analysis of shinorine using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

  • Shinorine standard (if available for quantification).

Procedure:

  • HPLC Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions.

  • Sample Injection:

    • Inject the clarified methanolic extract (filtered through a 0.22 µm filter).

  • Chromatographic Separation:

    • Use a gradient elution method. A typical gradient could be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B

      • 25-30 min: 50% to 100% B

      • 30-35 min: 100% B

      • 35-40 min: 100% to 5% B

    • Set the flow rate to 1.0 mL/min.

  • Detection:

    • Monitor the elution at 334 nm, the characteristic absorption maximum of shinorine.

    • Collect UV-Vis spectra from 250-400 nm to confirm the identity of the peak.

  • Quantification:

    • If a standard is available, create a calibration curve to quantify the concentration of shinorine in the sample.

    • For LC-MS analysis, the eluent can be directly interfaced with a mass spectrometer to confirm the molecular weight of shinorine (m/z [M+H]+ = 333.1).[11]

Conclusion

The heterologous production of shinorine in E. coli is a viable approach for the sustainable manufacturing of this natural sunscreen compound. While yields in E. coli are currently modest, ongoing research in metabolic engineering and process optimization holds the promise of significantly improving production titers. The protocols and information provided in this document serve as a foundational guide for researchers and professionals in the field to establish and advance the microbial production of shinorine.

References

Application Notes and Protocols for Metabolic Engineering of Yeast for Shinorine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the metabolic engineering of Saccharomyces cerevisiae for the production of Shinorine, a mycosporine-like amino acid (MAA) with potent UV-screening properties.

Introduction

Shinorine is a natural sunscreen agent produced by various marine organisms to protect against harmful UV radiation.[1] Its potential applications in cosmetics and pharmaceuticals have driven the development of sustainable production methods.[2] Metabolic engineering of the yeast Saccharomyces cerevisiae offers a promising platform for the heterologous production of Shinorine due to its well-characterized genetics, robustness in industrial fermentations, and status as a GRAS (Generally Regarded As Safe) organism.[3]

The biosynthetic pathway for Shinorine originates from the pentose (B10789219) phosphate (B84403) pathway (PPP) intermediate, sedoheptulose-7-phosphate (S7P).[4][5] By introducing a four-gene cluster from cyanobacteria, such as Nostoc punctiforme, into yeast, the production of Shinorine can be achieved.[6][7] This document outlines the key metabolic engineering strategies and provides detailed protocols for strain construction, cultivation, and analysis.

Metabolic Engineering Strategies for Enhanced Shinorine Production

Several strategies have been successfully employed to increase the titer and yield of Shinorine in S. cerevisiae. These approaches primarily focus on increasing the precursor supply and optimizing the expression of the heterologous biosynthetic pathway.

2.1. Increasing the Precursor Pool (Sedoheptulose-7-Phosphate)

The primary precursor for Shinorine biosynthesis is S7P, an intermediate of the pentose phosphate pathway.[4] Enhancing the intracellular availability of S7P is a critical step for improving Shinorine production. Key strategies include:

  • Introducing a Xylose Utilization Pathway: The assimilation of xylose directly feeds into the pentose phosphate pathway, thereby increasing the S7P pool.[4][6] This is typically achieved by introducing genes for xylose reductase and xylitol (B92547) dehydrogenase from xylose-fermenting yeasts like Scheffersomyces stipitis.[4]

  • Modulating the Pentose Phosphate Pathway:

    • Deletion of Transaldolase (TAL1): Deleting the TAL1 gene, which encodes for an enzyme that consumes S7P, leads to its accumulation and a subsequent increase in Shinorine production.[2][7]

    • Overexpression of Transketolase (TKL1) and STB5: Overexpression of TKL1 and the transcription factor STB5 has been shown to further enhance the flux towards S7P.[7]

  • Redirecting Glucose Flux: Deletion of hexokinase (HXK2) can attenuate glucose catabolism via glycolysis, redirecting the carbon flux towards the pentose phosphate pathway and increasing Shinorine production.[8]

2.2. Optimizing the Heterologous Shinorine Biosynthetic Pathway

The core of Shinorine production in yeast lies in the successful expression of the biosynthetic gene cluster. This cluster typically includes four genes:

  • DDGS (2-demethyl-4-deoxygadusol synthase)

  • O-MT (O-methyltransferase)

  • ATP-grasp ligase

  • D-Ala-D-Ala ligase-like enzyme (MysD)

These enzymes catalyze the conversion of S7P to mycosporine-glycine (MG) and finally to Shinorine.[9][10] Strategies to optimize this pathway include:

  • Gene Source Selection: The biosynthetic genes can be sourced from various organisms, including Nostoc punctiforme and Actinosynnema mirum.[2][4]

  • Codon Optimization: Optimizing the codon usage of the bacterial genes for expression in S. cerevisiae can improve protein translation and enzyme activity.

  • Promoter Engineering: Using strong constitutive promoters (e.g., TEF1, GPD) to drive the expression of the biosynthetic genes ensures high levels of enzyme production.

  • Gene Copy Number: Increasing the copy number of the rate-limiting steps in the pathway can enhance the overall flux towards Shinorine.[9]

Data Presentation

The following table summarizes the quantitative data from various studies on the metabolic engineering of yeast for Shinorine production.

Yeast Strain Genetic Modifications Carbon Source(s) Shinorine Titer (mg/L) Shinorine Yield (mg/g DCW) Reference(s)
Engineered S. cerevisiaeIntroduction of N. punctiforme Shinorine biosynthetic genes.GlucoseTrace-[4]
Engineered S. cerevisiaeIntroduction of xylose assimilation pathway from S. stipitis.Glucose + XyloseIncreased-[4]
JHYS17–4Deletion of TAL1, overexpression of STB5 and TKL1.12 g/L Glucose + 8 g/L Xylose31.09.62[4][7]
DXdT-MIntroduction of A. mirum MAA biosynthetic pathway, combinatorial expression of xylose reductase, deletion of TAL1.Fed-batch with xylose751-[2]
Engineered S. cerevisiaeDeletion of HXK2, additional expression of Ava3858 (DDGS).14 g/L Glucose + 6 g/L Xylose68.4-[8]
Engineered S. cerevisiaeMultiple integration of cyanobacterial biosynthetic genes, strategies to increase S7P pool.Fed-batch fermentationup to 1530 (1.53 g/L)-[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the metabolic engineering of yeast for Shinorine production.

4.1. Protocol for Construction of Shinorine-Producing Yeast Strain

This protocol describes the general steps for introducing the Shinorine biosynthetic genes into S. cerevisiae.

4.1.1. Plasmid Construction

  • Gene Synthesis and Codon Optimization: Synthesize the four Shinorine biosynthetic genes (e.g., from Nostoc punctiforme) with codon optimization for S. cerevisiae.

  • Vector Selection: Choose a suitable yeast expression vector (e.g., pRS series) with a selectable marker (e.g., URA3, LEU2).

  • Cloning: Clone the synthesized genes into the expression vector under the control of strong constitutive promoters. This can be done as a single expression cassette or on multiple plasmids.

4.1.2. Yeast Transformation

  • Prepare Yeast Competent Cells:

    • Inoculate a single colony of the desired S. cerevisiae strain (e.g., CEN.PK2-1C) into 5 mL of YPD medium and grow overnight at 30°C.

    • Inoculate the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.

    • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

    • Wash the cells with 25 mL of sterile water.

    • Resuspend the cells in 1 mL of a freshly prepared transformation mix (100 mM Lithium Acetate, 10 mM Tris-HCl pH 8.0, 1 mM EDTA).

  • Transformation:

    • To 100 µL of competent cells, add 1 µg of the constructed plasmid DNA and 5 µL of carrier DNA (e.g., salmon sperm DNA).

    • Add 600 µL of a freshly prepared PEG solution (40% w/v PEG 3350, 100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA).

    • Vortex briefly and incubate at 30°C for 30 minutes.

    • Heat shock at 42°C for 15-20 minutes.

    • Centrifuge at 8000 x g for 1 minute, remove the supernatant, and resuspend the cell pellet in 100 µL of sterile water.

    • Plate the cell suspension onto selective synthetic complete (SC) drop-out medium lacking the appropriate nutrient for plasmid selection.

    • Incubate the plates at 30°C for 2-3 days until colonies appear.

4.2. Protocol for Shake-Flask Cultivation

  • Pre-culture Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of selective SC medium and grow overnight at 30°C with shaking at 200 rpm.

  • Main Culture:

    • Inoculate the overnight pre-culture into 50 mL of the production medium in a 250 mL flask to an initial OD600 of 0.1.

    • The production medium should be optimized, for example, a synthetic medium containing a defined carbon source (e.g., 12 g/L glucose and 8 g/L xylose), nitrogen source, and essential vitamins and minerals.[4]

    • Incubate at 30°C with shaking at 200 rpm for 72-96 hours.

    • Collect samples at regular intervals for OD600 measurement and Shinorine analysis.

4.3. Protocol for Shinorine Extraction and Quantification

4.3.1. Extraction

  • Harvest 1 mL of the yeast culture by centrifugation at 10,000 x g for 5 minutes.

  • Wash the cell pellet with 1 mL of distilled water.

  • Resuspend the pellet in 1 mL of a suitable extraction solvent (e.g., 20% methanol (B129727) in water or pure methanol).[11]

  • Disrupt the cells by bead beating or sonication.

  • Incubate at room temperature for 1 hour with occasional vortexing.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the cell debris.

  • Collect the supernatant containing the extracted Shinorine.

4.3.2. Quantification by HPLC

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column is typically used.[11][12]

  • Mobile Phase: A common mobile phase is a gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Analysis:

    • Filter the extracted sample through a 0.22 µm syringe filter.

    • Inject 10-20 µL of the sample into the HPLC system.

    • Monitor the absorbance at the characteristic wavelength for Shinorine (around 334 nm).

    • Quantify the Shinorine concentration by comparing the peak area to a standard curve prepared with purified Shinorine.[13]

  • Confirmation: The identity of the Shinorine peak can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

Visualizations

5.1. Signaling Pathways and Experimental Workflows

Shinorine_Biosynthetic_Pathway S7P Sedoheptulose-7-Phosphate Intermediate1 Intermediate S7P->Intermediate1 DDGS Four_DG 4-Deoxygadusol (4-DG) Intermediate1->Four_DG O-MT MG Mycosporine-Glycine (MG) Four_DG->MG ATP-grasp ligase Shinorine Shinorine MG->Shinorine MysD DDGS DDGS OMT O-MT ATP_grasp ATP-grasp ligase MysD MysD Glycine Glycine Glycine->ATP_grasp Serine Serine Serine->MysD Metabolic_Engineering_Workflow cluster_precursor Precursor Supply Enhancement cluster_pathway Pathway Optimization cluster_production Production and Analysis Xylose_pathway Introduce Xylose Utilization Pathway TAL1_deletion Delete TAL1 Xylose_pathway->TAL1_deletion TKL1_overexpression Overexpress TKL1 TAL1_deletion->TKL1_overexpression HXK2_deletion Delete HXK2 TKL1_overexpression->HXK2_deletion Fermentation Fermentation HXK2_deletion->Fermentation Gene_expression Express Shinorine Biosynthesis Genes Codon_optimization Codon Optimize Genes Gene_expression->Codon_optimization Promoter_selection Select Strong Promoters Codon_optimization->Promoter_selection Promoter_selection->Xylose_pathway Extraction Extraction Fermentation->Extraction Analysis HPLC/LC-MS Analysis Extraction->Analysis Yeast_strain Wild-Type Yeast Strain Yeast_strain->Gene_expression Experimental_Workflow start Start plasmid_construction Plasmid Construction (Shinorine Genes) start->plasmid_construction yeast_transformation Yeast Transformation plasmid_construction->yeast_transformation strain_selection Strain Selection & Verification yeast_transformation->strain_selection shake_flask Shake-Flask Cultivation strain_selection->shake_flask sampling Sampling shake_flask->sampling extraction Shinorine Extraction sampling->extraction quantification HPLC Quantification extraction->quantification end End quantification->end

References

Application Notes and Protocols for In Vitro Assays of Shinorine's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shinorine, a mycosporine-like amino acid (MAA), is a natural compound found in various marine organisms. Emerging research has highlighted its potential as an anti-inflammatory agent. This document provides detailed application notes and protocols for a range of in vitro assays to characterize the anti-inflammatory properties of Shinorine. The following sections will detail methodologies for assessing its antioxidant capacity, its impact on key inflammatory mediators such as nitric oxide and reactive oxygen species, and its modulatory effects on crucial signaling pathways including NF-κB and MAPK.

Data Presentation

The following tables summarize the quantitative data available on the in vitro anti-inflammatory and related activities of Shinorine.

Assay TypeCell LineMethodEndpointResultReference
Antioxidant Activity N/ADPPH Radical ScavengingIC50399.0 ± 1.1 µM[1]
N/AOxygen Radical Absorbance Capacity (ORAC)Relative Antioxidant Capacity17 ± 7% (compared to Trolox)[1][2]
NF-κB Activation THP-1-BlueSEAP Reporter Assay (Unstimulated)% ActivationUp to 33.63% at 200 µg/mL[3]
THP-1-BlueSEAP Reporter Assay (LPS-Stimulated)% Superinduction6.01% at 100 µg/mL, 10.16% at 200 µg/mL[3]
MAPK Signaling ARPE-19Western Blot (A2E + Blue Light Induced)Protein ExpressionDose-dependent reduction in p-JNK and weak inhibition of p-p38[4]
COX-2 Expression ARPE-19Western Blot (A2E + Blue Light Induced)Protein ExpressionReduction in COX-2 levels[5]
Pro-inflammatory Cytokines ARPE-19ELISA (A2E + Blue Light Induced)Protein LevelsReduction in TNF-α, IL-6, and IL-1β[5]

Experimental Protocols

Antioxidant Activity Assays

Objective: To determine the free radical scavenging activity of Shinorine.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 100 µM).

    • Prepare a series of dilutions of Shinorine in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a positive control (e.g., Ascorbic acid or Trolox) at similar concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the Shinorine dilutions or control to each well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank well should contain the solvent and DPPH solution.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging against the concentration of Shinorine to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Objective: To measure the antioxidant capacity of Shinorine against peroxyl radicals.

Principle: This assay measures the ability of an antioxidant to inhibit the decay of a fluorescent probe (e.g., fluorescein) induced by a peroxyl radical generator (e.g., AAPH). The antioxidant's capacity is quantified by comparing its protective effect to that of a standard antioxidant, Trolox.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein (B123965) in phosphate (B84403) buffer.

    • Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in phosphate buffer.

    • Prepare a series of dilutions of Shinorine and a Trolox standard in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of Shinorine dilutions or Trolox standards to each well.

    • Add 150 µL of the fluorescein solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin monitoring the fluorescence decay kinetically at an emission wavelength of 520 nm and an excitation wavelength of 485 nm, with readings taken every minute for at least 60 minutes.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample and the Trolox standards.

    • Plot the net AUC (AUC_sample - AUC_blank) against the concentration of the Trolox standards to generate a standard curve.

    • Determine the ORAC value of Shinorine by comparing its net AUC to the Trolox standard curve. Results are typically expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To evaluate the effect of Shinorine on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The production of NO is a hallmark of inflammation. In this assay, the stable end product of NO, nitrite (B80452) (NO₂⁻), is measured in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • The next day, replace the medium with fresh medium containing various concentrations of Shinorine.

    • Pre-incubate the cells with Shinorine for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitrite Measurement (Griess Assay):

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Express the results as a percentage of inhibition of NO production compared to the LPS-only control.

Reactive Oxygen Species (ROS) Detection using DCFDA Assay

Objective: To measure the effect of Shinorine on intracellular ROS levels.

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

  • Cell Culture and Seeding:

    • Seed cells (e.g., HaCaT keratinocytes or RAW 264.7 macrophages) in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Staining and Treatment:

    • Remove the culture medium and wash the cells with pre-warmed PBS.

    • Load the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess probe.

    • Add fresh medium containing various concentrations of Shinorine and an inflammatory stimulus (e.g., H₂O₂ or LPS). Include appropriate controls.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity immediately using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. Kinetic or endpoint readings can be taken.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Express the results as a percentage of ROS production relative to the stimulated control.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement by ELISA

Objective: To quantify the effect of Shinorine on the secretion of pro-inflammatory cytokines.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of a specific cytokine in the cell culture supernatant.

Protocol (General):

  • Cell Culture, Treatment, and Supernatant Collection:

    • Seed appropriate cells (e.g., RAW 264.7 or THP-1) in a 24- or 96-well plate.

    • Pre-treat with various concentrations of Shinorine for 1-2 hours.

    • Stimulate with an inflammatory agent (e.g., LPS) for an appropriate time (e.g., 6-24 hours).

    • Collect the cell culture supernatant and centrifuge to remove any cells or debris. Store at -80°C if not used immediately.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific cytokine ELISA kit (e.g., for human or mouse TNF-α, IL-6, or IL-1β).

    • Typically, the protocol involves the following steps:

      • Coating a microplate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding standards and samples (supernatants).

      • Adding a detection antibody.

      • Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

    • Determine the concentration of the cytokine in the samples from the standard curve.

    • Calculate the percentage inhibition of cytokine production by Shinorine compared to the stimulated control.

Signaling Pathway and Workflow Diagrams

Shinorine_Anti_Inflammatory_Workflow Experimental Workflow for Assessing Shinorine's Anti-inflammatory Activity cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_assays 3. In Vitro Assays cluster_analysis 4. Data Analysis start Seed Cells (e.g., RAW 264.7) adhere Adherence (Overnight) start->adhere pretreat Pre-treat with Shinorine adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide (NO) Assay (Griess) stimulate->no_assay ros_assay ROS Assay (DCFDA) stimulate->ros_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6, IL-1β) stimulate->cytokine_assay western_blot Western Blot (COX-2, p-NF-κB, p-MAPKs) stimulate->western_blot analyze Quantify Inhibition & Determine IC50 no_assay->analyze ros_assay->analyze cytokine_assay->analyze western_blot->analyze

Caption: Workflow for in vitro assessment of Shinorine's anti-inflammatory effects.

Shinorine_NFkB_Signaling Shinorine's Putative Modulation of the NF-κB Signaling Pathway cluster_legend Legend LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) NFkB_nucleus->Genes Induces Transcription Shinorine Shinorine Shinorine->IKK Inhibits (?) Shinorine->NFkB_nucleus Inhibits (?) key1 -> Activation key2 --| Inhibition key3 --| Postulated Inhibition by Shinorine

Caption: Postulated mechanism of Shinorine on the NF-κB signaling pathway.

Shinorine_MAPK_Signaling Shinorine's Modulation of the MAPK Signaling Pathway cluster_legend Legend Stimulus Inflammatory Stimulus (e.g., A2E + Blue Light) ASK1 ASK1 Stimulus->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK JNK MKK4_7->JNK Phosphorylates JNK->AP1 Inflammation Inflammatory Response AP1->Inflammation Regulates Shinorine Shinorine Shinorine->p38 Weakly Inhibits Phosphorylation Shinorine->JNK Inhibits Phosphorylation key1 -> Activation key2 --| Inhibition

Caption: Shinorine's inhibitory effects on the MAPK signaling pathway.

Conclusion

The provided protocols and data offer a comprehensive framework for investigating the anti-inflammatory properties of Shinorine in vitro. These assays can elucidate its mechanisms of action, including its antioxidant potential and its ability to modulate key inflammatory signaling pathways. The presented data indicates that Shinorine exhibits multifaceted anti-inflammatory activities, warranting further investigation for its potential therapeutic applications. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

References

Application of Shinorine in Cosmetic Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shinorine, a mycosporine-like amino acid (MAA), is a naturally occurring, water-soluble compound found in various marine organisms, particularly algae and cyanobacteria.[1][2] Its primary function in these organisms is to provide protection against damaging ultraviolet (UV) radiation.[1][3] In recent years, Shinorine has garnered significant attention in the cosmetic industry due to its potent photoprotective, antioxidant, anti-inflammatory, and anti-aging properties. This document provides detailed application notes and protocols for the utilization of Shinorine in cosmetic formulations, aimed at researchers, scientists, and professionals in drug development.

Shinorine offers broad-spectrum UV protection by absorbing both UV-A and UV-B radiation, with an absorption maximum at approximately 334 nm.[1] Beyond its function as a natural sunscreen, Shinorine exhibits antioxidant activities by quenching free radicals and activating the Keap1-Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress.[4][5] Furthermore, it has been shown to inhibit matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin, and to promote collagen synthesis, thereby offering anti-aging and anti-wrinkle benefits.[3][6] Its anti-inflammatory properties are demonstrated through the inhibition of cyclooxygenase-2 (COX-2) gene expression.[4][7]

Quantitative Data Summary

The following tables summarize the quantitative data available on the efficacy of Shinorine in various assays relevant to cosmetic applications.

Table 1: Photoprotective Properties of Shinorine-Containing Formulations

Formulation DetailsSPF ValueCritical Wavelength (nm)Reference
2% (w/w) Porphyra-334 (B1236830) and Shinorine (88:12 ratio)3.71 ± 0.78357-358[8][9]
Combination of Porphyra-334 (+Shinorine) and Mycosporine-serinol8.37 ± 2.12343.6 ± 1.4[2]
Algal extract with Palythine, Asterina-330, Shinorine, Porphyra-334, and Palythinol (13.9 mg DW/cm²)7.5Not Reported[10][11]

Table 2: Antioxidant Activity of Shinorine

AssayTest CompoundIC50 ValueRelative ActivityReference
Oxygen Radical Absorbance Capacity (ORAC)ShinorineNot explicitly stated, but showed significant activity17 ± 7% relative to Trolox[1]
DPPH Radical Scavenging AssayShinorineLow activityNot comparable to ascorbic acid[1]
ABTS Radical Scavenging AssayDulse crude MAAs (containing Shinorine)0.14 mg/mL (at pH 8.0)-[6]

Table 3: Anti-aging and Anti-inflammatory Properties of Shinorine

AssayCell LineShinorine ConcentrationEffectReference
Collagenase InhibitionClostridium histolyticum104.0 µM (IC50)Inhibition of collagenase activity[12]
MMP-1 Gene Expression (UVA-induced)Human Dermal Fibroblasts100 µMSignificant reduction in MMP-1 expression[13]
COX-2 mRNA Expression (UV-induced)HaCaT Keratinocytes0.03 mMDecrease in COX-2 expression[14]
Cell Viability (UV-induced toxicity)HaCaT Keratinocytes0.1 mg/mL (~0.301 mM) and aboveSignificant reduction in cell viability[9]

Signaling Pathways and Mechanisms of Action

Shinorine exerts its beneficial effects on the skin through multiple signaling pathways. Its primary mechanism involves the direct absorption of UV radiation, preventing it from penetrating the skin and causing cellular damage. Additionally, it modulates key pathways involved in oxidative stress, inflammation, and skin aging.

Shinorine_Mechanism_of_Action cluster_uv_protection Photoprotection cluster_antioxidant Antioxidant Activity cluster_anti_aging Anti-Aging Effects UV Radiation UV Radiation Shinorine Shinorine UV Radiation->Shinorine Absorbed by ROS ROS UV Radiation->ROS MMPs MMPs UV Radiation->MMPs Induces DNA Damage DNA Damage Shinorine->DNA Damage Prevents Shinorine->ROS Quenches Keap1 Keap1 Shinorine->Keap1 Inhibits binding to Nrf2 Shinorine->MMPs Inhibits Collagen Synthesis Collagen Synthesis Shinorine->Collagen Synthesis Promotes Apoptosis Apoptosis DNA Damage->Apoptosis Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters ARE ARE Nrf2->ARE Activates Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Upregulates Collagen & Elastin Degradation Collagen & Elastin Degradation MMPs->Collagen & Elastin Degradation

Caption: Shinorine's multifaceted mechanism of action in skin protection.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Shinorine in cosmetic formulations.

Quantification of Shinorine by High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantitative analysis of Shinorine in raw materials or finished cosmetic formulations.

HPLC_Workflow A Sample Preparation: Extract with 20% aqueous methanol (B129727) or distilled water. Centrifuge and filter the supernatant. B HPLC System: Reverse-phase C8 or C18 column. A->B C Mobile Phase: Isocratic elution with a mixture of distilled water:methanol and a low percentage of acetic acid. B->C D Detection: Diode Array Detector (DAD) at 334 nm. C->D E Quantification: Generate a standard curve with pure Shinorine. Compare peak area of the sample to the standard curve. D->E

Caption: Workflow for HPLC quantification of Shinorine.

Methodology:

  • Sample Preparation:

    • For raw materials (e.g., algal extract), accurately weigh 10-20 mg of the dried sample.

    • For cosmetic formulations, accurately weigh an amount of product estimated to contain a detectable quantity of Shinorine.

    • Extract the sample with a suitable solvent such as 20% aqueous methanol or distilled water.[3][4] Use a solvent-to-sample ratio of approximately 10:1 (v/w).

    • Vortex the mixture vigorously for 1 minute and sonicate for 15 minutes.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: A reverse-phase C8 or C18 column (e.g., 5 µm, 4.6 x 150 mm) is recommended for optimal separation of mycosporine-like amino acids.[3][15]

    • Mobile Phase: An isocratic mobile phase consisting of 0.1% acetic acid in 25% methanol and 74.9% distilled water is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection: Diode Array Detector (DAD) set to monitor absorbance at 334 nm.

  • Quantification:

    • Prepare a series of standard solutions of pure Shinorine of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and determine the peak area corresponding to Shinorine.

    • Calculate the concentration of Shinorine in the sample using the linear regression equation from the calibration curve.

Assessment of Antioxidant Activity: ORAC Assay

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the free radical scavenging activity of a substance.

Methodology:

  • Reagents:

    • Fluorescein (B123965) sodium salt solution.

    • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) solution (radical initiator).

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve.

    • Phosphate buffer (75 mM, pH 7.4).

    • Shinorine solution of varying concentrations.

  • Procedure:

    • In a 96-well black microplate, add 25 µL of Shinorine solution (or Trolox standard/blank).

    • Add 150 µL of the fluorescein solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately place the microplate in a fluorescence microplate reader.

    • Measure the fluorescence decay every minute for 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample.

    • Subtract the AUC of the blank from the AUC of the samples and standards.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Express the antioxidant capacity of Shinorine as Trolox equivalents (TE) per unit of concentration.

Evaluation of Photoprotective Efficacy: In Vitro SPF Determination

This protocol provides a method for the in vitro determination of the Sun Protection Factor (SPF) of a cosmetic formulation containing Shinorine.

Methodology:

  • Substrate Preparation:

    • Use a polymethyl methacrylate (B99206) (PMMA) plate as the substrate.

    • Apply the cosmetic formulation containing Shinorine evenly onto the PMMA plate at a concentration of 2 mg/cm².

  • UV Transmittance Measurement:

    • Use a UV-transmittance analyzer equipped with a spectrophotometer and an integrating sphere.

    • Measure the transmittance of UV radiation through the PMMA plate with the applied formulation at 1 nm intervals from 290 to 400 nm.

    • Take measurements at multiple points on the plate to ensure uniformity.

  • SPF Calculation:

    • The SPF is calculated using the following equation: SPF = ∫ E(λ) I(λ) dλ / ∫ E(λ) I(λ) T(λ) dλ where:

      • E(λ) is the erythemal action spectrum.

      • I(λ) is the spectral irradiance of the UV source.

      • T(λ) is the spectral transmittance of the sample.

      • The integration is performed over the wavelength range of 290-400 nm.

Assessment of Anti-inflammatory Activity: COX-2 Gene Expression in HaCaT Cells

This protocol describes the evaluation of Shinorine's ability to inhibit UV-induced expression of the pro-inflammatory enzyme COX-2 in human keratinocytes.

COX2_Expression_Workflow A Cell Culture: Culture HaCaT keratinocytes to 70-80% confluency. B Treatment: Pre-treat cells with Shinorine (e.g., 0.03 mM). Expose cells to UVB radiation. A->B C RNA Extraction: Isolate total RNA from the cells. B->C D RT-qPCR: Perform reverse transcription to synthesize cDNA. Quantify COX-2 and a housekeeping gene (e.g., GAPDH) expression using qPCR. C->D E Data Analysis: Calculate the relative expression of COX-2 normalized to the housekeeping gene. D->E

Caption: Workflow for assessing Shinorine's effect on COX-2 expression.

Methodology:

  • Cell Culture:

    • Culture human immortalized keratinocytes (HaCaT cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment and UV Exposure:

    • Seed the HaCaT cells in 6-well plates and grow them to 70-80% confluency.

    • Pre-treat the cells with different concentrations of Shinorine (e.g., 0.03, 0.15, 0.3 mM) for 24 hours.[14]

    • Wash the cells with phosphate-buffered saline (PBS) and then expose them to a controlled dose of UVB radiation.

    • Include a non-irradiated control group and a UV-exposed group without Shinorine treatment.

  • RNA Isolation and RT-qPCR:

    • After a suitable incubation period (e.g., 6-24 hours) post-irradiation, isolate total RNA from the cells using a commercial RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) using primers specific for the COX-2 gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the relative expression of the COX-2 gene using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

    • Compare the COX-2 expression levels in Shinorine-treated cells to the UV-exposed control group.

Evaluation of Anti-aging Effects: MMP Inhibition Assay

This protocol outlines a fluorogenic assay to determine the inhibitory effect of Shinorine on matrix metalloproteinase (MMP) activity.

Methodology:

  • Reagents:

    • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2).

    • Fluorogenic MMP substrate.

    • Assay buffer (e.g., Tris-HCl buffer containing CaCl2, ZnCl2, and Brij-35).

    • Shinorine solution of varying concentrations.

    • A known MMP inhibitor as a positive control.

  • Procedure:

    • In a 96-well microplate, add the assay buffer, the MMP enzyme, and the Shinorine solution (or positive/negative controls).

    • Incubate the mixture for a specified period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately measure the increase in fluorescence over time using a fluorescence microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of Shinorine.

    • Calculate the percentage of MMP inhibition for each concentration relative to the uninhibited control.

    • Determine the IC50 value of Shinorine for MMP inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Assessment of Collagen Synthesis in Human Dermal Fibroblasts

This protocol is designed to evaluate the effect of Shinorine on collagen production in human dermal fibroblasts.

Methodology:

  • Cell Culture:

    • Culture primary human dermal fibroblasts in fibroblast growth medium.

  • Treatment:

    • Seed the fibroblasts in culture plates and allow them to adhere and grow.

    • Treat the cells with various concentrations of Shinorine for a specified duration (e.g., 48-72 hours). Include a positive control (e.g., TGF-β1) and an untreated control.

  • Collagen Quantification:

    • Sircol Collagen Assay: This colorimetric assay can be used to quantify soluble collagen in the cell culture supernatant.

    • Western Blotting: Analyze the cell lysates for the expression of pro-collagen type I using specific antibodies.

    • Immunofluorescence Staining: Visualize and quantify collagen deposition in the cell cultures using immunofluorescence microscopy.

  • Data Analysis:

    • Quantify the amount of collagen produced in each treatment group and compare it to the untreated control.

    • Analyze the expression levels of pro-collagen type I from Western blots or the fluorescence intensity from immunofluorescence images.

Conclusion

Shinorine presents a compelling profile as a multifunctional active ingredient for cosmetic formulations. Its well-documented photoprotective, antioxidant, anti-inflammatory, and anti-aging properties make it a valuable component for a wide range of skincare products. The detailed protocols provided herein offer a framework for researchers and formulators to effectively evaluate and incorporate Shinorine into innovative cosmetic products, substantiating its efficacy through robust scientific methodologies. Further research to elucidate its synergistic effects with other cosmetic ingredients and to optimize its delivery systems will continue to expand its applications in the field of cosmetic science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Shinorine Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Shinorine from natural sources. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most promising natural sources for high-yield Shinorine extraction?

A1: Cyanobacteria and red algae are the most prominent natural sources of Shinorine. Species such as Anabaena variabilis, Nostoc punctiforme, and marine red algae like Porphyra umbilicalis have been identified as significant producers. The concentration of Shinorine in these organisms can be influenced by environmental factors such as UV radiation exposure, nutrient availability (especially nitrogen), salinity, and temperature.[1]

Q2: What are the key factors influencing Shinorine production in natural sources?

A2: Several factors can significantly impact the biosynthesis and accumulation of Shinorine:

  • UV Radiation: Exposure to UV-A (315–400 nm) and UV-B (280–315 nm) radiation is a primary inducer of Shinorine synthesis as a photoprotective mechanism.[1]

  • Nitrogen Availability: As nitrogen-containing compounds, the production of mycosporine-like amino acids (MAAs) like Shinorine is often enhanced in nitrogen-rich environments.[1]

  • Salinity and Osmotic Stress: Increased salinity and osmotic stress can also trigger the production of MAAs in some species.[1]

  • Light Intensity and Spectrum: High light conditions, particularly in the blue and UVA regions of the spectrum, can promote MAA synthesis.[1]

  • Temperature: While Shinorine is relatively stable at moderate temperatures, optimal temperature ranges for growth and production vary between species.[2][3]

Q3: What is the general stability of Shinorine during extraction and storage?

A3: Shinorine is a relatively stable compound under specific conditions. It is most stable in a pH range of 4.5 to 8.5 at room temperature.[2] At higher temperatures (above 50°C) and in alkaline conditions (pH > 8.5), degradation can occur.[2] It is also photostable, which is consistent with its role as a UV-protectant.[4][5] For long-term storage, it is advisable to keep purified Shinorine in a cool, dark place, and in a slightly acidic to neutral buffer.

Troubleshooting Guides

Low Shinorine Yield During Extraction
Problem Possible Cause(s) Suggested Solution(s)
Low initial Shinorine concentration in biomass. - Inadequate UV exposure during cultivation.- Nutrient-limited culture medium (especially nitrogen).- Harvesting at a suboptimal growth phase.- Expose cultures to controlled UV-A and/or UV-B radiation prior to harvesting.- Ensure the culture medium is replete with essential nutrients, particularly a nitrogen source.- Optimize harvesting time to coincide with the peak accumulation of secondary metabolites.
Inefficient cell lysis. - Incomplete disruption of robust cell walls (common in cyanobacteria and algae).- Insufficient sonication, homogenization, or freeze-thaw cycles.- Employ mechanical disruption methods such as bead beating, high-pressure homogenization, or cryo-pulverization.- Optimize sonication parameters (power, duration, pulse) or increase the number of freeze-thaw cycles.- Consider enzymatic lysis as a pre-treatment step.
Inappropriate extraction solvent. - Solvent polarity is not optimal for Shinorine's water-soluble nature.- Insufficient solvent volume for the amount of biomass.- Use aqueous polar solvents. Mixtures of methanol (B129727)/water or ethanol (B145695)/water (e.g., 20-50% alcohol) are commonly effective.[6][7]- Increase the solvent-to-biomass ratio to ensure thorough extraction.
Degradation of Shinorine during extraction. - High temperatures used during extraction.- Extreme pH of the extraction buffer.- Perform extraction at low temperatures (e.g., 4°C) or on ice.- Maintain the pH of the extraction buffer within the stable range for Shinorine (pH 4.5-8.5).[2]
Poor Purity of Shinorine After Initial Extraction
Problem Possible Cause(s) Suggested Solution(s)
Co-extraction of pigments (e.g., chlorophylls, carotenoids). - Use of solvents that also solubilize pigments.- Perform a preliminary solvent partitioning step. After initial aqueous extraction, partition the extract against a non-polar solvent like hexane (B92381) or chloroform (B151607) to remove lipophilic pigments.
Presence of high molecular weight contaminants (e.g., proteins, polysaccharides). - These macromolecules are often released during cell lysis.- Incorporate a precipitation step using cold ethanol or acetone (B3395972) to precipitate proteins and polysaccharides.- Utilize ultrafiltration with an appropriate molecular weight cut-off (e.g., 10 kDa) to separate Shinorine from larger molecules.[8]
Co-elution of other MAAs or similar compounds during chromatography. - Insufficient resolution of the chromatographic method.- Optimize the mobile phase composition and gradient for High-Performance Liquid Chromatography (HPLC) or other chromatographic techniques.- Consider using different chromatography resins (e.g., ion-exchange, size-exclusion) in a multi-step purification strategy.[9]

Quantitative Data Presentation

Table 1: Shinorine Yield from Various Natural Sources and Extraction/Purification Methods

Natural SourceExtraction/Purification MethodShinorine YieldReference
Porphyra sp. (Nori)Fast Centrifugal Partition Chromatography followed by Solid Phase Extraction15.7 mg from 4 g of crude extract[10]
Chlorogloeopsis fritschiiSequential membrane filtration (micro-, ultra-, and nanofiltration)18.71 ± 0.29 mg/L in the final concentrate[4][8]
Red Algae25% Methanol or Ethanol ExtractionVaries by species, e.g., ~1.5-2.6 mg/g in some species[7]

Note: Yields can vary significantly based on the specific species, growth conditions, and the efficiency of the extraction and purification protocols.

Experimental Protocols

Protocol 1: General Extraction of Shinorine from Red Algae
  • Harvest and Preparation: Harvest fresh algal biomass. Clean it of any epiphytes and debris. Lyophilize (freeze-dry) the biomass to a constant weight and then grind it into a fine powder.

  • Extraction:

    • Suspend the dried powder in 25% aqueous methanol (v/v) at a solid-to-liquid ratio of 1:20 (g/mL).

    • Stir the suspension at 40°C for 2 hours.

    • Centrifuge the mixture at 5000 x g for 10 minutes to pellet the solid debris.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times to maximize yield. Pool the supernatants.

  • Solvent Removal: Evaporate the methanol from the pooled supernatant using a rotary evaporator under reduced pressure.

  • Pigment Removal:

    • Re-dissolve the remaining aqueous extract in deionized water.

    • Perform liquid-liquid partitioning by adding an equal volume of n-hexane or chloroform. Shake vigorously in a separatory funnel and allow the layers to separate.

    • Collect the aqueous phase (which contains the water-soluble Shinorine). Discard the organic phase containing the pigments. Repeat this step until the organic layer is colorless.

  • Concentration: Lyophilize the aqueous extract to obtain a crude Shinorine powder.

Protocol 2: Purification of Shinorine using Column Chromatography

This protocol assumes a crude extract has been obtained as described above.

  • Column Preparation: Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or a reversed-phase C18 material. Equilibrate the column with the initial mobile phase.

  • Sample Loading: Dissolve the crude Shinorine extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (for normal phase) or a high-polarity mobile phase (for reversed-phase).

    • Gradually increase the polarity of the mobile phase (gradient elution). A common mobile phase for reversed-phase chromatography is a gradient of water and methanol, often with a small amount of an acid like acetic or formic acid to improve peak shape.[9][11]

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the fractions for the presence of Shinorine using UV-Vis spectrophotometry (checking for absorbance around 334 nm) or HPLC.

  • Pooling and Concentration: Pool the fractions containing pure Shinorine and remove the solvent by rotary evaporation or lyophilization.

Mandatory Visualizations

Shinorine_Biosynthesis_Pathway S7P Sedoheptulose-7-Phosphate DDG 2-demethyl-4-deoxygadusol S7P->DDG DDG Synthase 4_DG 4-deoxygadusol DDG->4_DG O-methyltransferase MG Mycosporine-glycine 4_DG->MG C-N Ligase (+ Glycine) Shinorine Shinorine MG->Shinorine NRPS-like enzyme or D-Ala-D-Ala ligase (+ Serine)

Caption: Biosynthetic pathway of Shinorine from Sedoheptulose-7-Phosphate.

Shinorine_Extraction_Workflow Biomass Biomass (Cyanobacteria/Algae) Harvest Harvesting & Drying Biomass->Harvest Lysis Cell Lysis (Mechanical/Chemical) Harvest->Lysis Extraction Aqueous Solvent Extraction Lysis->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Supernatant Crude Aqueous Extract Centrifugation->Supernatant Purification Purification (e.g., Chromatography) Supernatant->Purification Pure_Shinorine Pure Shinorine Purification->Pure_Shinorine

Caption: General experimental workflow for Shinorine extraction and purification.

References

challenges in the large-scale production of Shinorine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of Shinorine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during heterologous production, extraction, and purification of Shinorine.

Frequently Asked Questions (FAQs)

Q1: What are the most common host organisms for heterologous Shinorine production?

A1: The most commonly used and studied host organisms are the bacterium Escherichia coli, and the yeasts Saccharomyces cerevisiae and Corynebacterium glutamicum.[1][2][3][4] S. cerevisiae has emerged as a particularly promising host for achieving high titers of Shinorine.[5]

Q2: What is the primary rate-limiting factor in Shinorine biosynthesis in heterologous hosts?

A2: A primary bottleneck is the limited availability of the precursor molecule, sedoheptulose-7-phosphate (S7P), which is an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP).[6][7][8] Metabolic engineering efforts are often focused on increasing the intracellular pool of S7P to improve Shinorine yields.[9]

Q3: Why is xylose often used as a co-substrate in fermentation media?

A3: Xylose is assimilated via the pentose phosphate pathway. Adding it as a co-substrate with glucose can significantly increase the carbon flux towards S7P, thereby boosting Shinorine production.[1][6] However, many engineered strains have a limited capacity to utilize xylose, necessitating the optimization of glucose-to-xylose ratios.[1]

Q4: What is the function of the mysA, mysB, mysC, and mysD/mysE genes in Shinorine synthesis?

A4: These genes encode the enzymes required for the Shinorine biosynthetic pathway.

  • mysA encodes a 2-demethyl-4-deoxygadusol (DDG) synthase, which catalyzes the first committed step.[2]

  • mysB encodes an O-methyltransferase that converts DDG to 4-deoxygadusol (4-DG).[2]

  • mysC encodes a C-N ligase that attaches a glycine (B1666218) molecule to 4-DG, forming mycosporine-glycine (MG).[2]

  • mysD or mysE encode the final enzyme that attaches a serine molecule to MG to form Shinorine. MysD is a D-Ala-D-Ala ligase homolog, while MysE is a nonribosomal peptide synthetase (NRPS)-like enzyme.[2][10]

Q5: What are the main challenges associated with extracting and purifying Shinorine?

A5: The primary challenges are the low concentrations of Shinorine in natural producers and its high water solubility, which makes it difficult to separate from other polar compounds.[11][12] Developing scalable and cost-effective purification methods that yield high-purity Shinorine is a significant hurdle for industrial applications.[13]

Troubleshooting Guides

This section addresses specific issues that may arise during Shinorine production experiments.

Issue 1: Low or No Shinorine Titer in Engineered Host
Possible Cause Troubleshooting Step
Insufficient Precursor (S7P) Supply 1. Metabolic Engineering: Overexpress key genes in the pentose phosphate pathway (e.g., TKL1) and/or delete genes from competing pathways (e.g., TAL1) to increase the S7P pool.[6][7][14] 2. Redirect Carbon Flux: Attenuate glycolysis by deleting genes like HXK2 to force more glucose through the PPP.[15] 3. Optimize Media: Introduce xylose as a co-substrate with glucose to enhance PPP activity.[6] Experiment with different glucose/xylose ratios.
Inefficient Biosynthetic Enzymes 1. Codon Optimization: Ensure the cyanobacterial biosynthetic genes (mysA, B, C, D/E) are codon-optimized for your expression host (E. coli, S. cerevisiae, etc.).[4] 2. Enzyme Source: Test biosynthetic gene clusters from different organisms (Nostoc punctiforme, Actinosynnema mirum, etc.) as their enzyme efficiencies can vary.[6][8]
Toxicity of Intermediates or Product 1. Promoter Strength: Use inducible promoters to control the expression of the biosynthetic pathway, initiating it only after a certain cell density is reached. 2. Export: Co-express an ABC transporter to potentially export Shinorine out of the cell, reducing intracellular accumulation.[4]
Issue 2: Presence of Impurities and Byproducts (e.g., Porphyra-334)
Possible Cause Troubleshooting Step
Substrate Promiscuity of MysD Enzyme 1. Enzyme Selection: The MysD enzyme (D-Ala-D-Ala ligase) can sometimes attach threonine instead of serine, producing porphyra-334 (B1236830).[3] If high purity is required, consider using a MysE (NRPS-like) enzyme, which shows higher specificity for serine.[10] 2. Protein Engineering: Mutagenesis of the MysD enzyme can alter its substrate specificity to favor serine, thereby reducing byproduct formation.[16]
Inefficient Downstream Processing 1. Chromatography Optimization: Develop a multi-step chromatography protocol. A combination of ion-exchange and reversed-phase chromatography can be effective.[12][17] 2. Alternative Methods: Explore Fast Centrifugal Partition Chromatography (FCPC) as a potentially more rapid and efficient alternative to traditional HPLC for purification.[18]
Issue 3: Difficulty in Extracting Shinorine from Biomass
Possible Cause Troubleshooting Step
Inefficient Cell Lysis 1. Optimize Method: Test different cell disruption methods such as bead beating, sonication, or high-pressure homogenization to ensure complete cell lysis. 2. Solvent Choice: While Shinorine is highly water-soluble, extraction is often performed with 20-50% methanol (B129727) or ethanol (B145695) in water. Optimize the solvent-to-biomass ratio and extraction time.
Product Loss During Purification 1. Membrane Filtration: Use a sequential membrane filtration approach (microfiltration, ultrafiltration, and nanofiltration) to remove cell debris and larger molecules before concentrating the Shinorine extract.[11] This can reduce losses in subsequent chromatography steps. 2. Monitor Fractions: Carefully monitor all fractions during chromatography using HPLC with UV detection (at ~334 nm) to avoid discarding product-containing fractions.[11][12]

Data Presentation

Table 1: Shinorine Production Titers in Engineered Microorganisms
Host OrganismEngineering StrategyTiter (mg/L)Reference
Saccharomyces cerevisiaePPP modulation (TAL1 deletion, TKL1 overexpression), xylose utilization31.0[6][7]
Saccharomyces cerevisiaeDeletion of hexokinase (HXK2), overexpression of DDG synthase68.4[15]
Saccharomyces cerevisiaeFed-batch fermentation with engineered MysD from Lyngbya sp.1,530[5]
Saccharomyces cerevisiaeFed-batch fermentation, xylose utilization, TAL1 deletion751[14]
Saccharomyces cerevisiaeUse of corn steep liquor medium with glucose/xylose mixture1,700[19]
Corynebacterium glutamicumDeletion of transaldolase, overexpression of 6-phosphogluconate dehydrogenase19.1[8]

Experimental Protocols

Protocol 1: General Method for Shinorine Extraction and Quantification
  • Harvesting: Centrifuge the microbial culture to pellet the cells. Wash the cell pellet with distilled water and lyophilize to determine the dry cell weight (DCW).

  • Extraction: Resuspend a known mass of lyophilized cells in 20% methanol. Disrupt the cells using bead beating or sonication.

  • Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 10 minutes to pellet cell debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification (HPLC):

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]

    • Mobile Phase: Use a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).

    • Detection: Monitor the absorbance at 334 nm.

    • Standard: Use a purified Shinorine standard to create a calibration curve for accurate quantification. The molar extinction coefficient for Shinorine is 44,668 M⁻¹ cm⁻¹.[9][17]

Visualizations

Diagrams of Key Processes

Caption: The core biosynthetic pathway of Shinorine from the precursor S7P.

Caption: Key metabolic engineering strategies to boost the S7P precursor pool.

References

optimizing fermentation conditions for recombinant Shinorine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of fermentation conditions for recombinant shinorine production.

Frequently Asked Questions (FAQs)

Q1: What are the most common host organisms for recombinant shinorine production?

A1: Several microbial hosts have been successfully engineered for the production of shinorine. The most common choices include Escherichia coli, Saccharomyces cerevisiae (yeast), Corynebacterium glutamicum, and Streptomyces avermitilis.[1][2] Each host has its own advantages regarding genetic tools, cultivation characteristics, and potential for high-density fermentation.

Q2: What is the general biosynthetic pathway for shinorine?

A2: Shinorine biosynthesis starts from sedoheptulose (B1238255) 7-phosphate (S7P), an intermediate in the pentose (B10789219) phosphate (B84403) pathway.[2][3] A series of enzymatic reactions catalyzed by enzymes encoded by the mys or ava gene clusters convert S7P to mycosporine-glycine (MG), which is then condensed with serine to form shinorine.[1][4] The key enzymes are demethyl-4-deoxygadusol synthase (DDGS), O-methyltransferase (O-MT), an ATP-grasp enzyme, and either a non-ribosomal peptide synthetase (NRPS) or a D-Ala-D-Ala ligase-like enzyme.[5][6][7]

Q3: My engineered strain is not producing any shinorine. What are the potential reasons?

A3: Lack of shinorine production can stem from several issues:

  • Incorrect gene cluster expression: Ensure that all the necessary biosynthetic genes (mys or equivalent cluster) are correctly cloned and expressed.[4][6]

  • Insufficient precursor supply: The biosynthesis of shinorine depends on the availability of sedoheptulose 7-phosphate (S7P).[2][3] Metabolic engineering to enhance the pentose phosphate pathway can be crucial.

  • Enzyme inactivity: Some enzymes, like the nonribosomal peptide synthetase (NRPS) MysE, may require co-expression of a phosphopantetheinyl transferase (PPTase) for functional expression in certain hosts like S. cerevisiae.[5]

  • Sub-optimal fermentation conditions: Temperature, pH, aeration, and media composition can significantly impact production.

Q4: How can I increase the yield of recombinant shinorine?

A4: Increasing shinorine yield often involves a multi-faceted approach:

  • Metabolic Engineering: Redirecting carbon flux towards the pentose phosphate pathway is a key strategy. This can be achieved by deleting genes in competing pathways, such as HXK2 (hexokinase) in S. cerevisiae to reduce glycolytic flux.[2][3]

  • Co-substrate Feeding: Using a co-substrate like xylose along with glucose can increase the pool of the precursor S7P.[2][3]

  • Gene Cluster and Promoter Optimization: The choice of the biosynthetic gene cluster and the strength of the promoters used for their expression can significantly impact yield.[1][8] Using multiple promoters has been shown to increase yield.[8]

  • Fermentation Process Optimization: Systematically optimizing parameters like glucose concentration, cell density at induction, and induction temperature using methods like Response Surface Methodology (RSM) can lead to significant improvements.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Shinorine Titer Insufficient precursor (S7P) availability.- Engineer the host to increase flux through the pentose phosphate pathway (e.g., delete TAL1, PFK1/PFK2 in yeast).[2][10]- Utilize xylose as a co-substrate with glucose in the fermentation medium.[2][3]
Rate-limiting enzymatic step.- Overexpress the gene encoding the rate-limiting enzyme, such as 2-demethyl 4-deoxygadusol synthase (DDGS).[2][3]
Sub-optimal fermentation conditions.- Optimize media components (e.g., carbon and nitrogen sources).- Systematically optimize physical parameters like temperature, pH, and inducer concentration.[9]
Production of Undesired Byproducts (e.g., other MAAs) Substrate promiscuity of the terminal enzyme (e.g., MysD).- Use a more specific enzyme, such as the nonribosomal peptide synthetase (NRPS) MysE, which is highly specific for serine, leading to the exclusive production of shinorine.[5]
Poor Cell Growth Metabolic burden from recombinant protein expression.- Optimize the induction conditions (e.g., lower inducer concentration, lower induction temperature).- Use a richer, more complex medium to support robust growth.
Toxicity of accumulated intermediates.- Investigate the accumulation of biosynthetic intermediates using HPLC.- Balance the expression levels of the biosynthetic genes to prevent bottlenecks.
Inconsistent Production Between Batches Variability in inoculum preparation.- Standardize the protocol for inoculum culture preparation, including age and density.
Inconsistent media preparation.- Ensure precise and consistent preparation of all media components.

Data Presentation

Table 1: Comparison of Shinorine Production in Different Recombinant Hosts

Host OrganismGenetic Modification / StrategyCarbon Source(s)Titer (mg/L)Reference
Saccharomyces cerevisiaeExpression of Nostoc punctiforme genes, HXK2 deletion, overexpression of Ava385814 g/L glucose, 6 g/L xylose68.4[2][3]
Saccharomyces cerevisiaeExpression of A. mirum and P. pini genesLignocellulosic hydrolysate267.9[11]
Saccharomyces cerevisiaeExpression of A. mirum and P. pini genesCorn steep liquor with glucose and xylose1700[11]
Yarrowia lipolyticaExpression of A. variabilis mysE and mysABC genes20 g/L glucose234.4[5]
Corynebacterium glutamicumExpression of A. mirum gene clusterNot specified19[1]
Streptomyces avermitilisExpression of A. mirum gene clusterNot specified154[1]
Synechocystis sp. PCC6803Expression of Fischerella sp. gene cluster with multiple promotersPhotosynthetic0.71 (2.37 mg/g DCW)[1][8]

Experimental Protocols

Protocol 1: General Fermentation Protocol for Shinorine Production in S. cerevisiae
  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant S. cerevisiae strain into 5 mL of YP medium (10 g/L yeast extract, 20 g/L bactopeptone) containing 20 g/L glucose.

    • Incubate at 30°C with shaking at 170 rpm for 24 hours.

  • Main Culture:

    • Transfer the preculture to 10 mL of optimized production medium in a 100 mL flask to an initial OD₆₀₀ of 0.5.[5] An example of an optimized medium contains 14 g/L glucose and 6 g/L xylose.[2][3]

    • Incubate the main culture at 30°C with shaking at 170 rpm for up to 120 hours.[5]

  • Sampling and Analysis:

    • Withdraw samples periodically to measure cell density (OD₆₀₀) and for shinorine quantification.

    • To extract shinorine, centrifuge the cell culture, discard the supernatant, and extract the cell pellet with a suitable solvent (e.g., methanol).

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) at a detection wavelength of 310-334 nm to quantify shinorine.[4]

Protocol 2: Heterologous Expression in E. coli
  • Strain and Plasmid:

    • Use an expression host like E. coli BL21(DE3).

    • Clone the shinorine biosynthetic gene cluster (e.g., from Anabaena variabilis or Nostoc punctiforme) into a suitable expression vector (e.g., pET series).[4][6]

  • Culture and Induction:

    • Grow the transformed E. coli in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce gene expression by adding IPTG (e.g., 500 µM).[4]

    • Shift the temperature to a lower value (e.g., 15-20°C) and continue incubation for 24-48 hours.[4]

  • Extraction and Analysis:

    • Harvest the cells by centrifugation.

    • Extract shinorine from the cell pellet using methanol.

    • Analyze the crude extract by HPLC at 310 nm.[4][6]

Visualizations

Shinorine_Biosynthesis_Pathway S7P Sedoheptulose 7-Phosphate (S7P) DDG Demethyl-4-deoxygadusol (DDG) S7P->DDG DDGS (MysA) fourDG 4-deoxygadusol (4-DG) DDG->fourDG O-MT (MysB) MG Mycosporine-Glycine (MG) fourDG->MG ATP-Grasp (MysC) Shinorine Shinorine MG->Shinorine NRPS (MysE) or D-Ala-D-Ala Ligase (MysD) Serine Serine Serine->Shinorine Glycine Glycine Glycine->MG

Caption: Biosynthetic pathway of shinorine from sedoheptulose 7-phosphate.

Troubleshooting_Workflow Start Start Fermentation Check_Production Shinorine Detected? Start->Check_Production Low_Yield Yield Below Target? Check_Production->Low_Yield Yes Troubleshoot_Expression Verify Gene Expression & Enzyme Activity Check_Production->Troubleshoot_Expression No Optimize_Flux Optimize Precursor Flux (e.g., gene deletions, co-substrates) Low_Yield->Optimize_Flux Yes Optimize_Conditions Optimize Fermentation Conditions (Temp, pH, Media) Low_Yield->Optimize_Conditions Check_Byproducts Byproducts Present? Low_Yield->Check_Byproducts No Optimize_Flux->Check_Production Optimize_Expression Optimize Gene Expression (e.g., stronger promoters) Optimize_Expression->Check_Production Optimize_Conditions->Check_Production Check_Byproducts->Optimize_Expression No Change_Enzyme Use More Specific Enzyme (e.g., MysE instead of MysD) Check_Byproducts->Change_Enzyme Yes Success Production Optimized Check_Byproducts->Success No, Yield OK Change_Enzyme->Check_Production Strain_Engineering_Workflow Host Select Host Strain (e.g., S. cerevisiae) Gene_Cluster Select & Clone Biosynthetic Gene Cluster (e.g., mysA-D) Host->Gene_Cluster Transformation Transform Host with Expression Plasmids Gene_Cluster->Transformation Initial_Test Initial Fermentation & Shinorine Quantification Transformation->Initial_Test Metabolic_Engineering Metabolic Engineering (e.g., ΔHXK2, add xylose pathway) Initial_Test->Metabolic_Engineering Further_Optimization Further Optimization (e.g., promoter engineering) Metabolic_Engineering->Further_Optimization Final_Strain Optimized Production Strain Further_Optimization->Final_Strain

References

Navigating Shinorine Degradation Under UV Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – To support researchers, scientists, and drug development professionals in their experimental endeavors, a comprehensive technical support center has been launched. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of Shinorine under ultraviolet (UV) stress. The guides offer insights into potential experimental challenges, data interpretation, and methodological considerations.

Shinorine, a mycosporine-like amino acid (MAA), is renowned for its potent UV-absorbing properties and inherent photostability. However, under specific experimental conditions, particularly in the presence of photosensitizers, degradation can occur. Understanding the nature of these degradation products is crucial for accurate experimental outcomes and the development of stable formulations.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of Shinorine when exposed to UV radiation?

A1: Under UV stress, especially in the presence of photosensitizers like riboflavin, Shinorine degradation is observed to be minimal but can yield specific types of products. The primary degradation pathways appear to involve the cleavage of the amino acid substituents and modification of the core ring structure. The identified degradation products include:

  • Amino Acids: Low concentrations of glycine (B1666218) and serine, the constituent amino acids of Shinorine, have been detected. Aspartic acid has also been reported in these conditions.[1]

  • Dehydrated Cyclohexenimine Ring: A dehydration product of the cyclohexenimine ring structure has been indicated, although its precise chemical structure is not fully characterized in the current literature.[1]

Q2: Why am I not observing any degradation of my Shinorine sample under UV exposure?

A2: Shinorine is exceptionally photostable. It efficiently dissipates absorbed UV energy as heat, with a very low quantum yield for photodecomposition. Significant degradation is typically only observed under forceful conditions, such as in the presence of a photosensitizer. If you are not observing degradation, consider the following:

  • Absence of Photosensitizers: The presence of a photosensitizer, such as riboflavin, can significantly increase the rate of photodegradation.[1][2]

  • Irradiation Conditions: The wavelength and intensity of the UV source, as well as the duration of exposure, are critical factors. Insufficient UV energy may not be enough to induce degradation.

  • Sample Matrix: The solvent or medium in which Shinorine is dissolved can influence its stability. Degradation rates have been shown to differ between distilled water and seawater.[1][2]

Q3: What analytical techniques are recommended for detecting Shinorine and its degradation products?

A3: A combination of chromatographic and spectrometric techniques is best suited for the analysis of Shinorine and its potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector is the most common method for separating and quantifying Shinorine. A reverse-phase C18 column is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of degradation products. Electrospray ionization (ESI) in positive mode is effective for detecting the parent Shinorine molecule and its fragments. Tandem mass spectrometry (MS/MS) can provide structural information about the degradation products.[3]

Q4: How can I confirm the identity of the amino acids detected in my degraded sample?

A4: The identity of the amino acids can be confirmed by comparing their retention times and mass spectra with those of authentic standards of glycine, serine, and aspartic acid using HPLC and LC-MS.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent degradation rates between experiments. Variation in photosensitizer concentration.Ensure the molar ratio of the photosensitizer (e.g., riboflavin) to Shinorine is consistent across all experiments. A 10:1 ratio has been used in published studies.[4]
Fluctuations in UV lamp intensity.Regularly calibrate your UV source to ensure consistent energy output.
Differences in sample pH or temperature.Monitor and control the pH and temperature of your samples, as these factors can influence reaction kinetics.
Difficulty detecting degradation products. Low concentration of degradation products.Concentrate the sample after the degradation experiment. Use highly sensitive analytical techniques such as LC-MS/MS.
Inappropriate analytical method.Optimize your HPLC gradient and MS parameters for the detection of small, polar molecules like amino acids and potential ring fragments.
Co-elution of Shinorine and degradation products in HPLC. Suboptimal chromatographic separation.Adjust the mobile phase composition, gradient, and column type to improve the resolution between Shinorine and its more polar degradation products.
Mass spectrometry signal suppression. Matrix effects from the sample buffer or photosensitizer.Prepare samples in a volatile buffer system if possible. Perform a sample clean-up step (e.g., solid-phase extraction) to remove interfering substances before LC-MS analysis.

Experimental Protocols

Photosensitized Degradation of Shinorine

This protocol is a generalized procedure based on methodologies described in the literature for inducing the degradation of Shinorine for analytical studies.[1][2][4]

Materials:

  • Purified Shinorine

  • Riboflavin (or other appropriate photosensitizer)

  • Solvent (e.g., distilled water, seawater, or buffer of choice)

  • UV irradiation source (e.g., solar simulator or UV lamp with controlled output)

  • Quartz cuvettes or reaction vessels

  • HPLC-PDA system

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of Shinorine in the chosen solvent. Prepare a stock solution of the photosensitizer (e.g., riboflavin).

  • Reaction Mixture: In a quartz reaction vessel, combine the Shinorine solution and the photosensitizer solution. A typical molar ratio is 10:1 of photosensitizer to Shinorine. Include a control sample without the photosensitizer.

  • UV Irradiation: Expose the reaction mixture to a controlled UV source for a defined period. Monitor the temperature of the sample throughout the experiment.

  • Time-Point Sampling: At regular intervals, withdraw aliquots from the reaction mixture for analysis. Also, analyze a dark control sample kept at the same temperature but shielded from UV light.

  • Analysis: Analyze the aliquots by HPLC-PDA to quantify the decrease in Shinorine concentration over time. Use LC-MS to identify the formation of degradation products.

Visualizing the Degradation Process

The following diagrams illustrate the experimental workflow for studying Shinorine degradation and the proposed, albeit simplified, degradation pathway.

G cluster_workflow Experimental Workflow A Prepare Shinorine Solution B Add Photosensitizer (e.g., Riboflavin) A->B C UV Irradiation B->C D Collect Samples at Time Intervals C->D E HPLC-PDA Analysis (Quantification) D->E F LC-MS Analysis (Identification) D->F

Caption: A generalized workflow for the investigation of Shinorine's photodegradation.

G cluster_pathway Proposed Degradation Pathway Shinorine Shinorine UV UV + Photosensitizer Shinorine->UV Products Degradation Products UV->Products AminoAcids Glycine, Serine, Aspartic Acid Products->AminoAcids Cleavage Ring Dehydrated Cyclohexenimine Ring Derivative Products->Ring Dehydration

Caption: A simplified representation of the proposed degradation products of Shinorine under UV stress.

References

overcoming low solubility of Shinorine in cosmetic bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and formulation professionals working to incorporate Shinorine into cosmetic bases, specifically addressing challenges related to its low solubility in non-aqueous systems.

Frequently Asked Questions (FAQs)

Q1: What is Shinorine and why is its solubility a concern in cosmetic formulations?

Shinorine is a mycosporine-like amino acid (MAA), a natural, water-soluble compound known for its ability to absorb UV radiation.[1][2][3][4][5][6] Its high water solubility makes it an excellent candidate for aqueous-based serums and lotions. However, this same property presents a significant challenge when formulating anhydrous (oil-based) products or water-in-oil (W/O) emulsions, as Shinorine will not readily dissolve in the lipid phases, leading to instability, precipitation, and reduced efficacy.[2][7]

Q2: What are the primary types of cosmetic bases I can use for Shinorine?

Shinorine is most easily incorporated into oil-in-water (O/W) emulsions, hydrogels, and aqueous serums where it can be dissolved directly into the continuous water phase. For anhydrous or water-in-oil (W/O) formulations, which offer enhanced skin occlusion and delivery of lipophilic actives, specialized formulation techniques are required to incorporate water-soluble Shinorine.[7][8]

Q3: Are there any commercially available products that have successfully incorporated Shinorine?

Yes, a few commercial sunscreen products have incorporated Shinorine and other MAAs. For instance, Helioguard® 365 is a liposomal preparation containing Shinorine and Porphyra-334 extracted from red algae, designed for use in cosmetic formulations.[2][3][5] These products often utilize advanced delivery systems like liposomes to overcome the solubility barrier.

Q4: What is a good starting concentration for Shinorine in a formulation?

The concentration of Shinorine in a final formulation can vary. One commercial product, Helioguard® 365, is recommended at a 5% usage rate, which results in a final MAA concentration of 0.005%.[5] Studies on algal extracts have shown sun protection factor (SPF) values increasing with higher MAA content.[5] The optimal concentration will depend on the desired efficacy and the stability of the chosen formulation base.

Troubleshooting Guide: Overcoming Low Solubility of Shinorine

This guide addresses common problems encountered when incorporating Shinorine into cosmetic bases with a significant oil phase.

Problem Potential Cause Recommended Solution
Precipitation or crystal formation after adding Shinorine to an oil-based formula. Shinorine is a water-soluble molecule and is insoluble in anhydrous lipid systems.Utilize a solubilization or emulsification technique. See Protocols 1, 2, or 3 below for detailed methods on creating a stable formulation.
The emulsion is unstable and separates into layers after incorporating Shinorine. The emulsion type may be incorrect (e.g., trying to dissolve Shinorine in the oil phase of an O/W emulsion) or the emulsifier system is not robust enough for a W/O emulsion.For water-in-oil (W/O) emulsions, ensure Shinorine is dissolved in the water phase before emulsification. Use a low HLB emulsifier and high-shear homogenization to create fine, stable water droplets.[7] See Protocol 1 .
The final product lacks a uniform appearance and feels gritty. Poor dispersion of the Shinorine-containing phase within the cosmetic base.This indicates that the dispersed phase (containing Shinorine) has coalesced. Increase homogenization time or energy. Consider pre-dispersing powdered Shinorine in a suitable solvent before incorporation.[7] See Protocol 1 .
Loss of Shinorine efficacy in the final product. Degradation of Shinorine due to pH instability or incompatibility with other ingredients.Shinorine is stable across a range of pH values.[5] However, it's crucial to ensure it is compatible with all other ingredients in the formulation. Encapsulation techniques can also help protect the active ingredient.[7] See Protocol 2 or 3 .

Quantitative Data: Shinorine Properties

Property Value / Description Source
Molecular Weight ~332.3 Da[9]
Solubility Highly soluble in water and polar solvents like methanol (B129727) and ethanol.[1] Insoluble in non-polar, oil-based solvents.[1]
UV Absorption Maximum (λmax) Approximately 334 nm[4]
Molar Extinction Coefficient (ε) ~44,700 M⁻¹ cm⁻¹[9]
Concentration in Natural Extracts Varies significantly by species and extraction method. A purified concentrate from Chlorogloeopsis fritschii reached 18.71 ± 0.29 mg L⁻¹.[9][10]

Experimental Protocols

Protocol 1: Water-in-Oil (W/O) Emulsion for Shinorine

This protocol describes the creation of a stable W/O emulsion to carry Shinorine within the internal water phase.

Materials:

  • Shinorine (pure powder or concentrated aqueous solution)

  • Deionized Water

  • Oil Phase (e.g., Caprylic/Capric Triglycerides, Jojoba Oil)

  • Low HLB Emulsifier (e.g., Polyglyceryl-3 Diisostearate)

  • Preservative (broad-spectrum)

  • Antioxidant (e.g., Tocopherol)

Methodology:

  • Prepare the Aqueous Phase:

    • In a beaker, dissolve the desired amount of Shinorine and any other water-soluble actives in deionized water.

    • Add a suitable preservative.

    • Gently heat to 75°C while stirring until all components are fully dissolved.

  • Prepare the Oil Phase:

    • In a separate, larger beaker, combine the oil components, the low HLB emulsifier, and any oil-soluble actives like antioxidants.

    • Heat the oil phase to 75°C while stirring.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while mixing with a high-shear homogenizer.[7]

    • Continue homogenization for 5-10 minutes to ensure the formation of fine, uniform water droplets.

  • Cool Down:

    • Switch to a propeller or paddle mixer and continue to stir the emulsion gently as it cools.

    • Add any heat-sensitive ingredients (e.g., fragrance) once the temperature is below 40°C.

    • Continue stirring until the emulsion reaches room temperature.

Protocol 2: Anhydrous Formulation using a Polyhydric Alcohol Complex

This method renders the water-soluble Shinorine compatible with an oil base by creating a complex.[11]

Materials:

  • Shinorine (pure powder)

  • Polyhydric Alcohol (e.g., Propylene Glycol, Glycerin)

  • Polyglycerol Fatty Acid Ester (e.g., Polyglyceryl-10 Laurate)

  • Anhydrous Base (e.g., Squalane, Dimethicone)

  • Antioxidant (e.g., Tocopherol)

Methodology:

  • Dissolution:

    • In a beaker, dissolve the Shinorine powder in the polyhydric alcohol. Gentle warming (to 40-50°C) may be required to facilitate dissolution. Stir until the solution is clear.

  • Complexation:

    • Add the polyglycerol fatty acid ester to the Shinorine-alcohol solution.

    • Mix thoroughly until a homogenous, clear complex is formed. This complex is now oil-compatible.[11]

  • Final Formulation:

    • In a separate vessel, prepare the anhydrous cosmetic base with any other oil-soluble ingredients and antioxidants.

    • Slowly add the Shinorine complex to the anhydrous base while stirring.

    • Continue mixing until the final product is uniform.

Protocol 3: Liposomal Encapsulation of Shinorine

This protocol involves encapsulating an aqueous solution of Shinorine within liposomes, which can then be dispersed in various cosmetic bases.

Materials:

Methodology:

  • Hydration of Lipids:

    • Dissolve lecithin (and cholesterol, if used) in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Aqueous Phase Preparation:

    • Dissolve Shinorine in the phosphate buffer solution to the desired concentration.

  • Liposome (B1194612) Formation:

    • Add the Shinorine aqueous solution to the flask containing the lipid film.

    • Agitate the flask (e.g., by vortexing or sonication) to hydrate (B1144303) the lipid film, which will self-assemble into liposomes, encapsulating the Shinorine solution.

  • Homogenization:

    • To achieve a uniform size distribution, the liposome suspension can be further processed by high-pressure homogenization or extrusion through polycarbonate membranes.

  • Incorporation into Cosmetic Base:

    • The resulting liposomal Shinorine suspension can be added to the water phase of an O/W emulsion or during the cool-down phase of cream or lotion production.

Visualizations: Experimental Workflows

G cluster_0 Protocol 1: W/O Emulsion Workflow A1 Dissolve Shinorine in Water (75°C) C1 Slowly Add Water Phase to Oil Phase A1->C1 B1 Combine Oils & Emulsifier (75°C) B1->C1 D1 High-Shear Homogenization C1->D1 E1 Cool Down with Gentle Mixing D1->E1 F1 Stable W/O Emulsion E1->F1

Caption: Workflow for creating a water-in-oil emulsion with Shinorine.

G cluster_1 Protocol 2: Anhydrous Formulation Workflow A2 Dissolve Shinorine in Polyhydric Alcohol B2 Add Polyglycerol Fatty Acid Ester A2->B2 C2 Mix to Form Oil-Compatible Complex B2->C2 E2 Add Complex to Base with Mixing C2->E2 D2 Prepare Anhydrous Cosmetic Base D2->E2 F2 Stable Anhydrous Product E2->F2

Caption: Workflow for making Shinorine compatible with an anhydrous base.

G cluster_2 Logical Relationship: Solubility Challenge & Solutions P Shinorine: High Water Solubility C Challenge: Insoluble in Oil Bases P->C S1 Solution 1: W/O Emulsion C->S1 S2 Solution 2: Complexation C->S2 S3 Solution 3: Encapsulation C->S3 R Result: Stable Incorporation of Shinorine S1->R S2->R S3->R

Caption: Strategies to overcome the solubility challenge of Shinorine.

References

Technical Support Center: HPLC Analysis of Mycosporine-like Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with mycosporine-like amino acids (MAAs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of Shinorine and Porphyra-334 (B1236830), with a specific focus on preventing their co-elution.

Frequently Asked Questions (FAQs)

Q1: What are the key structural differences between Shinorine and Porphyra-334 that influence their HPLC separation?

A1: Shinorine and Porphyra-334 are structurally very similar, both featuring a cyclohexenimine scaffold with a glycine (B1666218) moiety. The key difference lies in the amino acid residue at the C1 position: Shinorine contains a serine residue, while Porphyra-334 has a threonine residue.[1] This subtle difference in their side chains (a hydroxyl group in serine versus a hydroxyl and a methyl group in threonine) affects their polarity and interaction with the stationary and mobile phases, which is the basis for their chromatographic separation.

Q2: Why is co-elution a common issue when analyzing Shinorine and Porphyra-334?

A2: Due to their high structural similarity and comparable polarity, Shinorine and Porphyra-334 can exhibit very close retention times, leading to peak co-elution or poor resolution. This is particularly challenging when using non-optimized HPLC methods. The choice of stationary phase, mobile phase composition, and pH are critical factors that must be carefully controlled to achieve baseline separation.

Q3: What are the most common HPLC methods used for the separation of Shinorine and Porphyra-334?

A3: The most prevalent methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3][4]

  • RP-HPLC: Typically employs C8 or C18 stationary phases.[5] Separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.

  • HILIC: Utilizes a polar stationary phase (e.g., a zwitterionic column) and a more organic mobile phase.[2][3] This technique is particularly effective for highly polar compounds like MAAs as it relies on a different separation mechanism involving a water-enriched layer on the stationary phase.

Troubleshooting Guide: Preventing Co-elution of Shinorine and Porphyra-334

This guide provides a systematic approach to troubleshooting and resolving the co-elution of Shinorine and Porphyra-334 in your HPLC analysis.

Issue: Poor resolution or complete co-elution of Shinorine and Porphyra-334 peaks.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Co-elution cluster_1 RP-HPLC Optimization cluster_2 HILIC Optimization start Co-elution Observed check_method Review Current HPLC Method start->check_method rp_path Using RP-HPLC? check_method->rp_path hilic_path Consider HILIC rp_path->hilic_path No rp_mobile_phase Adjust Mobile Phase (Gradient, Organic %) rp_path->rp_mobile_phase Yes hilic_mobile_phase Adjust Mobile Phase (Acetonitrile/Water Ratio) hilic_path->hilic_mobile_phase rp_ph Optimize Mobile Phase pH (e.g., acidic) rp_mobile_phase->rp_ph end Resolution Achieved rp_mobile_phase->end rp_column Change Stationary Phase (C18 vs. C8) rp_ph->rp_column rp_ph->end rp_column->end hilic_buffer Optimize Buffer (Concentration, pH) hilic_mobile_phase->hilic_buffer hilic_mobile_phase->end hilic_buffer->end

Caption: Troubleshooting workflow for resolving Shinorine and Porphyra-334 co-elution.

Detailed Troubleshooting Steps:

  • Mobile Phase Composition (Reversed-Phase):

    • Problem: Insufficient separation with an isocratic mobile phase.

    • Solution: Introduce a gradient elution. Start with a higher aqueous percentage to better retain and separate these polar compounds, then gradually increase the organic solvent (methanol or acetonitrile) percentage.

    • Tip: The addition of a small percentage of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase can significantly improve peak shape and resolution for MAAs.[4]

  • Mobile Phase pH:

    • Problem: Peaks are broad or still overlapping despite mobile phase adjustments.

    • Solution: Carefully optimize the pH of the mobile phase. For zwitterionic compounds like MAAs, pH can influence their charge state and interaction with the stationary phase.[3] With RP-HPLC, a slightly acidic pH (e.g., 3.5-4.5) is often beneficial.[6] However, for HILIC, a pH around 6.6 has been shown to be optimal, with deviations leading to decreased resolution.[3]

  • Stationary Phase Selection:

    • Problem: Limited success with a standard C18 column.

    • Solution: Switch to a different stationary phase. A C8 column may offer different selectivity and improve the separation of these closely related compounds.[5] Alternatively, for a more significant change in selectivity, consider switching to a HILIC column.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Problem: Persistent co-elution with RP-HPLC methods.

    • Solution: HILIC is an excellent alternative for separating highly polar compounds. Using a zwitterionic HILIC column can provide a different separation mechanism and achieve good resolution of MAAs.[2][3]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Shinorine and Porphyra-334 Separation

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Column: C8 or C18 (e.g., Kromasil 100-5C18), 5 µm particle size, 4.6 x 150 mm.[6][7]

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 20% B

    • 15-20 min: 20% B

    • 20-22 min: 20% to 5% B

    • 22-30 min: 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) at 334 nm.

  • Injection Volume: 10 µL.

Protocol 2: HILIC for Shinorine and Porphyra-334 Separation

This protocol is based on methods developed for the separation of a range of MAAs.

  • Column: SeQuant® ZIC-cHILIC, 3 µm particle size, 2.1 x 150 mm.[2]

  • Mobile Phase A: 5mM ammonium (B1175870) acetate (B1210297) in water, pH 6.7.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 90% B

    • 2-13 min: 90% to 60% B

    • 13-15 min: 60% to 40% B

    • 15-17 min: 40% B

    • 17-19 min: 40% to 90% B

    • 19-24 min: 90% B (re-equilibration)[2]

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 25 °C.

  • Detection: DAD at 334 nm, or Mass Spectrometry (MS).

  • Injection Volume: 5 µL.

Quantitative Data Summary

The following table summarizes typical retention times for Shinorine and Porphyra-334 under specific RP-HPLC conditions. Note that these values can vary between different HPLC systems and columns.

CompoundStationary PhaseMobile PhaseRetention Time (min)Reference
ShinorineKromasil 100-5C185% Methanol, 95% 0.08M Ammonium Acetate pH 3.5-4.53.7[6]
Porphyra-334Kromasil 100-5C185% Methanol, 95% 0.08M Ammonium Acetate pH 3.5-4.54.5[6]
Porphyra-334ODS (C18)Acetonitrile:Water (45:55)~4.9[8]

References

Shinorine Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Shinorine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Shinorine in aqueous solutions?

A1: Shinorine is known for its high photostability, meaning it does not readily degrade when exposed to UV radiation.[1][2] It is also relatively stable at room temperature in aqueous solutions with a pH ranging from 4.5 to 8.5.[3][4]

Q2: What are the primary factors that affect Shinorine's stability in aqueous solutions?

A2: The main factors influencing Shinorine's stability are pH and temperature. High temperatures and alkaline pH conditions can lead to its degradation.[3][4]

Q3: How does pH affect the stability of Shinorine?

A3: Shinorine is highly stable in a pH range of 4.5 to 8.5 at room temperature.[3][4] However, its degradation is significantly faster in alkaline conditions (pH > 8.5).[3][4] The UV absorption maxima of Shinorine are practically unaffected over a wide pH range of 4-10.[5][6]

Q4: What is the effect of temperature on Shinorine stability?

A4: At room temperature, Shinorine is stable.[3][4] However, at elevated temperatures, its stability decreases. For instance, at 50°C, instability is observed at a pH of 10.5, and at 85°C, progressive degradation is seen across the studied pH range.[3][4] Some studies have shown that the absorption properties of Shinorine are unaffected by heat treatment at 75°C for up to 6 hours.[7]

Q5: Is Shinorine sensitive to light?

A5: No, Shinorine exhibits high photostability.[1][2] It can dissipate absorbed UV radiation as heat without generating reactive photoproducts, which contributes to its role as a natural photoprotectant.[8]

Q6: What are the known degradation products of Shinorine?

A6: The literature suggests that under certain conditions, such as hydrolysis at elevated temperatures, Shinorine methyl ester can be hydrolyzed to Shinorine.[7] Further degradation can lead to other compounds, but specific pathways in aqueous solutions under various stressors are not extensively detailed in the provided search results. It is known that palythine (B1256371) can be a degradation product of related mycosporine-like amino acids (MAAs).[7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving Shinorine in aqueous solutions.

Issue Possible Cause Troubleshooting Steps
Loss of Shinorine concentration in solution over time High pH of the solution: Shinorine degrades faster in alkaline conditions.[3][4]1. Measure the pH of your aqueous solution. 2. Adjust the pH to a range of 4.5-8.5 using appropriate buffers. 3. Store the solution at a controlled room temperature or lower.
Elevated storage temperature: Higher temperatures accelerate degradation.[3][4]1. Store Shinorine solutions at room temperature or refrigerated (2-8°C) for short-term storage. 2. For long-term storage, consider freezing the solution, though freeze-thaw cycles should be minimized.
Unexpected peaks in analytical chromatography (e.g., HPLC) Degradation of Shinorine: New peaks may correspond to degradation products.1. Analyze the sample for known degradation products if standards are available. 2. Review the storage conditions (pH and temperature) of your solution. 3. Prepare fresh solutions for critical experiments.
Inconsistent experimental results Variability in solution stability: Changes in pH or temperature between experiments can affect Shinorine concentration.1. Standardize the preparation and storage protocols for your Shinorine solutions. 2. Always measure and record the pH of the solution before each experiment. 3. Use freshly prepared solutions whenever possible.

Data on Shinorine Stability

The following table summarizes the stability of Shinorine under different conditions based on available literature.

Condition Observation Reference
pH 4.5 - 8.5 (Room Temperature) Highly stable for at least 24 hours.[3][4]
pH 10.5 (50°C) Shows instability.[3][4]
Across pH range (85°C) Progressive disappearance observed.[3][4]
UV Irradiation (Aqueous Solution) High photostability, no significant change in concentration after 24 hours.[7]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Solution of Shinorine

  • Solvent Selection: Use high-purity water (e.g., Milli-Q or HPLC-grade).

  • Buffering: Prepare a buffer solution within the pH range of 4.5-8.5 (e.g., phosphate (B84403) or acetate (B1210297) buffer).

  • Dissolution: Dissolve the desired amount of Shinorine in the prepared buffer. Gentle vortexing or sonication can be used to aid dissolution.

  • pH Verification: Measure and, if necessary, adjust the final pH of the solution.

  • Storage: Store the solution in a tightly sealed container at room temperature (for short-term use) or refrigerated (2-8°C). Protect from light, although Shinorine is photostable.

Protocol 2: Assessing Shinorine Stability by HPLC

  • Sample Preparation: Prepare Shinorine solutions at different pH values (e.g., 4, 7, 9) and store them at various temperatures (e.g., room temperature, 50°C, 85°C).

  • Time Points: At designated time points (e.g., 0, 6, 12, 24 hours), take an aliquot of each solution.

  • HPLC Analysis: Analyze the aliquots using a reverse-phase HPLC method.

    • Column: C8 or C18 column.[9]

    • Mobile Phase: A common mobile phase is a mixture of water and methanol (B129727) with a small percentage of acetic acid or formic acid.[7][10]

    • Detection: Use a photodiode array (PDA) detector to monitor the absorbance at the maximum wavelength of Shinorine (around 334 nm).

  • Quantification: Quantify the peak area of Shinorine at each time point to determine the percentage of degradation.

Visualizations

Shinorine_Degradation_Pathway cluster_conditions Degradation Conditions Shinorine Shinorine Degradation_Products Degradation Products Shinorine->Degradation_Products Degradation High_pH High pH (>8.5) High_Temp High Temperature (>50°C)

Caption: Factors leading to Shinorine degradation.

Troubleshooting_Workflow Start Shinorine Solution Instability Observed Check_pH Check Solution pH Start->Check_pH pH_High Is pH > 8.5? Check_pH->pH_High Adjust_pH Adjust pH to 4.5-8.5 pH_High->Adjust_pH Yes Check_Temp Check Storage Temperature pH_High->Check_Temp No Adjust_pH->Check_Temp Temp_High Is Temperature Elevated? Check_Temp->Temp_High Adjust_Temp Store at Room Temp or Lower Temp_High->Adjust_Temp Yes Prepare_Fresh Prepare Fresh Solution Temp_High->Prepare_Fresh No Adjust_Temp->Prepare_Fresh End Stable Solution Prepare_Fresh->End

Caption: Troubleshooting workflow for Shinorine instability.

References

Shinorine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the purity of extracted Shinorine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of Shinorine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Shinorine extracts?

A1: Crude Shinorine extracts, typically from cyanobacteria or red macroalgae, often contain several impurities that can interfere with downstream applications. These include other mycosporine-like amino acids (MAAs) such as Porphyra-334 (B1236830), palythine, and mycosporine-glycine.[1][2] Other common impurities are pigments (e.g., phycocyanin), polysaccharides, and colloidal substances.[3][4]

Q2: What is a reliable method for assessing the purity of a Shinorine sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of Shinorine.[5][6][7] Coupled with a UV-visible or photodiode array (PDA) detector set at around 330-334 nm, HPLC allows for the quantification of Shinorine and the detection of other UV-absorbing impurities.[1][8] For structural confirmation and identification of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[1][5]

Q3: What are the key stability considerations when handling purified Shinorine?

A3: Shinorine is generally stable under a range of conditions. It exhibits high stability at room temperature in solutions with a pH between 4.5 and 8.5 for up to 24 hours.[9] However, degradation can occur at higher temperatures (e.g., 85°C) and in alkaline conditions (pH 10.5 and above).[9] It is also photostable, which is a key characteristic for its function as a UV-protectant.[3]

Q4: Can you suggest a starting point for a purification protocol for a novel source of Shinorine?

A4: A robust starting point for purifying Shinorine from a new biological source would be a multi-step approach. Begin with an aqueous or low-percentage methanol (B129727) extraction.[2][6] Follow this with a clarification step to remove cell debris and larger molecules, such as microfiltration or centrifugation.[3] Subsequently, employ a combination of chromatographic techniques. A common and effective sequence is reversed-phase chromatography followed by gel filtration chromatography to remove salts and other small molecules.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Shinorine.

Problem Possible Cause(s) Suggested Solution(s)
Low Shinorine Yield 1. Incomplete extraction from the biomass. 2. Degradation of Shinorine during extraction or purification. 3. Loss of Shinorine during filtration or chromatographic steps.1. Optimize extraction parameters: consider solvent composition (e.g., 20-25% methanol in water), temperature (e.g., 40-45°C), and extraction time.[2][10] 2. Maintain a neutral to slightly acidic pH and avoid high temperatures during the process.[9] 3. For membrane filtration, ensure the molecular weight cut-off of the nanofiltration membrane is appropriate to retain Shinorine (MW: 332.306 Da).[3] For chromatography, optimize fraction collection to avoid discarding fractions containing the target compound.
Presence of Pigment Impurities Co-extraction of pigments like phycocyanin with Shinorine.1. Utilize ultrafiltration with a 10,000 Da molecular weight cut-off to remove larger pigment molecules like phycocyanin.[3] 2. Employ chromatographic techniques like reversed-phase chromatography which can separate Shinorine from pigments based on polarity.[1]
Co-elution with Other MAAs (e.g., Porphyra-334) Similar physicochemical properties (size, charge, polarity) between Shinorine and other MAAs.1. Optimize the HPLC mobile phase. Using a gradient elution with a C8 or C18 column can improve separation.[6][7] 2. Consider alternative chromatographic techniques like Fast Centrifugal Partition Chromatography (FCPC), which utilizes a biphasic solvent system and can offer different selectivity.[5][11]
Poor Resolution in Chromatography 1. Inappropriate column chemistry or mobile phase. 2. Overloading of the column.1. For reversed-phase HPLC, a C8 column may provide better separation of MAAs than a C18 column.[6] Experiment with different mobile phase compositions, such as varying the percentage of acetic acid or using a buffer like ammonium (B1175870) acetate.[1] 2. Reduce the amount of sample loaded onto the column.
Sample Contains Polysaccharides Co-extraction of water-soluble polysaccharides from the source material.1. An ethanol (B145695) precipitation step can be effective. Adding ethanol to the aqueous extract will cause many polysaccharides to precipitate, which can then be removed by centrifugation.[4] 2. Gel filtration chromatography can also be used to separate the smaller Shinorine molecules from larger polysaccharides.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various Shinorine purification experiments.

Table 1: Shinorine Purification via Membrane Filtration

Filtration Step Initial Shinorine Concentration (mg/L) Final Shinorine Concentration (mg/L) Purification Fold Shinorine Retention (%)
Nanofiltration (300-400 Da)5.6 ± 0.718.71 ± 0.293.3>97

Data sourced from a study on separating MAAs from cyanobacteria.[3]

Table 2: Shinorine and Porphyra-334 Yield from Red Algae using FCPC and SPE

Compound Crude Extract Amount (g) Isolated Amount (mg) Yield (% of crude extract)
Shinorine415.70.39
Porphyra-334436.20.91

Data from an efficient isolation protocol using Fast Centrifugal Partition Chromatography (FCPC) followed by Solid Phase Extraction (SPE).[5]

Experimental Protocols

Protocol 1: Three-Step Low-Pressure Liquid Chromatography for Shinorine Purification

This protocol is adapted from a method for purifying mycosporine-like amino acids (MAAs) and is effective for obtaining high-purity Shinorine.[1]

1. Extraction:

  • For cyanobacterial cells, suspend the cell pellet in methanol (8 mL per gram of fresh weight).

  • Disrupt the cells using sonication on ice.

  • Centrifuge to remove cell debris and collect the supernatant containing the crude MAA extract.

2. First Reversed-Phase Chromatography (Acidic Mobile Phase):

  • Column: Prepare a reversed-phase column (e.g., ODS).

  • Sample Preparation: Add acetic acid to the crude extract to a final concentration of 1% (v/v).

  • Equilibration: Equilibrate the column with at least one column volume of 1% acetic acid in water.

  • Elution: Apply the sample and elute with 1% acetic acid at a flow rate of 3.0 mL/min. Collect fractions and monitor the absorbance at 330 nm. Shinorine typically elutes in the earlier fractions.

  • Pooling and Lyophilization: Combine the Shinorine-containing fractions and lyophilize.

3. Second Reversed-Phase Chromatography (Neutral Mobile Phase):

  • Sample Preparation: Dissolve the lyophilized sample from the previous step in 0.1 M ammonium acetate.

  • Chromatography: Use the same reversed-phase column, equilibrated with 0.1 M ammonium acetate. Elute with the same buffer. This step is designed to remove impurities that are retained under acidic conditions but elute in a neutral buffer.

  • Pooling and Lyophilization: Collect, pool, and lyophilize the Shinorine fractions.

4. Gel Filtration Chromatography:

  • Column: Use a gel filtration column (e.g., Sephadex LH-20).

  • Sample Preparation: Dissolve the lyophilized sample in water.

  • Elution: Apply the sample and elute with water at a flow rate of 2.0 mL/min. This step removes salts (like ammonium acetate) and further purifies the Shinorine.

  • Final Product: Combine the pure Shinorine fractions and lyophilize to obtain the final product.

Protocol 2: Fast Centrifugal Partition Chromatography (FCPC) followed by Solid Phase Extraction (SPE)

This protocol is a rapid method for isolating Shinorine from crude extracts of marine red algae.[5][11]

1. FCPC Method:

  • Solvent System: Prepare an aqueous two-phase system, for example, composed of water, ethanol, ammonium sulfate, and methanol.

  • Operation: Perform FCPC in ascending mode. This will separate the MAAs from the crude extract within approximately 90 minutes.

  • Fraction Collection: Collect fractions and analyze them via HPLC to identify those containing Shinorine.

2. Solid Phase Extraction (SPE) for Desalting and Final Purification:

  • Cartridge: Use a C18 SPE cartridge.

  • Procedure:

    • Condition the cartridge with methanol followed by water.

    • Load the Shinorine-containing fractions from the FCPC.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the purified Shinorine with methanol.

  • Final Product: Evaporate the methanol to obtain the purified Shinorine.

Visualizations

Shinorine_Purification_Workflow cluster_extraction Extraction & Clarification cluster_purification Purification cluster_analysis Analysis & Final Product Biomass Source Biomass (e.g., Red Algae, Cyanobacteria) Extraction Aqueous/Methanol Extraction Biomass->Extraction Clarification Microfiltration (0.2 µm) or Centrifugation Extraction->Clarification Ultrafiltration Ultrafiltration (10 kDa) (Optional: Removes large proteins/pigments) Clarification->Ultrafiltration Crude Extract Nanofiltration Nanofiltration (300-400 Da) (Concentration & Initial Purification) Ultrafiltration->Nanofiltration Chromatography Chromatography (e.g., Reversed-Phase, FCPC) Nanofiltration->Chromatography Concentrated Extract Desalting Desalting & Final Polishing (Gel Filtration or SPE) Chromatography->Desalting Partially Purified Shinorine Purity_Analysis Purity Assessment (HPLC, MS, NMR) Desalting->Purity_Analysis Pure_Shinorine High-Purity Shinorine Purity_Analysis->Pure_Shinorine

Caption: General workflow for the extraction and purification of Shinorine.

Troubleshooting_Logic Start Low Purity of Shinorine Impurity_Type Identify Impurity Type (HPLC-MS, TLC) Start->Impurity_Type Pigments Pigments Present Impurity_Type->Pigments Pigments Other_MAAs Other MAAs Present Impurity_Type->Other_MAAs Other MAAs Polysaccharides Polysaccharides Present Impurity_Type->Polysaccharides Polysaccharides Solution_Pigments Action: Ultrafiltration (10 kDa) or Optimize Chromatography Pigments->Solution_Pigments Solution_MAAs Action: Optimize HPLC Gradient or Use FCPC Other_MAAs->Solution_MAAs Solution_Polysaccharides Action: Ethanol Precipitation or Gel Filtration Polysaccharides->Solution_Polysaccharides End Purity Enhanced Solution_Pigments->End Solution_MAAs->End Solution_Polysaccharides->End

Caption: Troubleshooting logic for addressing low purity issues in Shinorine extracts.

References

troubleshooting low antioxidant activity in Shinorine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low antioxidant activity in Shinorine assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low antioxidant activity for Shinorine in my DPPH assay?

A1: It is not uncommon to observe low antioxidant activity for Shinorine in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[1][2][3] This is because the DPPH assay primarily measures an antioxidant's ability to donate an electron, whereas Shinorine's antioxidant activity is more significantly attributed to hydrogen atom transfer.[1][4][5] Therefore, the DPPH assay may not fully capture the antioxidant potential of Shinorine.

Q2: Which antioxidant assay is most suitable for measuring the activity of Shinorine?

A2: The Oxygen Radical Absorbance Capacity (ORAC) assay is highly recommended for evaluating the antioxidant activity of Shinorine.[1][2][3][4][5] This assay measures the capacity to quench free radicals via hydrogen atom transfer, which is the predominant mechanism for Shinorine.[1][4][5] Studies have consistently shown that Shinorine exhibits significant antioxidant activity in the ORAC assay.[1][2][3]

Q3: Can environmental factors affect the measured antioxidant activity of Shinorine?

A3: Yes, environmental factors such as pH and temperature can influence the antioxidant properties of mycosporine-like amino acids (MAAs) like Shinorine.[2][6][7] Some studies have reported that the antioxidant activity of MAAs can increase with the alkalinity of the medium.[7][8] It is crucial to ensure that the pH of your assay buffer is appropriate and consistent across experiments.

Q4: What is the expected antioxidant activity of Shinorine compared to a standard like Ascorbic Acid or Trolox?

A4: In DPPH assays, the free radical scavenging activity of Shinorine is markedly lower than that of ascorbic acid.[1] However, in the ORAC assay, Shinorine demonstrates substantial antioxidant capacity. For a direct comparison, please refer to the data summary table below.

Quantitative Data Summary

The following table summarizes the reported antioxidant activity of Shinorine from in vitro assays.

AssayCompoundIC50 Value / ActivityReference
DPPH Free-Radical Quenching Shinorine399.0 ± 1.1 µM[1][9]
Porphyra-334 (B1236830)185.2 ± 3.2 µM[1][9]
Ascorbic Acid (Control)24.5 ± 0.8 µM[1][9]
Oxygen Radical Absorbance Capacity (ORAC) Shinorine17 ± 7% of equimolar Trolox[4][9]
Porphyra-33451 ± 7% of equimolar Trolox[4][9]
Ascorbic Acid (Control)130 ± 12% of equimolar Trolox[4][9]
Keap1-Nrf2 Binding Inhibition Shinorine~100 µM[1][9]
Porphyra-334~100 µM[1][9]

Troubleshooting Guide

This guide addresses specific issues that may lead to unexpectedly low antioxidant activity readings in your Shinorine assays.

Problem 1: My Shinorine sample shows almost no activity in the DPPH assay.

  • Is this expected? As detailed in the FAQs, low activity in the DPPH assay is characteristic of Shinorine due to its primary antioxidant mechanism.[1][2][3]

  • Recommendation: It is highly recommended to use an ORAC assay to obtain a more accurate assessment of Shinorine's antioxidant capacity.[1][2][3][4][5]

Problem 2: The antioxidant activity of my Shinorine sample in the ORAC assay is lower than expected.

  • Have you checked your reagents?

    • AAPH: The peroxyl radical generator, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is temperature-sensitive. Ensure it has been stored correctly and that the solution is freshly prepared.

    • Fluorescein (B123965): This fluorescent probe is light-sensitive. Protect it from light during preparation and incubation.

    • Trolox Standard: Prepare fresh Trolox standards for each experiment, as it can degrade over time.

  • Is your buffer pH correct? The pH of the assay buffer can influence the antioxidant activity of Shinorine.[7][8] Prepare the buffer accurately and verify the pH before use.

  • Are your incubation conditions optimal? Ensure the incubation temperature and time are consistent with established protocols. For the ORAC assay, incubation is typically performed at 37°C.[1]

Problem 3: I am observing high variability between my replicate wells.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of reagents and samples.

  • Mixing: Gently mix the contents of the wells after adding all reagents to ensure a homogenous reaction mixture.

  • Plate Reader Settings: Optimize the plate reader settings for fluorescence measurement, including the excitation and emission wavelengths for fluorescein.

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Free-Radical Quenching Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727).

    • Create serial dilutions of Shinorine and a positive control (e.g., ascorbic acid) in methanol.[9]

  • Reaction Mixture:

    • In a 96-well plate, mix the test compounds (Shinorine dilutions) with the DPPH solution.[9]

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement:

    • Measure the absorbance of the solution at 517 nm using a microplate reader.[9]

  • Analysis:

    • Calculate the percentage of DPPH radical scavenging by comparing the absorbance of the test samples to a methanol control.

    • Determine the IC50 value, which is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.[9]

2. Oxygen Radical Absorbance Capacity (ORAC) Assay

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in a phosphate (B84403) buffer.

    • Use AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as the peroxyl radical generator.

    • Use Trolox, a water-soluble vitamin E analog, as the standard.[9]

  • Reaction Mixture:

    • In a black 96-well plate, mix the test compounds (Shinorine), Trolox, and the fluorescein solution.[9]

  • Initiation of Reaction:

    • Add the AAPH solution to initiate the oxidation of fluorescein.[9]

  • Measurement:

    • Measure the fluorescence decay over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample.

    • Compare the AUC of the Shinorine samples to the AUC of the Trolox standards to determine the ORAC value, expressed as Trolox equivalents.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (DPPH/ABTS/Fluorescein, Sample, Standard) plate Pipette Reagents into 96-Well Plate reagents->plate initiate Initiate Reaction (Add Radical Generator/DPPH) plate->initiate incubate Incubate (Specific Time & Temperature) initiate->incubate measure Measure Absorbance/ Fluorescence incubate->measure calculate Calculate Results (e.g., % Inhibition, IC50, ORAC Value) measure->calculate

Caption: Generalized workflow for in vitro antioxidant assays.

G start Low Antioxidant Activity Observed for Shinorine assay_type Which assay was used? start->assay_type dpph DPPH Assay assay_type->dpph DPPH orac ORAC Assay assay_type->orac ORAC dpph_explanation Low activity is expected due to Shinorine's mechanism (HAT vs. ET). Consider using the ORAC assay. dpph->dpph_explanation orac_troubleshoot Troubleshoot Experimental Parameters orac->orac_troubleshoot end_dpph Resolution: Use appropriate assay dpph_explanation->end_dpph reagents Check Reagent Quality (AAPH, Fluorescein, Trolox) orac_troubleshoot->reagents conditions Verify Assay Conditions (pH, Temperature, Incubation Time) orac_troubleshoot->conditions technique Review Pipetting and Mixing Technique orac_troubleshoot->technique end_orac Resolution: Optimized experiment reagents->end_orac conditions->end_orac technique->end_orac

Caption: Troubleshooting logic for low Shinorine antioxidant activity.

References

Technical Support Center: Minimizing Batch-to-Batch Variability in Shinorine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in Shinorine production.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during Shinorine production experiments.

Issue 1: Low or No Shinorine Yield Despite Normal Biomass Growth

  • Q: My culture (e.g., Anabaena, Nostoc) grew to the expected density, but the final Shinorine yield is significantly lower than previous batches. What are the likely causes?

    A: This common issue typically points to problems with the induction of the Shinorine biosynthesis pathway, rather than primary cultivation. Here are the critical factors to investigate:

    • Inadequate Induction Stimulus: Shinorine production is a stress response. The most potent inducer is ultraviolet (UV) radiation, particularly UV-B (280-315 nm).[1][2]

      • Check Your UV Source: Verify the age and output of your UV lamps. Lamp intensity degrades over time. Use a radiometer to ensure the correct irradiance is reaching the culture.

      • Exposure Duration & Timing: Ensure the UV exposure duration is consistent with your protocol (e.g., 72 hours).[1][3] Induction should be initiated during the appropriate growth phase, typically the exponential phase.

    • Nutrient Limitation: The biosynthesis of Shinorine is nitrogen-intensive.[4][5]

      • Nitrogen Source: Ensure the growth medium contains a sufficient nitrogen source (e.g., sodium nitrate (B79036) in BG11 medium). Nitrogen deficiency can limit the production of amino acid precursors.[4][5]

      • Other Nutrients: Calcium has been identified as a requirement for Shinorine biosynthesis in Anabaena variabilis.[6] Verify that your media preparation includes all necessary trace elements.

    • Sub-optimal Environmental Factors: Other stressors can act synergistically with UV light to enhance production.

      • Salinity/Osmotic Stress: Increased salt concentration can induce or enhance Shinorine synthesis, even without UV radiation.[3][4] Inconsistent salinity can be a major source of variability.

      • pH Fluctuation: The pH of the medium affects nutrient availability and cellular processes. Monitor and control the pH throughout the cultivation and induction phases.[7]

Issue 2: High Batch-to-Batch Variability in Final Yield

  • Q: My Shinorine yields are inconsistent from one batch to the next, ranging from high to low. How can I improve reproducibility?

    A: High variability is often the result of minor, compounded inconsistencies in protocol execution. Tight control over all process parameters is essential.

    • Inoculum Inconsistency: The age, size, and physiological state of the inoculum are critical.[7]

      • Standardize Inoculum: Implement a strict protocol for inoculum preparation, including the use of a standardized seed culture step to ensure you begin each production run with actively growing, healthy cells.[7]

    • Media Preparation:

      • Use Master Batches: Prepare a single, large batch of sterile medium or critical stock solutions to be used for a set of comparative experiments. This minimizes variability from weighing errors or different reagent lots.[7]

    • Environmental Control:

      • Calibrate Equipment: Regularly calibrate all probes and sensors for temperature, pH, and light intensity.[7]

      • Log Data: Continuously log all process parameters to identify any deviations that may correlate with yield variations.

    • Harvesting and Extraction:

      • Consistent Timing: Harvest cells at the same point in the production cycle, as determined by a time-course study to find the peak production window.[7]

      • Standardized Extraction: Use consistent biomass-to-solvent ratios, extraction times, and temperatures. Variability in extraction efficiency directly impacts the final measured yield.[8][9]

Issue 3: Presence of Impurities or Low Purity of Shinorine Post-Extraction

  • Q: My extracted product shows multiple peaks on the HPLC chromatogram, and the Shinorine peak is not pure. What could be wrong?

    A: Purity issues can arise from biological contamination, the production of other mycosporine-like amino acids (MAAs), or degradation during processing.

    • Microbial Contamination:

      • Aseptic Technique: Ensure strict aseptic technique at all stages, from media preparation to harvesting. Plate samples of your culture on agar (B569324) to check for bacterial or fungal contaminants.

    • Production of Other MAAs: Some species produce a suite of MAAs, not just Shinorine. For example, Porphyra-334 is commonly co-produced.[8][10]

      • Strain Selection: The specific strain used is critical. Some, like Anabaena variabilis PCC 7937, are known to produce Shinorine as the primary MAA under certain conditions.[1][3]

      • Nutrient Influence: In some Nostoc species, the nitrogen level can regulate the type of MAA produced, switching between Porphyra and Shinorine.[5]

    • Extraction and Purification:

      • Solvent Choice: The choice of extraction solvent (e.g., methanol (B129727), ethanol, water) can affect which compounds are co-extracted.[8][9]

      • Purification Strategy: A single extraction step is often insufficient for high purity. Downstream processing using techniques like solid-phase extraction (SPE) or chromatography (e.g., FCPC, preparative HPLC) is necessary to isolate Shinorine from other MAAs and contaminants.[10][11][12]

Troubleshooting Logic Diagram

The following diagram provides a decision-making workflow for diagnosing sources of variability in Shinorine production.

TroubleshootingWorkflow Start Low / Variable Shinorine Yield CheckBiomass Is Biomass Growth Normal & Consistent? Start->CheckBiomass CultureHealth Problem: Culture Health / Growth CheckBiomass->CultureHealth No InductionCheck Problem: Induction / Biosynthesis CheckBiomass->InductionCheck Yes Sol_Contamination Solution: - Verify Aseptic Technique - Plate for Contamination CultureHealth->Sol_Contamination Sol_Media Solution: - Use Master Media Batch - Verify Component Purity - Check pH CultureHealth->Sol_Media Sol_Inoculum Solution: - Standardize Inoculum Age/Size - Use Seed Culture Stage CultureHealth->Sol_Inoculum Sol_Physical Solution: - Calibrate Temp/Light Sensors - Ensure Consistent Mixing CultureHealth->Sol_Physical CheckUV Was UV Induction Applied Correctly? InductionCheck->CheckUV Sol_UV Solution: - Check Lamp Age/Intensity - Verify Wavelength (UV-B) - Standardize Duration/Timing CheckUV->Sol_UV No CheckNutrients Are Nutrient Levels Optimal for Induction? CheckUV->CheckNutrients Yes Sol_Nutrients Solution: - Ensure Sufficient Nitrogen - Check for Calcium - Verify Salinity/Osmotic Stress CheckNutrients->Sol_Nutrients No CheckExtraction Is Extraction Protocol Standardized? CheckNutrients->CheckExtraction Yes Sol_Extraction Solution: - Standardize Harvest Time - Use Consistent Solvent Ratios - Validate HPLC Method CheckExtraction->Sol_Extraction No

Caption: A decision tree for troubleshooting low or variable Shinorine yield.

Frequently Asked Questions (FAQs)

  • Q1: What is the biosynthetic pathway for Shinorine?

    A: Shinorine biosynthesis begins with sedoheptulose-7-phosphate (S7P), an intermediate from the pentose (B10789219) phosphate (B84403) pathway.[13] A series of enzymatic steps converts S7P into the core mycosporine (B1203499) structure, 4-deoxygadusol (4-DG).[14][15][16] This core is then conjugated with glycine (B1666218) to form mycosporine-glycine (MG), which is finally linked with a serine residue to produce Shinorine.[15][16][17] The process is catalyzed by a conserved gene cluster often referred to as the mys cluster.[15][18]

Shinorine_Pathway S7P Sedoheptulose-7-Phosphate (from PPP) E1 DDG Synthase (MysA) S7P->E1 DDG 2-demethyl-4-DG E2 O-methyltransferase (MysB) DDG->E2 FourDG 4-deoxygadusol (4-DG) E3 ATP-grasp ligase (MysC) FourDG->E3 MG Mycosporine-glycine (MG) E4 NRPS-like enzyme (MysD/E) MG->E4 Shinorine Shinorine E1->DDG E2->FourDG E3->MG E4->Shinorine

Caption: Simplified biosynthetic pathway of Shinorine from S7P.

  • Q2: Which factors have the greatest impact on Shinorine production?

    A: Several abiotic factors significantly influence Shinorine synthesis. The most critical are:

    • UV Radiation: The primary inducer, with UV-B being more effective than UV-A.[1][19]

    • Nitrogen Availability: High nitrogen concentrations in the growth medium support higher Shinorine synthesis.[4][5][19]

    • Salinity / Osmotic Stress: Can induce Shinorine production independently or synergistically with UV radiation.[3][4]

    • Light Spectrum & Intensity: Photosynthetically Active Radiation (PAR) is also known to influence MAA production.[19]

  • Q3: What is the best method for quantifying Shinorine?

    A: High-Performance Liquid Chromatography (HPLC) is the gold standard for both identifying and quantifying Shinorine.[7] A typical method involves a C8 or C18 reverse-phase column with a photodiode array (PDA) detector set to monitor the characteristic absorbance maximum of Shinorine at approximately 334 nm.[1][2][3][20] For accurate quantification, a pure Shinorine standard is used to create a calibration curve. The molar extinction coefficient (ε = 44,668 M⁻¹ cm⁻¹) can also be used for estimation.[10][21]

  • Q4: Can Shinorine be produced in a heterologous host?

    A: Yes, the Shinorine biosynthetic gene cluster from cyanobacteria like Nostoc punctiforme and Anabaena variabilis has been successfully expressed in heterologous hosts, including E. coli, Saccharomyces cerevisiae (yeast), and Corynebacterium glutamicum.[13][14][22][23] Metabolic engineering strategies in these hosts, such as redirecting carbon flux towards the pentose phosphate pathway, have achieved significantly higher titers than are often possible in the native organisms.[23][24][25]

Appendices

Appendix A: Comparative Data on Production Parameters

The following table summarizes the impact of different culture media on Shinorine production in Anabaena variabilis PCC 7937 after 72 hours of UV radiation exposure.

Growth MediumNitrogen SourceShinorine Content (nmol/g dry wt)Reference
BG11 NaNO₃2948.73 ± 61.13 [4]
BGA+ NaNO₃1320.07 ± 98.19[4]
BGA- None (N₂-fixing)1076.08 ± 21.77[4]
Allen and Arnon's NaNO₃554.64 ± 16.47[4]

Data clearly indicates that BG11 medium, which contains a nitrogen source, supports the highest level of Shinorine induction under UV stress.[4]

Appendix B: Key Experimental Protocols

1. General Experimental Workflow

The diagram below outlines the standard workflow for laboratory-scale Shinorine production and analysis.

ExperimentalWorkflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Inoculum 1. Inoculum Preparation (Seed Culture) Cultivation 2. Bioreactor Cultivation (e.g., BG11 Medium) Inoculum->Cultivation Induction 3. Induction Phase (UV-B Exposure, Salinity Stress) Cultivation->Induction Harvest 4. Cell Harvesting (Centrifugation) Induction->Harvest Extraction 5. Extraction (Methanol/Ethanol) Harvest->Extraction Purification 6. Purification (Optional) (SPE / Chromatography) Extraction->Purification QC 7. Quantification & Purity Check (HPLC-PDA) Extraction->QC Direct Analysis Purification->QC

Caption: Standard experimental workflow for Shinorine production and analysis.

2. Protocol: Shinorine Extraction and Quantification

This protocol is a generalized method for extracting and quantifying Shinorine from cyanobacterial biomass.

  • Harvesting: Centrifuge the cell culture (e.g., 5000 x g for 10 minutes) to pellet the biomass. Discard the supernatant.

  • Washing: Wash the cell pellet with distilled water to remove residual media salts and centrifuge again.

  • Lyophilization: Freeze-dry the biomass to obtain a precise dry weight (DW).

  • Extraction:

    • Resuspend a known mass of lyophilized biomass (e.g., 10 mg) in 1 mL of 100% HPLC-grade methanol.[2] Alternative solvents like 20% aqueous methanol or distilled water can also be used.[8][9]

    • Vortex thoroughly and incubate at 45°C for 2 hours, or sonicate in the cold for 15 minutes.[12] Protect samples from light.

    • Centrifuge at high speed (e.g., 14,000 x g for 15 minutes) to pellet cell debris.

  • Sample Preparation:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 0.1% acetic acid in water with 25% methanol is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector monitoring at 334 nm.

    • Injection Volume: 10-20 µL.

    • Identification: Identify the Shinorine peak by comparing its retention time and UV-Vis spectrum (λmax ≈ 334 nm) to a pure standard.[2][20]

    • Quantification: Calculate the concentration based on the peak area relative to a standard curve.

References

optimizing extraction parameters for maximizing Shinorine recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Shinorine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for Shinorine extraction from macroalgae?

A1: For initial extraction of mycosporine-like amino acids (MAAs), including Shinorine, from red macroalgae, aqueous solutions of methanol (B129727) or ethanol (B145695) are recommended. A common starting point is 25% methanol or 25% ethanol in water.[1] The choice between methanol and ethanol can depend on the specific type of macroalgae being used. For instance, in one study, a 25% ethanol solution yielded higher results for Gracilaria sp., while 25% methanol was more effective for three other species of red macroalgae.[1]

Q2: What are the optimal temperature and time for the extraction process?

A2: A suggested protocol involves extracting the macroalgae powder three times at 40°C, with each extraction lasting for 2 hours.[1] It is important to note that Shinorine stability can be affected by high temperatures. While stable at 75°C for up to 6 hours, prolonged exposure to higher temperatures, especially in alkaline conditions, can lead to degradation.[2][3]

Q3: How does the solvent-to-solid ratio impact Shinorine yield?

A3: The ratio of solvent volume to the weight of the algal powder is a critical parameter. A common recommendation is to use 20 times the volume of solvent relative to the macroalgae powder.[1] One study demonstrated that increasing the solvent volume from a 1/20 to a 1/40 (w/v) ratio increased the MAA yield by 1.5-fold.[4] Further investigation into the optimal ratio for your specific biomass is advisable.

Q4: My Shinorine extract appears impure. What are the recommended purification methods?

A4: Several methods can be employed for the purification of Shinorine from crude extracts. These include:

  • Silica Gel Column Chromatography: This is a traditional method for separating different MAAs.[1]

  • Fast Centrifugal Partition Chromatography (FCPC): This technique has been shown to be effective for the rapid isolation of Shinorine and Porphyra-334 (B1236830).[5]

  • Membrane Filtration: A multi-step process involving microfiltration, ultrafiltration, and nanofiltration can be used to purify and concentrate Shinorine from aqueous extracts.[6]

  • Low-Pressure Liquid Chromatography: A three-step separation process using this method has been successfully used to purify Shinorine.[7]

Q5: How can I identify and quantify the Shinorine in my samples?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (ESI-MS) is the standard method for the identification and quantification of Shinorine.[1] Peaks are typically detected around 330 nm.[1]

Troubleshooting Guide

Issue 1: Low Shinorine Yield

Potential Cause Troubleshooting Step
Incomplete Extraction Increase the number of extraction cycles. One study suggests that at least two extractions are necessary to maximize yield.[4] Consider increasing the extraction time for each cycle, keeping in mind the stability of Shinorine.
Suboptimal Solvent-to-Solid Ratio Experiment with increasing the solvent volume. A higher solvent-to-biomass ratio can improve extraction efficiency.[4]
Incorrect Solvent Composition Test different aqueous concentrations of methanol and ethanol (e.g., 25%, 50%, 75%) to find the optimal solvent for your specific algal source.
Degradation of Shinorine Ensure the extraction temperature does not exceed recommended limits for extended periods. Maintain a slightly acidic pH during extraction, as Shinorine is more stable in acidic conditions.[2]

Issue 2: Co-elution of Compounds during Chromatography

Potential Cause Troubleshooting Step
Similar Polarity of Compounds Modify the mobile phase gradient in your HPLC method to improve separation. For column chromatography, try different solvent systems.
Overloading the Column Reduce the amount of crude extract loaded onto the chromatography column to prevent peak broadening and improve resolution.
Inappropriate Stationary Phase Consider using a different type of chromatography column with a different stationary phase chemistry.

Experimental Protocols

Protocol 1: Basic Shinorine Extraction from Red Macroalgae[1]
  • Preparation of Algal Material: Dry the red macroalgae and grind it into a fine powder.

  • Solvent Preparation: Prepare a 25% (v/v) aqueous methanol or ethanol solution.

  • Extraction:

    • Add the extraction solvent to the macroalgae powder at a ratio of 20:1 (solvent volume:algal powder weight).

    • Place the mixture in a water bath at 40°C.

    • Extract for 2 hours with continuous stirring.

    • Separate the supernatant from the algal residue by centrifugation or filtration.

    • Repeat the extraction process on the algal residue two more times.

  • Pooling and Concentration: Combine the supernatants from all three extractions. The solvent can be removed using a rotary evaporator to concentrate the Shinorine extract.

Protocol 2: Purification of Shinorine using Membrane Filtration[6]
  • Initial Extraction: Obtain a crude aqueous extract of Shinorine.

  • Microfiltration: Pass the crude extract through a 0.2 µm microfiltration membrane to remove cell debris and other particulate matter.

  • Ultrafiltration: Subject the microfiltered permeate to ultrafiltration using a 10,000 Da molecular weight cut-off membrane. This step removes larger molecules.

  • Nanofiltration: Concentrate the Shinorine in the ultrafiltration permeate using a 300-400 Da nanofiltration membrane. The retentate will contain the purified and concentrated Shinorine.

Quantitative Data Summary

Table 1: Effect of Solvent Type on MAA Extract Yield from Different Red Macroalgae [1]

Macroalgae SpeciesExtraction SolventYield of MAA Extracts (%)
Gracilaria sp.25% Ethanol19.99 - 32.34
Bangia fusco-purpurea25% Methanol9.01 - 12.39
Gelidium amansii25% Methanol9.01 - 12.39
Gracilaria confervoides25% Methanol9.01 - 12.39

Table 2: Impact of Solvent Volume on MAA Yield from Dulse (Devaleraea inkyuleei) [4]

Solvent Volume (w/v)Total MAA Yield (µmol/g DW)
1/2018.8
1/4028.8

Visualized Workflows

Shinorine_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis start Start: Red Macroalgae Biomass dry_grind Drying and Grinding start->dry_grind add_solvent Add 25% Aqueous Methanol/Ethanol (20x volume) dry_grind->add_solvent extraction_step Extract at 40°C for 2 hours (Repeat 3x) add_solvent->extraction_step centrifuge Centrifugation / Filtration extraction_step->centrifuge supernatant Collect Supernatant centrifuge->supernatant Liquid Phase residue Algal Residue centrifuge->residue Solid Phase concentrate Concentrate Extract (Rotary Evaporation) supernatant->concentrate residue->add_solvent Re-extract purification Purification (e.g., Chromatography, Filtration) concentrate->purification analysis Analysis (HPLC-DAD/MS) purification->analysis end End: Purified Shinorine analysis->end

Caption: General workflow for the extraction and purification of Shinorine from red macroalgae.

Membrane_Filtration_Workflow cluster_mf Microfiltration (0.2 µm) cluster_uf Ultrafiltration (10 kDa) cluster_nf Nanofiltration (300-400 Da) start Crude Aqueous Shinorine Extract mf Microfiltration start->mf debris Cell Debris (Retentate) mf->debris uf Ultrafiltration mf->uf Permeate large_molecules Large Molecules (Retentate) uf->large_molecules nf Nanofiltration uf->nf Permeate water_small_molecules Water & Small Molecules (Permeate) nf->water_small_molecules end Purified & Concentrated Shinorine (Retentate) nf->end Retentate

Caption: Workflow for Shinorine purification using a multi-step membrane filtration process.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Efficacy of Shinorine and Porphyra-334

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antioxidant properties of two prominent mycosporine-like amino acids (MAAs), Shinorine and Porphyra-334 (B1236830). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative efficacy based on published experimental data.

Mycosporine-like amino acids are water-soluble compounds produced by various marine organisms, renowned for their potent UV-screening capabilities and growing recognition for their antioxidant potential.[1][2] This guide focuses on a direct comparison of Shinorine and Porphyra-334, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.

Quantitative Comparison of Antioxidant Activities

The antioxidant capacities of Shinorine and Porphyra-334 have been evaluated using several standard in vitro assays. The data consistently indicates that Porphyra-334 exhibits a more potent direct antioxidant activity compared to Shinorine.

Antioxidant AssayShinorinePorphyra-334Ascorbic Acid (Reference)Trolox (Reference)Source
DPPH Radical Scavenging (IC50) 399.0 ± 1.1 µM185.2 ± 3.2 µM24.5 ± 1.1 µMNot Reported[3]
Oxygen Radical Absorbance Capacity (ORAC) 17 ± 7% of equimolar Trolox51 ± 7% of equimolar Trolox130 ± 12% of equimolar Trolox100%[3]
Keap1-Nrf2 Binding Inhibition (IC50) ~100 µM~100 µMNot ReportedNot Reported[4]

Note: A lower IC50 value in the DPPH assay indicates greater radical scavenging activity. In the ORAC assay, a higher percentage relative to Trolox signifies superior antioxidant capacity.

Dual-Action Antioxidant Mechanism: Direct Scavenging and Nrf2 Pathway Activation

Shinorine and Porphyra-334 exhibit a dual mechanism of antioxidant action. They not only directly scavenge free radicals but also activate the Keap1-Nrf2 signaling pathway, a crucial cellular defense mechanism against oxidative stress.[3][5] Both compounds have been shown to bind to the Kelch-repeat domain of Keap1, which leads to the release of the transcription factor Nrf2.[4] Once released, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes.[4] Interestingly, the ability of these MAAs to promote the transcription of Nrf2-target genes is significantly amplified in cells exposed to UVR-induced oxidative stress, highlighting their role in bolstering endogenous antioxidant defenses under stress conditions.[3][4]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MAA Shinorine or Porphyra-334 Keap1 Keap1 MAA->Keap1 Binds to Kelch domain Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3 Keap1->Cul3 associates Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription A Prepare Sample & Standard Solutions C Add Sample/Standard/Blank to wells A->C B Add DPPH Solution to 96-well plate B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging & IC50 Value E->F A Prepare Sample & Trolox Standards B Mix Sample/Standard with Fluorescent Probe A->B C Add AAPH to initiate reaction B->C D Monitor Fluorescence Decay over Time C->D E Calculate Area Under the Curve (AUC) D->E F Determine ORAC Value (Trolox Equivalents) E->F A Incubate Keap1 with Fluorescent Nrf2 Peptide B Add Increasing Concentrations of Test Compound A->B C Measure Fluorescence Polarization B->C D Calculate IC50 from Dose-Response Curve C->D

References

Shinorine Versus Synthetic Sunscreens: A Comparative Photoprotection Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The increasing awareness of the detrimental effects of ultraviolet (UV) radiation on human skin has led to a growing demand for effective photoprotective agents. For decades, synthetic chemical sunscreens have been the cornerstone of sun protection formulations. However, concerns regarding their potential environmental impact and adverse effects on human health have spurred research into natural alternatives. Among the most promising are mycosporine-like amino acids (MAAs), a class of UV-absorbing compounds produced by various marine and terrestrial organisms. This guide provides a detailed comparative analysis of shinorine, a prominent MAA, and commonly used synthetic sunscreen agents, focusing on their photoprotective performance, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Analysis of Photoprotective Performance

The efficacy of a sunscreen agent is determined by several key parameters, including its ability to absorb UV radiation across the UVA and UVB spectra, its Sun Protection Factor (SPF), and its photostability upon exposure to UV light.

UV Absorbance and Molar Extinction Coefficient

The UV absorbance spectrum indicates the range of UV radiation a compound can absorb, while the molar extinction coefficient (ε) quantifies the efficiency of this absorption. Shinorine exhibits a strong absorbance maximum in the UVA range, around 334 nm.[1][2] In contrast, synthetic sunscreens are often categorized as UVA or UVB filters, with broad-spectrum protection achieved by combining multiple agents. For instance, avobenzone (B1665848) is a primary UVA filter, while octocrylene (B1203250) is a UVB filter. Mycosporine-like amino acids are considered highly effective UV filters, with molar extinction coefficients reaching up to 50,000 M⁻¹ cm⁻¹, surpassing that of some synthetic UVA absorbers like avobenzone (ε: 31,000 M⁻¹ cm⁻¹).[3]

Table 1: Comparison of UV Absorbance Properties

CompoundTypeUV Absorbance Maximum (λmax)Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹)
Shinorine Natural (MAA)~334 nm[1][2]44,668[4]
Porphyra-334 (B1236830) Natural (MAA)~334 nm[1][2]42,300[4]
Avobenzone Synthetic (UVA Filter)~357 nm[5]31,000[3]
Octocrylene Synthetic (UVB Filter)~303 nmData not readily available in cited sources
Oxybenzone Synthetic (Broad-Spectrum)~288 nm (UVB), ~325 nm (UVA)Data not readily available in cited sources

In Vitro Sun Protection Factor (SPF)

The SPF value is a measure of a sunscreen's ability to protect against UVB-induced erythema (sunburn). In vitro SPF testing provides a standardized method for evaluating this parameter without the need for human subjects. Studies have shown that formulations containing MAAs, including shinorine, can achieve significant SPF values. For example, a combination of porphyra-334 (+shinorine) and mycosporine-serinol was found to have an in vitro SPF of 8.37 ± 2.12, which was comparable to a reference sunscreen containing synthetic filters.[3]

Table 2: Comparative In Vitro SPF Values

Sunscreen FormulationActive IngredientsIn Vitro SPF
MAA-Based Sunscreen Porphyra-334 (+Shinorine) & Mycosporine-Serinol[3]8.37 ± 2.12
Reference Synthetic Sunscreen Butylmethoxydibenzoylmethane (Avobenzone) & Octylmethoxycinnamate (OMC)[3]9.54 ± 1.53
Porphyra-334 (+Shinorine) alone Porphyra-334 (+Shinorine)[3]4-6
Mycosporine-Serinol alone Mycosporine-Serinol[3]4-6

Photostability

Photostability refers to a compound's ability to retain its chemical structure and photoprotective properties upon exposure to UV radiation. Shinorine and other MAAs are known for their high photostability, efficiently dissipating absorbed UV energy as heat without generating harmful reactive oxygen species (ROS).[6] In contrast, some synthetic sunscreens, notably avobenzone, are known to be photolabile, degrading upon UV exposure and losing their efficacy.[2][7] This degradation can sometimes be mitigated by combining them with other photostabilizing filters.[8]

Experimental Protocols

The data presented in this guide are derived from various in vitro experimental methodologies designed to assess the performance of sunscreen agents.

In Vitro SPF Determination (Based on ISO 24443)

This method evaluates the SPF of a sunscreen product by measuring its UV transmittance through a thin film.

  • Substrate Preparation: A standardized polymethylmethacrylate (PMMA) plate with a roughened surface is used as the substrate to mimic the skin's surface.

  • Product Application: A precise amount of the sunscreen formulation (typically 1.2 to 1.3 mg/cm²) is applied evenly across the surface of the PMMA plate.[8]

  • Initial UV Transmittance Measurement: The UV transmittance of the sunscreen-coated plate is measured using a spectrophotometer across the UV spectrum (290-400 nm).

  • UV Irradiation: The plate is then exposed to a controlled dose of UV radiation from a solar simulator.

  • Post-Irradiation UV Transmittance Measurement: After irradiation, the UV transmittance is measured again.

  • SPF Calculation: The SPF value is calculated from the pre- and post-irradiation transmittance data using a standardized formula that takes into account the erythemal action spectrum.

Photostability Testing

This protocol assesses the ability of a sunscreen to maintain its protective qualities after UV exposure.

  • Sample Preparation: A thin film of the sunscreen is applied to a PMMA substrate, as described in the in vitro SPF protocol.

  • Initial Absorbance Spectrum: The initial UV absorbance spectrum of the sample is recorded.

  • UV Exposure: The sample is exposed to a controlled dose of UV radiation from a solar simulator.

  • Post-Exposure Absorbance Spectrum: The UV absorbance spectrum is recorded again after irradiation.

  • Data Analysis: The change in the absorbance spectrum before and after irradiation is analyzed to determine the percentage of photodegradation and the retention of photoprotective capacity.

In Vitro Antioxidant Activity Assays

The antioxidant properties of shinorine are evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.

  • DPPH Assay: This assay measures the ability of a compound to scavenge the stable DPPH free radical. The reduction in the absorbance of the DPPH solution in the presence of the antioxidant is proportional to its radical scavenging activity.[1]

  • ORAC Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by comparing the decay of the fluorescent signal in the presence and absence of the antioxidant.[1][9]

Mechanism of Action: Shinorine's Dual Photoprotection

Shinorine provides photoprotection through two primary mechanisms: direct UV absorption and indirect antioxidant activity via the activation of the Keap1-Nrf2-ARE signaling pathway.

Direct UV Absorption

As a potent UV-absorbing molecule, shinorine directly blocks harmful UV radiation from reaching the skin cells, dissipating the energy as harmless heat.[6]

Antioxidant Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation.[10][11] Oxidative stress, or the presence of Nrf2 activators like shinorine, disrupts the Keap1-Nrf2 interaction. Shinorine has been shown to directly bind to Keap1, with an IC50 value of approximately 100 µM.[9] This leads to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes.[10][11][12]

Shinorine_Keap1_Nrf2_Pathway Shinorine Shinorine Keap1_Nrf2 Keap1-Nrf2 Complex Shinorine->Keap1_Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_cyto Nrf2 (Cytoplasm) Keap1_Nrf2->Nrf2_cyto Releases Nrf2 Nrf2_nucleus Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucleus Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Transcription

Caption: Shinorine's activation of the Keap1-Nrf2-ARE antioxidant pathway.

Caption: Experimental workflows for in vitro SPF and photostability testing.

Shinorine presents a compelling natural alternative to synthetic sunscreens, offering a multifaceted approach to photoprotection. Its high molar extinction coefficient, inherent photostability, and dual mechanism of action—combining direct UV absorption with the activation of the skin's own antioxidant defenses—position it as a highly effective and potentially safer ingredient for sun care formulations. While synthetic sunscreens have a longer history of use and often achieve higher SPF values through the combination of various filters, the favorable safety and environmental profile of shinorine, coupled with its proven efficacy, makes it an attractive option for the next generation of sun protection products. Further research and formulation development are warranted to fully realize the potential of shinorine and other MAAs in providing broad-spectrum and biologically active photoprotection.

References

In Vivo Safety and Toxicity of Shinorine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the available in vivo safety and toxicity data for shinorine, a mycosporine-like amino acid (MAA) with potential as a natural UV filter. Its safety profile is compared with commonly used synthetic and mineral-based sunscreen agents.

While extensive in vitro studies suggest that shinorine has a favorable safety profile and exhibits protective effects against UV-induced cellular damage, there is a notable lack of comprehensive in vivo safety and toxicity data in publicly available literature. This guide summarizes the existing knowledge and places it in context with the well-documented in vivo profiles of alternative UV filters.

Comparative Safety and Toxicity Data

The following table summarizes the available safety and toxicity data for shinorine and selected alternative UV filters. It is important to note the disparity in the availability of in vivo data between shinorine and the other compounds.

Parameter Shinorine Zinc Oxide (Non-nano) Avobenzone (B1665848) Oxybenzone
Acute Oral Toxicity No data available from in vivo studies.Virtually non-toxic in animal models. A 13-week oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 268.4 mg/kg/day.[1][2]A sub-chronic oral study in rats established a NOAEL of 450 mg/kg/day.[3]Data on acute oral toxicity is less prevalent in the provided results, with a focus on its endocrine-disrupting effects.
Dermal Absorption & Toxicity No data available from in vivo studies.Low skin penetration.[1][2] Considered safe for use in sunscreens up to 25%.[4][5]Low percutaneous absorption in humans (<1% of the applied dose).[3] Considered safe at or below a 10% concentration.[6]Absorbed through the skin into the systemic circulation.[6] Detected in human urine, blood, and breast milk.[7][8]
Ocular Irritation No data available from in vivo studies.A study on zinc chelate of lysine (B10760008) showed severe eye irritation in rabbits.[9] Data on zinc oxide specifically was not found.No specific data on ocular irritation found in the provided results.No specific data on ocular irritation found in the provided results.
Phototoxicity No data available from in vivo studies.Considered photostable.[10]Can degrade under UV exposure, but is often stabilized in formulations.[11]Can produce contact and photocontact allergy reactions.[12]
Endocrine Disruption No data available from in vivo studies.Not identified as an endocrine disruptor in the provided results.No evidence of effects on estrogen, androgen, or thyroid systems.[3]Implemented as a possible endocrine disruptor.[8][12]
Carcinogenicity No data available from in vivo studies.No carcinogenic potential.[1][2]Has not shown any indication of genotoxicity in vitro or in vivo.[3]Proliferates human breast, lung, and prostate cancer cells in vitro.[7]

Experimental Protocols

As there are no specific in vivo toxicity studies for shinorine to detail, a general protocol for an acute oral toxicity study, based on OECD Guideline 423, is provided below as an example of a necessary future investigation.

Example Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 423)
  • Test Substance: Shinorine (purity to be documented).

  • Test System: Healthy, young adult female rats (e.g., Wistar strain).

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 5 days for acclimatization is required.

  • Dose Administration:

    • A single dose of shinorine is administered by oral gavage.

    • The starting dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The selection is based on any existing information on the substance's toxicity.

    • Animals are fasted prior to dosing (food, but not water, is withheld overnight).

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity, and behavioral changes immediately after dosing, periodically during the first 24 hours, and then daily for 14 days.

    • Body weight is recorded at the start of the study and at least weekly thereafter.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Visualizations

Experimental Workflow for In Vivo Acute Oral Toxicity Study

Caption: Workflow for a typical in vivo acute oral toxicity study.

Shinorine's In Vitro Antioxidant Signaling Pathway

While in vivo data is lacking, in vitro studies have elucidated some of the protective mechanisms of shinorine. One such pathway is the Keap1-Nrf2 antioxidant response.

G cluster_stress Cellular Stress (e.g., UV Radiation) cluster_response Cellular Response UV UV Radiation Keap1_Nrf2 Keap1-Nrf2 Complex UV->Keap1_Nrf2 induces oxidative stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->UV neutralizes ROS from Shinorine Shinorine Shinorine->Keap1_Nrf2 destabilizes

Caption: Shinorine's role in the Keap1-Nrf2 antioxidant pathway (in vitro).

Conclusion

Shinorine presents a promising natural alternative to synthetic and mineral-based UV filters, with a strong theoretical safety profile based on its natural origin and widespread consumption in marine organisms. However, the current body of scientific literature lacks the rigorous in vivo safety and toxicity studies that are standard for cosmetic and pharmaceutical ingredients. While in vitro data are encouraging, demonstrating low cytotoxicity and protective effects, these studies cannot replace whole-organism toxicological assessments.

For drug development professionals and researchers, this represents a significant data gap that needs to be addressed before shinorine can be widely adopted as a safe and effective UV-protective agent in consumer products. Further research, including acute and sub-chronic toxicity, dermal penetration, phototoxicity, and ocular irritation studies in animal models, is essential to fully characterize its safety profile and support its potential use. In contrast, established UV filters like zinc oxide and avobenzone have undergone more extensive in vivo testing, providing a more comprehensive, albeit not entirely without concern for some, safety profile.

References

A Researcher's Guide to the Validation of HPLC Methods for Shinorine Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of shinorine, a mycosporine-like amino acid (MAA) with significant photoprotective properties, is crucial for efficacy and safety assessments. This guide offers an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for shinorine quantification in complex biological and environmental samples, supported by experimental data and detailed protocols.

Comparison of Validated HPLC and UHPLC Methods

The selection of an optimal analytical method for shinorine quantification hinges on factors such as sensitivity, selectivity, and sample throughput. Below is a comparative summary of various validated HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) methods.

ParameterHPLC Method 1UHPLC Method 1HPLC Method 2
Principle Reverse-Phase HPLC with UV detectionReverse-Phase UHPLC with Diode-Array Detection (DAD)Reverse-Phase HPLC with UV detection
Column Reverse-phase C18Phenomenex Luna Omega C18 (1.6 µm)[1]Reverse-phase C8[2][3]
Mobile Phase Trifluoroacetic acid and an ammonium-containing mobile phase[4]Water with 0.25% formic acid and 20 mM ammonium (B1175870) formate (B1220265) (A) and acetonitrile (B52724) (B)[1]Isocratic elution with 0.02% acetic acid[4] or a mixture of distilled water:methanol (B129727) with a low percentage of acetic acid[2]
Linearity (R²) > 0.99≥ 0.9998[1]> 0.9988[5]
Accuracy (%) Not explicitly stated97.41 to 103.38[1]98.22 to 103.47[5]
Precision (RSD %) < 2% for integrated area[4]Intra-day: < 2.91%, Inter-day: < 3.48%[5]Not explicitly stated
LOD 0.08 to 0.47 pmol injected[4]0.01 µg/mL[1]1.11 to 3.18 µg/mL[5]
LOQ Not explicitly stated≤ 0.04 µg/mL[1]3.33 to 9.54 µg/mL[5]
Run Time Not explicitly stated< 8 minutes[1]Not explicitly stated

Alternative Quantification Methods

While HPLC remains a common and robust technique, other methods can be employed for shinorine quantification.

MethodPrincipleAdvantagesDisadvantages
Capillary Electrophoresis (CE) [6]Separation based on electrophoretic mobility in a capillary.Low sample volume, economic in operation.[6]Generally higher detection limits compared to HPLC-DAD.[6]
LC-MS/MS [7][8]Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.Highly specific and sensitive, allows for structural elucidation.Requires authentic standards for absolute quantification, which may not be readily available for all MAAs.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for shinorine quantification.

Sample Preparation and Extraction

The extraction of shinorine from complex matrices is a critical first step that significantly influences the accuracy of quantification.

From Algal and Marine Organisms:

  • Homogenization: Samples are often lyophilized (freeze-dried) and ground into a fine powder.

  • Extraction Solvent: A variety of solvents have been successfully used, including:

    • 100% Methanol[4]

    • 20% Aqueous Methanol[2][3]

    • Distilled Water[2][3]

  • Extraction Procedure:

    • The powdered sample is suspended in the chosen solvent.

    • Extraction can be facilitated by ultrasonication or incubation at controlled temperatures (e.g., 45°C for 2 hours).[4]

  • Clarification: The extract is centrifuged to pellet solid debris.

  • Filtration: The supernatant is filtered through a 0.2 µm or 0.45 µm syringe filter prior to HPLC injection.[9]

Validated HPLC Method

This protocol is a representative example of a validated HPLC method for shinorine quantification.

  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 or C8 column (e.g., 5 µm, 250 x 4.6 mm).[10]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 0.02% acetic acid) and an organic phase (e.g., methanol or acetonitrile).[1][4][9]

    • Flow Rate: Typically around 1.0 mL/min.[9]

    • Column Temperature: Maintained at a constant temperature, for example, 35°C.[10]

    • Detection Wavelength: Shinorine has a characteristic absorption maximum around 334 nm, so detection is typically set at this wavelength.

    • Injection Volume: 10-20 µL.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Complex Matrix (e.g., Algae) Homogenization Homogenization & Lyophilization Start->Homogenization Extraction Extraction with Solvent Homogenization->Extraction Clarification Centrifugation & Filtration Extraction->Clarification Injection HPLC Injection Clarification->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection at ~334 nm Separation->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD Limit of Detection (LOD) Detection->LOD LOQ Limit of Quantification (LOQ) Detection->LOQ Quantification Shinorine Quantification Method_Comparison cluster_hplc HPLC cluster_uhplc UHPLC cluster_lcms LC-MS/MS HPLC HPLC-UV/DAD HPLC_Adv Advantages: - Robust & Widely Available - Good Precision & Accuracy HPLC->HPLC_Adv HPLC_Dis Disadvantages: - Longer Run Times - Moderate Sensitivity HPLC->HPLC_Dis UHPLC UHPLC-DAD UHPLC_Adv Advantages: - Faster Analysis - Higher Resolution & Sensitivity UHPLC->UHPLC_Adv UHPLC_Dis Disadvantages: - Higher Initial Cost - Requires High-Purity Solvents UHPLC->UHPLC_Dis LCMS LC-MS/MS LCMS_Adv Advantages: - Highest Specificity & Sensitivity - Structural Information LCMS->LCMS_Adv LCMS_Dis Disadvantages: - High Cost & Complexity - Matrix Effects Can Be an Issue LCMS->LCMS_Dis Shinorine_Quant Shinorine Quantification Shinorine_Quant->HPLC Shinorine_Quant->UHPLC Shinorine_Quant->LCMS

References

A Comparative Analysis of Shinorine's UV Absorption Spectrum with Other Mycosporine-Like Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Mycosporine-like amino acids (MAAs) are a class of small, water-soluble molecules produced by various marine and terrestrial organisms that exhibit potent UV-absorbing properties, positioning them as promising candidates for natural sunscreen agents. This guide provides a comparative analysis of the UV absorption spectrum of shinorine with other prominent MAAs, namely porphyra-334, mycosporine-glycine, and palythine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their spectrophotometric characteristics, supported by experimental data and detailed methodologies.

Quantitative Comparison of UV Absorption Properties

The efficacy of a UV-absorbing compound is primarily determined by its maximum absorption wavelength (λmax) and its molar absorption coefficient (ε), which indicates the strength of light absorption at that wavelength. The table below summarizes these key parameters for shinorine and its counterparts.

Mycosporine-Like Amino AcidChemical ClassMaximum Absorption Wavelength (λmax)Molar Absorption Coefficient (ε) (M⁻¹cm⁻¹)Primary UV Range
Shinorine Imino-mycosporine~334 nm[1]~44,700[1]UVA
Porphyra-334 Imino-mycosporine~334 nm[1][2]~42,300[1][2]UVA
Mycosporine-glycine Oxo-mycosporine~310 nm[3][4]~28,100 - 28,900[3]UVB
Palythine Imino-mycosporine~320 nm[4]~36,000 (estimated)UVA/UVB

Experimental Protocols

The determination of the UV absorption spectra of MAAs is a critical step in their characterization. The following is a generalized, detailed methodology for this process.

Objective: To determine the maximum absorption wavelength (λmax) and molar absorption coefficient (ε) of purified mycosporine-like amino acids.

Materials:

  • Purified MAA standards (Shinorine, Porphyra-334, Mycosporine-glycine, Palythine)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Solvent (e.g., deionized water, methanol, or a specified buffer solution)

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a precise amount of the purified MAA standard.

    • Dissolve the MAA in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 250 nm to 450 nm).

    • Use the solvent as a blank to calibrate the instrument and zero the absorbance.

  • Sample Measurement:

    • Rinse a quartz cuvette with the solvent and then with the standard solution to be measured.

    • Fill the cuvette with the standard solution.

    • Place the cuvette in the spectrophotometer and record the absorbance spectrum.

    • Repeat this step for each standard solution, starting from the lowest concentration.

  • Data Analysis:

    • From the recorded spectra, identify the wavelength of maximum absorbance (λmax) for each MAA.

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration of the standard solution, and l is the path length of the cuvette (1 cm), calculate the molar absorption coefficient (ε).

    • To ensure accuracy, plot a calibration curve of absorbance versus concentration. The slope of the resulting straight line will be equal to the molar absorption coefficient (ε).

Visualizing the Process and Structures

To better understand the workflow of this comparative analysis and the fundamental structure of MAAs, the following diagrams are provided.

MAA_UV_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_comparison Comparative Analysis extraction Extraction of MAAs from Biological Source purification Purification of individual MAAs (e.g., HPLC) extraction->purification Crude Extract solution_prep Preparation of Standard Solutions purification->solution_prep Purified MAAs uv_vis UV-Vis Spectroscopy solution_prep->uv_vis Standard Solutions data_acq Data Acquisition (Absorbance Spectra) uv_vis->data_acq Spectral Data param_det Determination of λmax and ε data_acq->param_det table Tabulation of Quantitative Data param_det->table comparison Comparative Assessment table->comparison

Caption: Workflow for the comparative analysis of MAA UV absorption spectra.

Caption: General chemical structure of MAAs highlighting the core chromophore.

References

efficacy of Shinorine in preventing UV-induced DNA damage compared to other antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Shinorine, a mycosporine-like amino acid (MAA), has garnered significant interest for its potential as a natural photoprotective agent. This guide provides a comparative analysis of Shinorine's efficacy in preventing UV-induced DNA damage against other common antioxidants, supported by available experimental data. While direct comparative studies on DNA damage prevention are limited, this guide synthesizes current knowledge on its antioxidant capacity and mechanisms of action.

Comparative Antioxidant Capacity

Shinorine exhibits antioxidant properties, although its efficacy varies depending on the assessment method. Its primary mechanism of antioxidation appears to be through hydrogen atom transfer, as indicated by its performance in the Oxygen Radical Absorbance Capacity (ORAC) assay.

Table 1: Comparative Antioxidant Activity of Shinorine and Other Antioxidants

CompoundDPPH Free-Radical Quenching (IC50)Oxygen Radical Absorbance Capacity (ORAC) vs. Trolox
Shinorine 399.0 ± 1.1 µM[1]17 ± 7% of equimolar Trolox[1]
Porphyra-334 (B1236830) 185.2 ± 3.2 µM[1]51 ± 7% of equimolar Trolox[1]
Ascorbic Acid 24.5 ± 1.1 µM[1]130 ± 12% of equimolar Trolox[1]
Trolox Not Reported100% (Standard)

Data sourced from Gacesa et al., 2018.

In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free-radical quenching assay, Shinorine demonstrated lower activity compared to ascorbic acid, with an IC50 value indicating it is approximately 6.14% as active.[1] However, in the ORAC assay, which measures the capacity to quench free radicals via hydrogen atom transfer, Shinorine shows substantial antioxidant activity.[1]

Prevention of UV-Induced DNA Damage

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

Beyond its direct UV-absorbing and antioxidant capabilities, Shinorine can activate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[1] By binding to the Keap1 protein, Shinorine promotes the release and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes.

Table 2: Keap1-Nrf2 Binding Antagonism

CompoundKeap1-Nrf2 Binding Inhibition (IC50)
Shinorine ~100 µM
Porphyra-334 ~100 µM

Data sourced from Gacesa et al., 2018.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Nrf2 Ubiquitination Keap1_Nrf2->Nrf2_ub Basal State Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasomal Degradation Nrf2_ub->Proteasome Shinorine Shinorine Shinorine->Keap1_Nrf2 Inhibition ROS Oxidative Stress (UV-Induced) ROS->Keap1_Nrf2 Inhibition Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Cytoprotective_Genes Cytoprotective Gene Transcription ARE->Cytoprotective_Genes Activation

Caption: Shinorine's intervention in the Keap1-Nrf2 signaling pathway.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free-Radical Quenching Assay

This assay quantifies the free-radical scavenging ability of a compound.

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol (B129727). Serial dilutions of the test compounds (Shinorine, Porphyra-334, and ascorbic acid as a positive control) are also prepared in methanol.

  • Reaction Mixture: In a 96-well plate, the test compounds are mixed with the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

  • Analysis: The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the test samples to a methanol control. The IC50 value, representing the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%, is then determined.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant capacity of a substance to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

  • Reagent Preparation: A working solution of fluorescein (B123965) is prepared in a phosphate (B84403) buffer. 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) is used as the peroxyl radical generator. Trolox, a water-soluble vitamin E analog, serves as the standard.

  • Reaction Mixture: In a black 96-well plate, the test compounds, Trolox, and the fluorescein solution are mixed.

  • Initiation of Reaction: The AAPH solution is added to initiate the oxidation of fluorescein.

  • Measurement: The decay in fluorescence is monitored kinetically over time using a fluorescence microplate reader.

  • Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and comparing it to that of the Trolox standard.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ORAC ORAC Assay DPPH1 Prepare DPPH and Test Compound Solutions DPPH2 Mix in 96-well Plate DPPH1->DPPH2 DPPH3 Incubate in Dark (30 min) DPPH2->DPPH3 DPPH4 Measure Absorbance at 517 nm DPPH3->DPPH4 DPPH5 Calculate IC50 DPPH4->DPPH5 ORAC1 Prepare Fluorescein, AAPH, and Test Compound Solutions ORAC2 Mix in 96-well Plate ORAC1->ORAC2 ORAC3 Initiate Reaction with AAPH ORAC2->ORAC3 ORAC4 Monitor Fluorescence Decay ORAC3->ORAC4 ORAC5 Calculate ORAC Value ORAC4->ORAC5

Caption: Generalized workflow for DPPH and ORAC antioxidant assays.

Conclusion and Future Directions

Shinorine demonstrates notable antioxidant activity, particularly through a hydrogen atom transfer mechanism, and plays a role in activating the protective Keap1-Nrf2 pathway. While its direct UV-absorbing properties are a primary line of defense, its antioxidant and cell-signaling activities provide a secondary, multifaceted approach to photoprotection.

A significant gap in the current research is the lack of direct quantitative comparisons of Shinorine's efficacy in preventing UV-induced DNA damage, such as CPD formation, relative to other well-established antioxidants. Future studies should focus on head-to-head comparisons in relevant in vitro and in vivo models to fully elucidate its potential as a standalone or synergistic ingredient in dermatological and pharmaceutical applications aimed at mitigating the harmful effects of UV radiation.

References

cross-validation of different analytical methods for Shinorine measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of Shinorine, a mycosporine-like amino acid (MAA) with significant potential in the pharmaceutical and cosmetic industries as a natural UV-screening compound. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and formulation development. This document outlines the performance of common analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for your specific application.

Comparison of Analytical Method Performance

The quantitative performance of various analytical methods for Shinorine measurement is summarized below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Analytical MethodKey Performance ParametersTypical ValuesSample MatrixReference
HPLC-UV/DAD Recovery>99%Marine Organisms[1]
Precision (RSD for retention time)<1%Marine Organisms[1]
Precision (RSD for integrated area)<2%Marine Organisms[1]
Limit of Detection (LOD)0.08 - 0.47 pmol (injected)Marine Organisms[1]
HILIC-MS Linearity (R²)>0.9991Algae and Cyanobacteria[2]
Limit of Detection (LOD)0.16 - 0.43 µg/mLAlgae and Cyanobacteria[2]
Accuracy (Recovery)89.8% - 104.1%Algae and Cyanobacteria[2]
Precision (Intra-day)5.6%Algae and Cyanobacteria[2]
Precision (Inter-day)≤6.6%Algae and Cyanobacteria[2]
LC-MS/MS Limit of Detection (LOD)0.001 µg/mgCyanobacteria[3]
Limit of Quantification (LOQ)0.2 - 0.35 µg/mg (dry weight)Cyanobacteria[3]
Spectrophotometry Molar Extinction Coefficient (ε)44,668 M⁻¹ cm⁻¹ at ~334 nmPurified Solutions[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods in the literature and can be adapted for specific research needs.

High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD)

This is a widely used method for the separation and quantification of Shinorine from complex mixtures.

a. Sample Preparation (Extraction from Algae/Cyanobacteria):

  • Lyophilize the biomass.

  • Extract the dried biomass with a solvent, typically 20% to 100% methanol (B129727) or ethanol (B145695) in water.[5][6] Sonication can be used to improve extraction efficiency.

  • Centrifuge the extract to remove cellular debris.

  • The supernatant can be directly injected or dried and reconstituted in the mobile phase.[5]

b. Chromatographic Conditions:

  • Column: Reversed-phase C18 or C8 columns are commonly used.[1][5]

  • Mobile Phase: An isocratic or gradient elution with a mixture of aqueous solvent (e.g., 0.1% formic acid or 0.02% acetic acid in water) and an organic modifier (e.g., methanol or acetonitrile).[1][6]

  • Flow Rate: Typically around 1.0 mL/min.[6]

  • Detection: UV detection at the maximum absorbance of Shinorine, which is approximately 334 nm.[7]

  • Quantification: Based on a calibration curve generated from a purified Shinorine standard.

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS)

HILIC is an alternative chromatographic technique that is well-suited for the retention and separation of polar compounds like Shinorine.

a. Sample Preparation:

  • Sample extraction is similar to the HPLC-UV method.

b. HILIC-MS Conditions:

  • Column: A HILIC stationary phase.

  • Mobile Phase: A gradient of a high organic solvent content (e.g., acetonitrile) with a small amount of aqueous solvent containing a buffer (e.g., ammonium (B1175870) formate).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used.[7] Shinorine can be identified by its protonated molecule [M+H]⁺ at m/z 333.[7][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of Shinorine in complex matrices and at low concentrations.

a. Sample Preparation:

  • Extraction procedures are similar to those for HPLC-UV.

b. LC-MS/MS Conditions:

  • Chromatography: Can be performed using either reversed-phase or HILIC separation.

  • Mass Spectrometry:

    • Ionization: ESI in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (m/z 333 for Shinorine) to specific product ions.[3] This provides high specificity.

UV-Visible Spectrophotometry

This is a simpler and more accessible method, suitable for the quantification of Shinorine in purified or partially purified samples.

a. Procedure:

  • Dissolve the Shinorine-containing sample in a suitable solvent (e.g., water or methanol).

  • Measure the absorbance of the solution at the wavelength of maximum absorption for Shinorine (~334 nm).

  • Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (44,668 M⁻¹ cm⁻¹ for Shinorine), b is the path length of the cuvette, and c is the concentration.[4]

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of a cross-validation study for Shinorine analytical methods and a general workflow for Shinorine analysis.

CrossValidationWorkflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Method Validation & Comparison cluster_3 Outcome Sample Biological Sample (e.g., Algae, Cyanobacteria) Extraction Extraction of Shinorine Sample->Extraction Purification Purification/Cleanup (if necessary) Extraction->Purification HPLC_UV HPLC-UV/DAD Purification->HPLC_UV LC_MS LC-MS/MS Purification->LC_MS Spectro Spectrophotometry Purification->Spectro Validation Performance Metrics (Accuracy, Precision, LOD, LOQ) HPLC_UV->Validation LC_MS->Validation Spectro->Validation Comparison Comparative Analysis Validation->Comparison Report Selection of Optimal Method Comparison->Report

Caption: Workflow for cross-validation of Shinorine analytical methods.

ShinorineAnalysisWorkflow cluster_0 Step 1: Sample Handling cluster_1 Step 2: Extraction cluster_2 Step 3: Analysis cluster_3 Step 4: Data Processing cluster_4 Step 5: Reporting Start Start: Obtain Biological Material Prep Sample Preparation (e.g., Lyophilization) Start->Prep Extraction Solvent Extraction Prep->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Analysis Instrumental Analysis (HPLC, LC-MS, etc.) Centrifugation->Analysis Data Data Acquisition & Processing Analysis->Data Quant Quantification Data->Quant Report Final Report Quant->Report

Caption: General workflow for the analysis of Shinorine.

References

Shinorine's Anti-Inflammatory Potential: A Comparative Analysis with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing scientific literature reveals that Shinorine, a mycosporine-like amino acid (MAA) found in various marine organisms, exhibits significant anti-inflammatory properties, positioning it as a compelling candidate for further research and development in the pharmaceutical and cosmetic industries. This guide provides a detailed comparison of Shinorine's anti-inflammatory activity against other natural compounds, supported by experimental data and methodological insights.

Shinorine, along with other MAAs like Porphyra-334 (B1236830) and Mycosporine-glycine, has garnered attention for its photoprotective capabilities. However, emerging research highlights its distinct immunomodulatory and anti-inflammatory effects, primarily through the regulation of key signaling pathways involved in the inflammatory response.

Comparative Anti-Inflammatory Activity

Experimental studies have demonstrated that Shinorine exerts its anti-inflammatory effects by modulating several key markers and pathways. Notably, its activity profile differs from other closely related MAAs.

In studies on human keratinocyte cell lines (HaCaT) exposed to UV radiation, Shinorine was shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][2][3][4][5][6][7][8][9][10] This effect was also observed with Mycosporine-glycine, but not with Porphyra-334, indicating a specific mechanism of action for Shinorine.[1][2][4][5][6][7]

Furthermore, Shinorine has been found to influence the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. In human myelomonocytic THP-1-Blue cells, Shinorine was observed to induce NF-κB activity in unstimulated cells and slightly enhance it in lipopolysaccharide (LPS)-stimulated cells.[11][12][13] This contrasts with Porphyra-334, which has been shown to reduce NF-κB activity in an inflammatory context, suggesting different roles in modulating the immune response.[6][11][12][13][14][15]

Shinorine also demonstrates the ability to regulate the mitogen-activated protein kinase (MAPK) pathway. Specifically, it has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in stress-induced apoptosis and inflammation.[16][17][18]

Quantitative Comparison of Anti-Inflammatory and Antioxidant Properties

To provide a clear comparison, the following table summarizes the quantitative data from various studies on the anti-inflammatory and antioxidant activities of Shinorine and other natural compounds.

CompoundAssayCell Line/SystemStimulusConcentrationEffectReference
Shinorine COX-2 mRNA ExpressionHaCaTUV Radiation0.03 mMDecreased expression[1]
Shinorine NF-κB ActivationTHP-1-Blue (unstimulated)-12.5-200 µg/mLDose-dependent increase[11][13]
Shinorine NF-κB ActivationTHP-1-Blue (LPS-stimulated)LPS100-200 µg/mLSlight superinduction[11][13]
Shinorine p-JNK ExpressionARPE-19A2E + Blue Light5 µMMarked inhibition[16][17]
Shinorine p-p38 ExpressionARPE-19A2E + Blue Light1.25-5 µMWeak, dose-dependent inhibition[16][17]
Shinorine Oxygen Radical Absorbance Capacity (ORAC)In vitro--17 ± 7% of Trolox capacity[14]
Shinorine DPPH Radical ScavengingIn vitro-IC50: 399.0 ± 1.1 µM6.14% of ascorbic acid activity[14]
Porphyra-334 COX-2 mRNA ExpressionHaCaTUV RadiationNot specifiedNo effect[1][2][4][5][6][7]
Porphyra-334 NF-κB ActivationTHP-1-Blue (LPS-stimulated)LPSHigh concentrationsReduced activity[6][11][12][13][15]
Porphyra-334 Oxygen Radical Absorbance Capacity (ORAC)In vitro--51 ± 7% of Trolox capacity[14]
Porphyra-334 DPPH Radical ScavengingIn vitro-IC50: 185.2 ± 3.2 µM13.23% of ascorbic acid activity[14]
Mycosporine-glycine COX-2 mRNA ExpressionHaCaTUV Radiation0.3 mMDecreased expression to control levels[1][3][8]
Mycosporine-glycine DPPH Radical ScavengingIn vitro-IC50: 4.23 ± 0.21Comparable to ascorbic acid (IC50 = 3.12 ± 0.18)[1]
Lutein p-p38 ExpressionARPE-19A2E + Blue Light10 µMMarked inhibition[16][17]
Ascorbic Acid DPPH Radical ScavengingIn vitro-IC50: 24.5 ± 1.1 µM-[14]
Trolox Oxygen Radical Absorbance Capacity (ORAC)In vitro--Standard[14]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of Shinorine are mediated through complex signaling pathways. The following diagrams illustrate the key pathways involved and a general experimental workflow for assessing these properties.

G UV Radiation-Induced Inflammatory Pathway UVR UV Radiation Cell Keratinocyte (e.g., HaCaT) UVR->Cell ROS Reactive Oxygen Species (ROS) Cell->ROS MAPK MAPK Pathway (JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB COX2 COX-2 Expression MAPK->COX2 NFkB->COX2 Prostaglandins (B1171923) Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Shinorine Shinorine Shinorine->MAPK Shinorine->COX2

Caption: UV-induced inflammatory signaling cascade and points of intervention by Shinorine.

G LPS-Induced NF-κB Activation Pathway LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_dimer NF-κB (p65/p50) IkB->NFkB_dimer Nucleus Nucleus NFkB_dimer->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Shinorine Shinorine Shinorine->NFkB_dimer slight superinduction Porphyra334 Porphyra-334 Porphyra334->NFkB_dimer inhibition

Caption: Modulation of the LPS-induced NF-κB pathway by Shinorine and Porphyra-334.

G General Experimental Workflow for Anti-Inflammatory Assessment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HaCaT, THP-1) Pre_incubation Pre-incubation with Compound Cell_Culture->Pre_incubation Compound_Prep Compound Preparation (Shinorine, etc.) Compound_Prep->Pre_incubation Stimulation Inflammatory Stimulus (UV, LPS) Pre_incubation->Stimulation RNA_Extraction RNA Extraction Stimulation->RNA_Extraction Protein_Lysis Protein Lysis Stimulation->Protein_Lysis qRT_PCR qRT-PCR (COX-2, Cytokines) RNA_Extraction->qRT_PCR Western_Blot Western Blot (p-JNK, p-p38, NF-κB) Protein_Lysis->Western_Blot ELISA ELISA (Prostaglandins, Cytokines) Protein_Lysis->ELISA

Caption: A generalized workflow for in vitro evaluation of anti-inflammatory compounds.

Detailed Experimental Protocols

The following are summaries of methodologies employed in the cited studies to evaluate the anti-inflammatory properties of Shinorine and other natural compounds.

Cell Culture and Treatment
  • Cell Lines:

    • HaCaT (Human Keratinocytes): Used to model skin inflammation in response to UV radiation.[1]

    • THP-1-Blue (Human Monocytic Reporter Cells): Engineered to detect NF-κB activation through a secreted embryonic alkaline phosphatase (SEAP) reporter system.[11][12][13]

    • ARPE-19 (Human Retinal Pigment Epithelial Cells): Utilized to study inflammation and apoptosis in the context of age-related macular degeneration, with A2E (a component of lipofuscin) and blue light as stressors.[16][17][18]

  • Compound Preparation: Shinorine and other test compounds are typically dissolved in a suitable solvent (e.g., sterile water or DMSO) to prepare stock solutions, which are then diluted to the desired concentrations in cell culture medium.

  • Inflammatory Stimuli:

    • UVB Radiation: Cells are exposed to a specific dose of UVB to induce an inflammatory response.

    • Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, used to stimulate an inflammatory response via Toll-like receptor 4 (TLR4). Concentrations typically range from 1 µg/mL.[11][12][13]

    • A2E and Blue Light: Used to mimic oxidative stress and inflammatory conditions in retinal cells.[16][17][18]

Analysis of Inflammatory Markers
  • Quantitative Real-Time PCR (qRT-PCR):

    • Objective: To quantify the mRNA expression levels of inflammatory genes such as COX-2.

    • Methodology: Total RNA is extracted from treated and control cells, followed by reverse transcription to synthesize complementary DNA (cDNA). qRT-PCR is then performed using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.[1]

  • Western Blotting:

    • Objective: To detect and quantify the protein levels of inflammatory mediators, including total and phosphorylated forms of MAPKs (JNK, p38) and NF-κB.

    • Methodology: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest. Horseradish peroxidase (HRP)-conjugated secondary antibodies are then used for detection via chemiluminescence. Densitometry analysis is used to quantify the protein bands.[16][17]

  • NF-κB Reporter Assay (THP-1-Blue cells):

    • Objective: To measure the activity of the NF-κB transcription factor.

    • Methodology: THP-1-Blue cells are treated with the compounds and/or LPS. The activation of NF-κB leads to the expression and secretion of SEAP into the cell culture supernatant. The SEAP activity is then quantified by adding a substrate (e.g., QUANTI-Blue™) and measuring the colorimetric change using a spectrophotometer.[12]

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Objective: To measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (e.g., PGE2) in the cell culture supernatant.

    • Methodology: Supernatants from treated and control cells are collected and analyzed using commercially available ELISA kits specific for the target molecules.

Antioxidant Capacity Assays
  • Oxygen Radical Absorbance Capacity (ORAC) Assay:

    • Objective: To measure the antioxidant capacity of a compound against peroxyl radicals.

    • Methodology: The assay is based on the inhibition of the fluorescence decay of a probe (e.g., fluorescein) by an antioxidant in the presence of a free radical generator (e.g., AAPH). The antioxidant capacity is quantified by comparing the area under the fluorescence decay curve to that of a standard antioxidant, Trolox.[14]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Objective: To evaluate the free radical scavenging activity of a compound.

    • Methodology: The ability of the compound to donate an electron or hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance at a specific wavelength (around 517 nm). The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.[1][14]

Conclusion

Shinorine demonstrates a unique and potent profile of anti-inflammatory activities, distinguishing it from other natural compounds, including structurally similar mycosporine-like amino acids. Its ability to inhibit COX-2 expression and modulate the MAPK and NF-κB signaling pathways underscores its potential as a valuable ingredient in formulations aimed at mitigating inflammatory conditions, particularly those induced by environmental stressors like UV radiation. Further in-depth studies and clinical trials are warranted to fully elucidate its therapeutic and cosmetic applications.

References

Shinorine's Wound Healing Potential: A Comparative Analysis in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Shinorine's wound-healing properties against other alternatives, supported by experimental data from cell culture models.

Shinorine, a mycosporine-like amino acid (MAA), has demonstrated significant potential in promoting wound healing in in-vitro settings. Studies on human keratinocyte cell lines have elucidated its role in accelerating cell migration and proliferation, key processes in the closure of wounds. This guide delves into the quantitative data supporting these claims, compares Shinorine with other MAAs and a standard growth factor, and details the experimental methodologies and signaling pathways involved.

Comparative Performance in Wound Closure

The efficacy of Shinorine in promoting wound closure has been quantitatively assessed using the in-vitro scratch assay, a widely accepted method to measure cell migration. In these assays, a "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is measured over time.

The following table summarizes the quantitative data on the percentage of wound healing area in human keratinocyte (HaCaT) cell cultures after 24 hours of treatment with Shinorine and other relevant compounds.

Treatment GroupConcentrationMean Wound Healing Area (%)Reference
Shinorine (SH) 0.05 mg/mL ~70% [1][2]
Porphyra-334 (P334)0.05 mg/mL~65%[1][2]
Mycosporine-glycine (M-Gly)0.1 mg/mL~60%[1][2]
Bostrychine B10 µM~55-60%[3][4]
Mycosporine-glycine-alanine10 µM~50-55%[3][4]
Epidermal Growth Factor (EGF) 100 ng/mL ~75% [1][2]
Untreated Control (UC)-~20-30%[1][2][3][4]
Positive Control (20% FCS)-~55-60%[3][4]

Note: The data presented is a synthesis of findings from multiple studies and should be interpreted as indicative of relative performance. Exact percentages can vary based on specific experimental conditions.

As the data indicates, Shinorine demonstrates potent wound-healing activity, comparable to and in some cases exceeding that of other MAAs.[1][2][3][4] Notably, its performance is comparable to that of Epidermal Growth Factor (EGF), a well-established growth factor used to promote wound healing.[1][2]

Experimental Protocols

The validation of Shinorine's wound-healing properties relies on standardized and reproducible experimental protocols. The two primary assays cited in the supporting literature are the In-Vitro Scratch Wound Healing Assay and the MTT Assay for cell viability.

In-Vitro Scratch Wound Healing Assay

This assay is fundamental to assessing the rate of collective cell migration.

  • Cell Culture: Human keratinocytes (HaCaT) are cultured in a suitable medium until they form a confluent monolayer in multi-well plates.

  • Scratch Creation: A sterile pipette tip is used to create a uniform scratch or "wound" through the center of the cell monolayer.

  • Treatment: The cells are then washed to remove dislodged cells, and a fresh medium containing the test compound (e.g., Shinorine, Porphyra-334, EGF) or a control is added.

  • Image Acquisition: Images of the scratch are captured at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours) using a microscope.

  • Data Analysis: The area of the scratch is measured at each time point using image analysis software. The percentage of wound closure is calculated by comparing the area at a specific time point to the initial area.

G cluster_protocol Experimental Workflow: Scratch Assay A 1. Seed HaCaT cells and grow to confluence B 2. Create a scratch with a pipette tip A->B C 3. Wash and add treatment medium B->C D 4. Image scratch at 0h and 24h C->D E 5. Analyze wound closure area D->E G cluster_pathway Shinorine-Induced Signaling Pathway Shinorine Shinorine FAK FAK (Focal Adhesion Kinase) Shinorine->FAK Activates ERK ERK (Extracellular signal-Regulated Kinase) FAK->ERK Activates JNK JNK (c-Jun N-terminal Kinase) FAK->JNK Activates Migration Cell Migration & Proliferation ERK->Migration JNK->Migration

References

Comparative Photostability of Shinorine and Oxybenzone Under Prolonged UV Exposure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for effective and safe photoprotection agents necessitates a thorough understanding of the photostability of UV filtering compounds. This guide provides a detailed comparison of the stability of shinorine, a naturally occurring mycosporine-like amino acid (MAA), and oxybenzone (B1678072) (benzophenone-3), a widely used synthetic UV filter, under prolonged exposure to ultraviolet (UV) radiation. This comparison is supported by experimental data from various studies, outlining the intrinsic differences in their chemical response to UV stress.

Executive Summary

Shinorine, a compound biosynthesized by marine organisms, demonstrates exceptional photostability. Its molecular structure is inherently designed to dissipate absorbed UV energy efficiently as heat, minimizing photochemical reactions and degradation. In contrast, oxybenzone, while an effective UV absorber, is susceptible to photodegradation, particularly through indirect photolysis. This degradation can lead to the formation of various photoproducts, some of which have raised environmental and health concerns. The available data, though not from direct head-to-head comparative studies under identical conditions, strongly indicates that shinorine is significantly more stable than oxybenzone under prolonged UV exposure.

Quantitative Data on Photostability

The following tables summarize quantitative data on the photostability of shinorine and oxybenzone from various studies. It is crucial to note that the experimental conditions differ between studies, which may influence the observed degradation rates.

Table 1: Photostability Data for Shinorine and Related Mycosporine-Like Amino Acids (MAAs)

Compound/ExtractUV SourceDuration of ExposureDegradationReference
Shinorine & Porphyra-334Not specified24 hours (at room temp)Highly stable at pH 4.5-8.5[1]
Usujirene/Palythene (MAA pair)Monochromatic light (357 nm)120 minutes<1%[2]
Usujirene/Palythene (MAA pair)Solar simulator120 minutes4.5% drop in UVA region[2]

Table 2: Photostability Data for Oxybenzone

MediumUV SourceHalf-life (τ) / DegradationReference
Bulk solution (pure)Solar simulator~6 days[3]
Aerosol (pure)UV-B lamps~8 minutes[3]
FreshwaterNot specified9-15 days (environmental lifetime)[3]
Aqueous solution (with DOM)Simulated solar irradiation3.0 days (near surface, 24-h avg)[4]
Aqueous solution (with DOM)Simulated solar irradiation2.4 years (extrapolated to water column)[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of photostability studies. Below are representative protocols for assessing the photostability of shinorine and oxybenzone.

General Protocol for Photostability Testing

This protocol outlines a general workflow for assessing the photostability of a UV filtering compound.

cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis prep_solution Prepare solution of test compound (e.g., Shinorine or Oxybenzone) in a suitable solvent (e.g., water, methanol). prep_control Prepare a dark control sample. prep_solution->prep_control uv_source Expose the test solution to a controlled UV source (e.g., solar simulator, UV lamps). prep_control->uv_source Expose test sample monitor_params Monitor experimental parameters (e.g., temperature, light intensity). uv_source->monitor_params sampling Collect aliquots at specific time intervals. uv_source->sampling hplc Analyze samples using HPLC-UV or LC-MS/MS to determine the concentration of the compound. sampling->hplc data_analysis Calculate degradation rate and half-life. hplc->data_analysis

General workflow for photostability assessment.
Protocol for Oxybenzone Photodegradation Analysis

This protocol is based on methods used to study the photodegradation of oxybenzone in aqueous solutions.[3][4]

  • Sample Preparation : Solutions of oxybenzone are prepared in the desired aqueous matrix (e.g., pure water, river water, or solutions containing dissolved organic matter). The pH of the solutions is adjusted to a specific value (e.g., pH 7).

  • Irradiation : The solutions are exposed to a controlled light source that simulates solar radiation. The intensity of the light is measured to ensure consistency.

  • Sample Collection and Analysis : Aliquots of the solution are collected at predetermined time intervals. The concentration of oxybenzone is quantified using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis : The degradation rate of oxybenzone is determined by plotting the natural logarithm of its concentration against time. The half-life of the compound under the specific experimental conditions is then calculated from the degradation rate constant.

  • Quenching Experiments (Optional) : To identify the primary degradation pathway, quenching experiments can be performed using scavengers for specific reactive oxygen species (e.g., isopropanol (B130326) for hydroxyl radicals). A significant decrease in the degradation rate in the presence of a scavenger confirms the involvement of that reactive species in the degradation process.

Protocol for Shinorine (MAA) Photostability Analysis

This protocol is adapted from studies on the photostability of mycosporine-like amino acids.[1][2]

  • Sample Preparation : A solution of purified shinorine is prepared in an aqueous buffer at a specific pH.

  • UV-Vis Spectroscopy : The initial UV-Vis absorption spectrum of the solution is recorded to determine the maximum absorbance wavelength and initial concentration.

  • Irradiation : The solution is irradiated with a controlled UV source, such as a solar simulator or a monochromatic lamp set to a wavelength within the compound's absorption spectrum.

  • Monitoring Degradation : The UV-Vis absorption spectrum is recorded at regular intervals during the irradiation period. A decrease in the absorbance at the maximum wavelength indicates degradation.

  • Quantitative Analysis : For more precise quantification, samples are taken at different time points and analyzed by HPLC to determine the remaining concentration of shinorine.

  • Data Analysis : The percentage of degradation is calculated by comparing the concentration of shinorine at each time point to the initial concentration.

Mechanisms of Photoprotection and Photodegradation

The significant difference in the photostability of shinorine and oxybenzone stems from their distinct molecular mechanisms for handling UV radiation.

Shinorine: Efficient Energy Dissipation

Shinorine and other MAAs possess a highly efficient internal conversion mechanism that allows them to dissipate the energy from absorbed UV photons as heat.[2] This process occurs on an ultrafast timescale, preventing the excited molecule from undergoing potentially damaging photochemical reactions.

Shinorine_GS Shinorine (Ground State) Shinorine_ES Shinorine (Excited State) Shinorine_GS->Shinorine_ES UV_Photon UV Photon UV_Photon->Shinorine_GS Absorption Shinorine_ES->Shinorine_GS Internal Conversion (Ultrafast) Heat Heat Dissipation Shinorine_ES->Heat

Photoprotective mechanism of Shinorine.
Oxybenzone: Photochemical Degradation Pathways

Oxybenzone can undergo photodegradation through several pathways, particularly indirect photolysis mediated by reactive oxygen species (ROS) like the hydroxyl radical (•OH).[4] Upon UV absorption, oxybenzone can also form excited states that, if not efficiently deactivated, can lead to fragmentation of the molecule.[5]

Oxybenzone Oxybenzone Excited_Oxybenzone Excited State Oxybenzone* Oxybenzone->Excited_Oxybenzone Degradation_Products Degradation Products (e.g., benzophenone, benzoic acid) Oxybenzone->Degradation_Products UV_Light UV Light UV_Light->Oxybenzone Excited_Oxybenzone->Degradation_Products Direct Photolysis (Fragmentation) ROS Reactive Oxygen Species (e.g., •OH) ROS->Oxybenzone Indirect Photolysis

Simplified photodegradation pathways of Oxybenzone.

Conclusion

References

assessing the synergistic photoprotective effects of Shinorine with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photoprotective performance of Shinorine, a mycosporine-like amino acid (MAA), and explores its synergistic potential with other compounds. Drawing from experimental data, this document summarizes quantitative findings, details methodologies for key experiments, and visualizes relevant biological pathways and workflows to support research and development in skin protection.

Shinorine, naturally synthesized by various marine organisms, is a potent absorber of ultraviolet (UV) radiation. Its photoprotective capabilities extend beyond simple UV screening, encompassing antioxidant and anti-inflammatory mechanisms. This guide will delve into the quantitative aspects of these properties and compare them with other compounds, offering insights into the potential for synergistic formulations.

Quantitative Data on Photoprotective Efficacy

The photoprotective effects of Shinorine have been evaluated through various in vitro assays, often in comparison with or in combination with its structural analog, Porphyra-334 (B1236830). The following tables summarize key quantitative data from these studies.

Table 1: Antioxidant Activity of Shinorine and Comparators

CompoundDPPH Free-Radical Quenching (IC50)Oxygen Radical Absorbance Capacity (ORAC) vs. Trolox
Shinorine 399.0 ± 1.1 µM17 ± 7% of equimolar Trolox
Porphyra-334 185.2 ± 3.2 µM51 ± 7% of equimolar Trolox
Ascorbic Acid 24.5 ± 1.1 µM130 ± 12% of equimolar Trolox
Data sourced from Gacesa et al., 2018.[1]

Table 2: Efficacy of a Commercial Formulation Containing Shinorine and Porphyra-334 (Helioguard™ 365)

Efficacy ParameterExperimental ConditionsResults
Cell Viability Human keratinocytes (HaCaT) treated with 0.25% Helioguard™ 365Increased cell viability by up to 97.8%[2]
DNA Damage Reduction Human fibroblasts (IMR-90) treated with 3% and 5% Helioguard™ 365 and exposed to UVA radiationReduction in UV-induced DNA damage[3]
SPF Boosting Effect Sunscreen with an initial SPF of 7.2 supplemented with 2% Helioguard™ 365Increased SPF to 8.2[2]

Potential Synergies with Other Compounds

While quantitative data on the synergistic effects of Shinorine with compounds other than Porphyra-334 are limited, its multifaceted mechanism of action suggests potential for enhanced photoprotection when combined with other agents.

  • With Other Antioxidants (e.g., Vitamin C, Vitamin E): Shinorine's ability to activate the Keap1-Nrf2 antioxidant response pathway could complement the direct radical scavenging actions of vitamins C and E.[1] This combination could provide a more robust defense against oxidative stress by both neutralizing existing reactive oxygen species (ROS) and upregulating the cell's own antioxidant production.

  • With Inorganic UV Filters (e.g., Zinc Oxide, Titanium Dioxide): Inorganic filters like zinc oxide (ZnO) and titanium dioxide (TiO2) provide broad-spectrum UV protection primarily through absorption and scattering.[4][5] Combining these physical blockers with Shinorine could offer a multi-layered defense. While the inorganic filters reduce the initial UV insult, Shinorine could mitigate the effects of any penetrating UV radiation through its antioxidant and anti-inflammatory properties.

Signaling Pathway: Keap1-Nrf2 Activation

Shinorine has been shown to activate the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[1] Under normal conditions, Keap1 binds to Nrf2, targeting it for degradation. In the presence of oxidative stress or activators like Shinorine, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes. This leads to the production of protective enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Keap1 Keap1 Nrf2_free->Keap1 Binding Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., HMOX1, GCLC) ARE->Genes Activates Transcription Nrf2_nuc->ARE Binds to Proteins Cytoprotective Proteins Genes->Proteins Translation Shinorine Shinorine Shinorine->Keap1_Nrf2 Inhibits Binding UVR UVR ROS ROS UVR->ROS ROS->Keap1_Nrf2 Oxidative Stress

Caption: Keap1-Nrf2 signaling pathway activation by Shinorine.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of photoprotective studies.

This assay assesses the metabolic activity of cells as an indicator of cell viability following UV exposure.

  • Cell Culture: Plate human keratinocytes (e.g., HaCaT) or fibroblasts in 96-well plates and culture until they reach approximately 80% confluency.

  • Treatment: Wash the cells with phosphate-buffered saline (PBS) and then expose them to the test compounds (e.g., Shinorine, Shinorine in combination with another compound) dissolved in a suitable vehicle for a predetermined period.

  • UVB Irradiation: Following treatment, irradiate the cells with a specific dose of UVB radiation. A control group should not be irradiated.

  • MTT Incubation: After irradiation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the non-irradiated control.

This assay measures the intracellular generation of ROS in response to UV radiation.

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as described in the MTT assay protocol.

  • DCFH-DA Staining: After treatment, incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution in the dark.

  • UVA/UVB Irradiation: Irradiate the cells with a specific dose of UVA or UVB radiation.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths typically around 485 nm and 535 nm, respectively. The increase in fluorescence corresponds to the level of intracellular ROS.

The Comet Assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks in individual cells.

  • Cell Culture, Treatment, and Irradiation: Prepare and treat cells as previously described.

  • Cell Embedding: After irradiation, embed the cells in low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then perform electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet" tail.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the photoprotective effects of test compounds.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HaCaT, Fibroblasts) Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Preparation (Shinorine +/- Other Compounds) Compound_Prep->Treatment Irradiation UV Irradiation (UVA/UVB) Treatment->Irradiation MTT Cell Viability (MTT Assay) Irradiation->MTT ROS ROS Measurement (DCFH-DA Assay) Irradiation->ROS Comet DNA Damage (Comet Assay) Irradiation->Comet Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis ROS->Data_Analysis Comet->Data_Analysis

Caption: In vitro photoprotection assessment workflow.

References

A Comparative Analysis of Shinorine-Containing Sunscreens: Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The demand for natural and effective photoprotective agents has driven research into compounds from various biological sources. Among these, Shinorine, a mycosporine-like amino acid (MAA) synthesized by marine organisms such as algae and cyanobacteria, has emerged as a promising candidate for sunscreen formulations.[1][2] This guide provides a comparative overview of the efficacy of Shinorine-containing sunscreens, drawing upon available experimental data to evaluate their performance against traditional synthetic alternatives. While direct, large-scale comparative clinical trial data on final formulations remains limited, a substantial body of in vitro and pre-clinical evidence provides a strong basis for assessing its potential.

I. Comparative Efficacy: Shinorine vs. Synthetic UV Filters

Shinorine functions as a natural UV filter by absorbing radiation, particularly in the UVA range (315-400 nm), and dissipating the energy as heat without generating harmful free radicals.[3][4] This inherent photostability and antioxidant capacity form the foundation of its efficacy.

Table 1: Quantitative Efficacy Data for Shinorine and MAA Mixtures

Active Ingredient(s)Assay TypeKey Performance MetricSource(s)
Porphyra-334 with Shinorine and Mycosporine-serinol (4.1:2.9% ratio)In vitro SPF AssaySPF: 8.37 ± 2.12[5]
Algal extract (Palythine, Asterina-330, Shinorine, Porphyra-334, Palythinol)In vitro SPF AssaySPF: 7.5 (at 13.9 mg DW of algae per cm²)[5][6]
Shinorine and Porphyra-334 (Helioguard®365) in human fibroblastsCell Viability Assay97.8% cell viability at 0.25% concentration post-UV irradiation[7]
Shinorine and Porphyra-334 in human studyClinical AssessmentIncreased skin smoothness and firmness, reduced wrinkle depth[8]

Comparison with Synthetic Sunscreens:

  • UV Spectrum Coverage: Shinorine shows a strong absorption maximum around 334 nm, providing excellent protection in the UVA range.[3][9] Many synthetic sunscreens require a combination of different chemical filters to achieve broad-spectrum (UVA and UVB) protection. While Shinorine is potent in the UVA spectrum, formulations may require combination with other MAAs like mycosporine-glycine or other UV filters to achieve a higher SPF that covers the UVB range more effectively.[3]

  • Mechanism of Action: Unlike some synthetic filters that can generate reactive oxygen species (ROS) upon UV exposure, MAAs like Shinorine are known for their ability to dissipate UV energy without producing free radicals.[3] Furthermore, Shinorine has demonstrated antioxidant capabilities, actively scavenging ROS to prevent cellular damage.[7]

  • Anti-inflammatory and Anti-aging Properties: Studies have shown that Shinorine can inhibit the expression of the COX-2 gene, an enzyme linked to inflammation following UV exposure.[7] There is also evidence that Shinorine and Porphyra-334 can protect against the degradation of collagen and elastin, suggesting anti-aging benefits beyond simple photoprotection.[7][10]

II. Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments that form the basis of our current understanding of Shinorine's efficacy.

1. In Vitro Sun Protection Factor (SPF) Determination

This method is used to assess the sun protection factor of a formulation by measuring its absorption of UV light.

  • Sample Preparation: The sunscreen formulation or algal extract containing Shinorine is dissolved in a suitable solvent (e.g., ethanol).

  • Spectrophotometry: The absorbance of the solution is measured at 5 nm intervals across the UV spectrum (290-320 nm for SPF) using a UV-Vis spectrophotometer.

  • SPF Calculation: The SPF value is calculated using the Mansur equation, which correlates the absorbance values with a standardized erythemal effect spectrum.

2. Cell Viability and Photoprotection Assay

This protocol evaluates the ability of a Shinorine-containing product to protect human skin cells from UV-induced death.

  • Cell Culture: Human fibroblast cells (e.g., Hs68) or keratinocytes (e.g., HaCaT) are cultured in a suitable medium.

  • Treatment: The cells are pre-incubated with various concentrations of the Shinorine-containing formulation for a specified period.

  • UV Irradiation: The cell cultures are exposed to a controlled dose of UVA or UVB radiation from a solar simulator.

  • Viability Assessment: After irradiation, cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies the metabolic activity of living cells. Higher absorbance values indicate greater cell viability and thus, better photoprotection.

3. Anti-inflammatory Activity Assay (COX-2 Expression)

This method assesses the potential of Shinorine to reduce the inflammatory response in skin cells after UV exposure.

  • Cell Culture and Treatment: Human keratinocytes (HaCaT) are cultured and treated with Shinorine before being exposed to UV radiation.

  • Gene Expression Analysis: Following irradiation, total RNA is extracted from the cells. The expression level of the COX-2 gene is quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).

  • Data Analysis: The expression of COX-2 in Shinorine-treated cells is compared to that in untreated, irradiated cells. A significant reduction in COX-2 mRNA levels indicates anti-inflammatory activity.

III. Visualized Workflows and Pathways

Experimental Workflow for In Vitro Efficacy Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Endpoint cell_culture 1. Culture Human Fibroblasts/Keratinocytes treatment 2. Pre-incubate cells with Shinorine formulation cell_culture->treatment irradiation 3. Expose cells to controlled UV radiation treatment->irradiation viability 4a. Assess Cell Viability (e.g., MTT Assay) irradiation->viability gene_exp 4b. Analyze Gene Expression (e.g., RT-qPCR for COX-2) irradiation->gene_exp photoprotection Photoprotection Efficacy viability->photoprotection anti_inflammatory Anti-inflammatory Effect gene_exp->anti_inflammatory

Caption: General workflow for assessing Shinorine's photoprotective and anti-inflammatory effects.

Shinorine's Protective Signaling Pathway

G UVR UV Radiation ROS Reactive Oxygen Species (ROS) UVR->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Shinorine Shinorine Shinorine->ROS scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) in Nucleus Nrf2->ARE translocates & binds Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes activates Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: Shinorine activates the Keap1-Nrf2-ARE pathway to enhance cellular antioxidant defenses.

IV. Conclusion for Drug Development Professionals

Shinorine presents a compelling case as a multifunctional, natural active ingredient for next-generation sunscreens. Its proven efficacy in in vitro models, combined with its inherent photostability and multifaceted protective mechanisms—including antioxidant, anti-inflammatory, and anti-aging properties—positions it as a strong alternative to conventional synthetic filters.[4][7][11]

Future research should prioritize standardized, comparative clinical trials to definitively quantify its in-vivo SPF and photoprotective capabilities in final formulations. Such data will be critical for regulatory approval and for fully substantiating its performance against market-leading synthetic products. The development of scalable and sustainable production methods, potentially through synthetic biology in engineered microorganisms, will also be key to its commercial viability.[1][2] For drug development professionals, Shinorine represents an opportunity to innovate within the skincare market by leveraging a potent, nature-derived compound that aligns with growing consumer demand for safe, effective, and environmentally friendly products.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Shinorine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical for laboratory safety and environmental stewardship. Shinorine, a mycosporine-like amino acid (MAA) utilized for its UV-screening properties, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Shinorine waste in a laboratory setting.

Handling and Storage of Shinorine

Proper handling and storage are foundational to a safe disposal plan. Below is a summary of key data and storage conditions for Shinorine.

PropertyDataCitations
Molecular Formula C₁₃H₂₀N₂O₈[1]
Molecular Weight 332.31 g/mol [1][2]
Appearance Solid
Storage (Short Term) Dry, dark, and at 0 - 4°C for days to weeks.[1][1]
Storage (Long Term) Store at -20°C for months to years.[1][1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
Precautionary Statements P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P501.[2][2]
Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS), Shinorine is associated with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

To mitigate these risks, the following personal protective equipment (PPE) and handling precautions are advised:

  • Wear protective gloves, clothing, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

Step-by-Step Disposal Protocol for Shinorine

The primary directive for the disposal of Shinorine is to dispose of the contents and container in accordance with local, regional, national, and international regulations.[3] Do not dispose of this material down the drain or in regular trash. The following protocol outlines the necessary steps to ensure compliance and safety.

Step 1: Waste Identification and Segregation

Properly segregate all materials that have come into contact with Shinorine. This includes:

  • Solid Waste: Unused or expired Shinorine powder and contaminated lab materials such as pipette tips, gloves, weighing paper, and empty vials.

  • Liquid Waste: Solutions containing Shinorine and contaminated solvents used for cleaning and decontamination.

Step 2: Waste Collection and Containerization
  • Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers. Ensure the container material is compatible with Shinorine and any solvents used.

  • Labeling: The waste container label must clearly state "Hazardous Waste" and list all chemical contents, including "Shinorine" and any solvents. The associated hazards (e.g., "Irritant") should also be clearly indicated.

Step 3: Decontamination of Labware and Work Surfaces
  • Decontaminate all work surfaces and reusable equipment that have been in contact with Shinorine.

  • Use an appropriate solvent (e.g., 70% ethanol) followed by a standard laboratory cleaning agent.

  • Collect all cleaning materials (e.g., wipes, paper towels) and dispose of them as solid chemical waste.

Step 4: Storage and Final Disposal
  • Storage: Store sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until collection.

  • Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Ensure all paperwork and labeling are complete according to institutional and local regulations.

In the event of an accidental release, move undamaged containers from the immediate hazard area if it can be done safely.[4] Ensure adequate ventilation and wear appropriate personal protective equipment during cleanup.[4] Do not allow the substance to enter the soil or surface water.[4]

Experimental Workflow for Shinorine Disposal

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Unused Shinorine Unused Shinorine Solid Waste Container Solid Waste Container Unused Shinorine->Solid Waste Container Contaminated Materials (Gloves, Tips) Contaminated Materials (Gloves, Tips) Contaminated Materials (Gloves, Tips)->Solid Waste Container Shinorine Solutions Shinorine Solutions Liquid Waste Container Liquid Waste Container Shinorine Solutions->Liquid Waste Container Storage Store in Designated Secondary Containment Area Solid Waste Container->Storage Liquid Waste Container->Storage Disposal Arrange Pickup by Licensed Waste Contractor Storage->Disposal

Caption: Workflow for the safe segregation and disposal of Shinorine waste.

References

Essential Safety and Logistical Information for Handling Shinorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Shinorine. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Key Safety Information

Hazard Classification:

  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Hazard Statements: [3]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: [3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Quantitative Data Summary
PropertyValueSource
CAS Number 73112-73-9[1][3]
Molecular Formula C₁₃H₂₀N₂O₈[1][3]
Molecular Weight 332.31 g/mol [1][3]
Boiling Point 626.9 °C[4]
Storage Store at 2°C - 8°C in a well-closed container.[4]

Operational Plan: Step-by-Step Handling Procedures

This plan outlines the necessary steps for safely handling Shinorine in a laboratory setting.

1. Engineering Controls:

  • Always handle Shinorine powder in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.
  • Hand Protection: Wear nitrile gloves. Inspect gloves for any tears or punctures before use and change them frequently, especially if they become contaminated.
  • Body Protection: A lab coat is mandatory. Ensure it is fully buttoned.
  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is required.

3. Weighing and Preparation of Solutions:

  • To minimize the dispersion of fine powder, it is recommended to weigh Shinorine directly in a fume hood.
  • If a balance is located outside the fume hood, tare a sealed container, add the powder inside the fume hood, and then re-weigh the sealed container.
  • When preparing solutions, add the solvent to the Shinorine powder slowly to avoid splashing.

4. Spill Management:

  • Minor Spills:
  • Alert personnel in the immediate area.
  • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
  • Carefully scoop the material into a labeled waste container.
  • Clean the spill area with soap and water.
  • Major Spills:
  • Evacuate the area and prevent re-entry.
  • Contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

Proper disposal of Shinorine and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with Shinorine (e.g., weighing paper, used gloves, absorbent pads) should be collected in a dedicated, clearly labeled hazardous waste container.
  • Unused Shinorine powder should be disposed of as chemical waste. Do not discard it in the regular trash.
  • Solutions of Shinorine should be collected in a labeled hazardous waste container. Do not pour them down the drain.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name "Shinorine".
  • Include the date when the waste was first added to the container.

3. Final Disposal:

  • Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your EHS department for guidance.
  • Empty Shinorine containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.

Visual Workflow for Handling Shinorine

Shinorine_Handling_Workflow Shinorine Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Hazards Assess Hazards (H315, H319, H335) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Proceed with Caution Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Don_PPE->Prepare_Work_Area Weigh_Shinorine Weigh Shinorine (In Fume Hood) Prepare_Work_Area->Weigh_Shinorine Prepare_Solution Prepare Solution (Add Solvent Slowly) Weigh_Shinorine->Prepare_Solution Decontaminate_Area Decontaminate Work Area Prepare_Solution->Decontaminate_Area After Experiment Segregate_Waste Segregate Waste (Solid & Liquid) Decontaminate_Area->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Dispose_Waste Dispose via EHS Label_Waste->Dispose_Waste

Caption: Workflow for the safe handling and disposal of Shinorine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.